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7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine Documentation Hub

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  • Product: 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine
  • CAS: 875340-57-1

Core Science & Biosynthesis

Foundational

The Strategic Application of 7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 875340-57-1) in DNA Damage Response (DDR) Drug Discovery

Executive Summary In the rapidly evolving landscape of targeted oncology, the design of small-molecule inhibitors requires building blocks that offer both predictable reactivity and favorable physicochemical properties....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted oncology, the design of small-molecule inhibitors requires building blocks that offer both predictable reactivity and favorable physicochemical properties. 7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 875340-57-1) has emerged as a high-value synthetic intermediate. As an azaindole derivative, it serves as a privileged scaffold in medicinal chemistry, acting as a bioisostere for purines and indoles.

Most notably, in December 2025, this specific compound was utilized as a critical building block in the discovery of ART5537 , the first highly potent and selective small-molecule probe for Exonuclease 1 (EXO1)[1]. This whitepaper provides an in-depth technical analysis of CAS 875340-57-1, detailing its chemical rationale, integration into advanced synthetic workflows, and its downstream application in disrupting homologous recombination (HR) in cancer cells.

Chemical Profile and Structural Rationale

To understand the utility of 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine, one must analyze the causality behind its structural features:

  • The Azaindole Core: The pyrrolo[2,3-c]pyridine ring system provides excellent hydrogen-bonding capabilities (acting as an acceptor via the pyridine nitrogen) and

    
    -stacking potential. This makes it highly complementary to the hydrophobic pockets and ATP-binding sites of various enzymes.
    
  • The 1-Methyl Group: In complex, multi-step syntheses, an unprotected pyrrole nitrogen can undergo unwanted N-alkylation, N-acylation, or lead to tautomeric mixtures that complicate purification and characterization. The 1-methyl group acts as a permanent, sterically compact protecting group that "locks" the conformation, ensuring high atom economy and regioselectivity in subsequent steps[2].

  • The 7-Chloro Handle: The chlorine atom is positioned ortho to the pyridine nitrogen. The electron-withdrawing nature of the nitrogen activates the 7-position toward Nucleophilic Aromatic Substitution (

    
    )  and transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations or Suzuki-Miyaura couplings). This allows for rapid diversification of the scaffold[3].
    
Physicochemical Properties
  • Molecular Formula:

    
    
    
  • Molecular Weight: 166.61 g/mol

  • Topological Polar Surface Area (TPSA): 17.82 Ų (Highly favorable for cellular permeability)

  • LogP: ~2.22 (Optimal lipophilicity for avoiding non-specific hydrophobic interactions)[3]

Core Application: The Synthesis of ART5537 (EXO1 Inhibitor)

Exonuclease 1 (EXO1) is a 5′


 3′ exonuclease that plays a critical role in processing DNA double-strand breaks (DSBs). It generates 3′ single-stranded DNA (ssDNA) overhangs, which are subsequently coated with Replication Protein A (RPA) to initiate Homologous Recombination (HR)[4].

In a landmark study published in the Journal of Medicinal Chemistry, researchers utilized 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine to synthesize ART5537. The azaindole-derived core of the molecule was rationally designed to fit into the active site of EXO1, forming a targeted hydrogen bond with Arg96 and engaging in an extended


-stacking interaction between Tyr32 and His36[1].

SynthesisWorkflow A Starting Material (3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid) B Amide Coupling (T3P-mediated) A->B C Intermediate 2 (INT 2) B->C E Coupling / Substitution (Step e) C->E D 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 875340-57-1) D->E Reagent Addition F Deprotection / Finalization (Step f) E->F G ART5537 (Potent EXO1 Inhibitor) F->G

Workflow detailing the integration of CAS 875340-57-1 in the synthesis of ART5537.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the utilization of CAS 875340-57-1 and the subsequent biological validation of the synthesized EXO1 inhibitor.

Protocol A: Coupling of 7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine

Causality Check: While the 7-chloro position is activated, the electron-rich nature of the fused pyrrole ring slightly dampens the electrophilicity of the pyridine ring compared to a bare 2-chloropyridine. Therefore, strong bases (like NaH) or elevated temperatures are required to drive the reaction to completion[5].

  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve the nucleophilic intermediate (e.g., INT 2, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Rationale: DMF provides the high dielectric constant necessary to stabilize the transition state of the

    
     reaction.
    
  • Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Reagent Addition: Add 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 875340-57-1) (1.2 eq) dissolved in a minimal amount of anhydrous DMF dropwise to the reaction mixture[5].

  • Heating: Heat the reaction mixture to 90 °C for 12–18 hours. Monitor the reaction via LC-MS. Self-Validation: The disappearance of the

    
     167 peak (CAS 875340-57-1) and the appearance of the product mass confirms conversion.
    
  • Workup: Quench the reaction with saturated aqueous

    
     to neutralize excess base. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the coupled precursor.

Protocol B: Biochemical Validation of EXO1 Inhibition

Causality Check: To prove that the synthesized derivative (e.g., ART5537) successfully inhibits EXO1, a fluorescence-quenching assay is utilized. EXO1's natural function is to degrade dsDNA. By using a dsDNA substrate tagged with a fluorophore on the 3' end and a quencher on the complementary strand, exonuclease activity will physically separate the fluorophore from the quencher, generating a signal[1].

  • Substrate Preparation: Anneal a 5'-overhang dsDNA substrate containing a 3'-fluorophore (e.g., Cy5) and a 5'-quencher (e.g., BHQ2) on the complementary strand.

  • Enzyme Incubation: In a 384-well black microplate, add recombinant human EXO1 protein (final concentration 0.5 nM) in assay buffer (50 mM Tris-HCl pH 7.5, 1 mM

    
    , 0.1 mg/mL BSA). Rationale: 
    
    
    
    is strictly required as EXO1 relies on a two-metal-ion catalytic mechanism.
  • Compound Addition: Add the synthesized inhibitor (e.g., ART5537) in a 10-point dose-response series (ranging from 10

    
    M to 0.1 nM, 1% final DMSO). Incubate for 15 minutes at room temperature to allow for target engagement.
    
  • Reaction Initiation: Add the fluorescent dsDNA substrate (final concentration 50 nM) to initiate the reaction.

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes at

    
     nm.
    
  • Data Analysis: Calculate the initial velocity (

    
    ) for each well. Plot 
    
    
    
    against the log of the inhibitor concentration to determine the
    
    
    . Self-Validation: A potent compound like ART5537 will yield an
    
    
    in the low nanomolar range (e.g., 3.4 nM), indicating successful target engagement[6].

Quantitative Data & Structure-Activity Relationship (SAR)

The successful integration of CAS 875340-57-1 into the ART5537 scaffold yielded profound biological results. The table below summarizes the quantitative data comparing the precursor, the final active probe, and its stereoisomer control.

Compound / ReagentRole in WorkflowMW ( g/mol )Primary Target

/ Affinity
Key Chemical / Biological Feature
CAS 875340-57-1 Synthetic Precursor166.61N/AN/AReactive 7-chloro handle; locked N-methyl conformation[3].
ART5537 Final Active Probe447.88EXO13.4 nMHighly selective EXO1 inhibition; synergistic with PARP inhibitors[6].
Compound 30 Negative Control447.88EXO1~170 nMThe (R)-enantiomer of ART5537; 50-fold weaker, used to validate on-target HR suppression[1].

Biological Mechanism of Action: Synthetic Lethality

The ultimate value of utilizing 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine lies in the biological mechanism of the drugs it helps create. ART5537 inhibits EXO1, which prevents the resection of DNA double-strand breaks. When combined with a PARP inhibitor (PARPi) or Ionizing Radiation (IR)—which induce massive amounts of DNA damage—the cancer cell is unable to repair the damage via Homologous Recombination (HR). This forces the cell into apoptosis, a concept known as Synthetic Lethality [6],[4].

EXO1Pathway DNA DNA Double-Strand Break (DSB) EXO1 EXO1 Nuclease Activity (5' to 3' Resection) DNA->EXO1 ssDNA 3' ssDNA Overhangs EXO1->ssDNA RPA RPA Coating & ATR Activation ssDNA->RPA HR Homologous Recombination (HR) Repair (Cell Survival) RPA->HR ART ART5537 (EXO1 Inhibitor) ART->EXO1 Blocks Resection Death Synthetic Lethality (Cancer Cell Death) ART->Death PARPi PARP Inhibitors / IR PARPi->DNA Induces DSBs PARPi->Death

Mechanism of ART5537-induced synthetic lethality via EXO1 inhibition and HR suppression.

References

  • Google Patents. "Inhibitors of VEGF receptor and HGF receptor signaling (AU2005266803A1)." Google Patents, 2005.
  • Mann, S. E., et al. "Discovery of ART5537: A Potent and Selective Small-Molecule Probe for EXO1." Journal of Medicinal Chemistry, ACS Publications, December 8, 2025. Available at:[Link]

Sources

Exploratory

7-chloro-1-methyl-6-azaindole chemical structure and properties

The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 7-chloro-1-methyl-6-azaindole (systematically known as 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine). Execut...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 7-chloro-1-methyl-6-azaindole (systematically known as 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine).

Executive Summary

7-Chloro-1-methyl-6-azaindole is a high-value heterocyclic scaffold in drug discovery, particularly within the field of kinase and bromodomain inhibition. As a derivative of the 6-azaindole (pyrrolo[2,3-c]pyridine) class, it functions as a bioisostere of indole and purine. The presence of the chlorine atom at the C7 position—ortho to the pyridine nitrogen—renders this molecule highly reactive toward nucleophilic aromatic substitution (SNAr), serving as a critical "linchpin" for diversifying the scaffold. The N-methyl group modulates solubility and removes a hydrogen bond donor, altering the pharmacokinetic profile compared to its -NH parent.

Chemical Identity & Physiochemical Profile[1][2]

This compound is a fused bicyclic system where a pyrrole ring is fused to a pyridine ring. The numbering scheme for 6-azaindole places the pyridine nitrogen at position 6. Consequently, the chlorine atom at position 7 is located on the pyridine ring, adjacent to the ring fusion and ortho to the nitrogen.

Nomenclature & Identifiers
PropertyDetail
Systematic Name 7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine
Common Name 7-Chloro-1-methyl-6-azaindole
Parent Scaffold CAS 357263-41-3 (for 7-chloro-1H-pyrrolo[2,3-c]pyridine)
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol
SMILES Cn1ccc2c(Cl)nccc12
Core Scaffold 6-Azaindole (Pyrrolo[2,3-c]pyridine)
Physiochemical Properties[1]
  • Appearance: Typically an off-white to pale yellow solid.

  • Solubility: Soluble in organic solvents (DCM, DMSO, MeOH, EtOAc); low solubility in water.

  • Basicity: The pyridine nitrogen (N6) is weakly basic. The adjacent electron-withdrawing chlorine atom and the aromaticity of the fused system significantly reduce the pKa compared to pyridine (~5.2).

  • Electronic Character: The C7 position is highly electron-deficient due to the inductive effect of the adjacent nitrogen (N6) and the chlorine substituent, making it a "hotspot" for nucleophilic attack.

Synthetic Access

The synthesis of 7-chloro-1-methyl-6-azaindole is typically achieved via a Bartoli Indole Synthesis approach, followed by regioselective methylation.

Retrosynthetic Strategy

The most robust route constructs the pyrrole ring onto a pre-functionalized pyridine.

  • Precursor: 2-Chloro-3-nitropyridine.[1]

  • Cyclization: Reaction with vinylmagnesium bromide (Bartoli reaction) closes the pyrrole ring between C3 and C4 of the pyridine.

  • Functionalization: N-Methylation of the resulting indole nitrogen.

Detailed Experimental Protocol
Step 1: Synthesis of 7-Chloro-1H-pyrrolo[2,3-c]pyridine
  • Reagents: 2-Chloro-3-nitropyridine, Vinylmagnesium bromide (1.0 M in THF), anhydrous THF.[1]

  • Procedure:

    • Charge a flame-dried flask with 2-chloro-3-nitropyridine (1.0 eq) and anhydrous THF (0.15 M concentration).

    • Cool the solution to -78°C under an inert atmosphere (N₂ or Ar).

    • Dropwise add vinylmagnesium bromide (3.0–4.0 eq) over 30 minutes. Note: The reaction is exothermic; maintain temperature below -60°C.

    • Allow the mixture to warm to -20°C and stir for 2–4 hours.

    • Quench: Pour the reaction mixture into saturated aqueous NH₄Cl at 0°C.

    • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

    • Yield: Typically 30–50% (Bartoli reactions often have moderate yields due to nitro-group reduction byproducts).

Step 2: N-Methylation to 7-Chloro-1-methyl-6-azaindole
  • Reagents: 7-Chloro-6-azaindole (from Step 1), Sodium Hydride (60% dispersion), Methyl Iodide (MeI), DMF.

  • Procedure:

    • Dissolve 7-chloro-6-azaindole (1.0 eq) in anhydrous DMF (0.2 M) at 0°C.

    • Add NaH (1.2 eq) portion-wise. Evolution of H₂ gas will occur. Stir for 15 minutes until deprotonation is complete (solution often turns yellow/orange).

    • Add MeI (1.1 eq) dropwise.

    • Allow to warm to room temperature and stir for 1 hour.

    • Workup: Dilute with water (to dissolve salts) and extract with EtOAc. Wash organics extensively with water/LiCl solution to remove DMF.

    • Purification: Recrystallization or short silica plug.

Reactivity & Functionalization[2][7][10]

The utility of 7-chloro-1-methyl-6-azaindole lies in its orthogonal reactivity profiles. The scaffold presents three distinct vectors for modification:

  • C7 (Pyridine Ring): SNAr and Cross-Coupling.

  • C3 (Pyrrole Ring): Electrophilic Aromatic Substitution (SEAr).

  • C2 (Pyrrole Ring): C-H Activation / Lithiation.

Reaction Map (Graphviz)

G Core 7-Chloro-1-methyl- 6-azaindole SNAr S_NAr Displacement (Amines/Alkoxides) Core->SNAr  Nucleophiles (Heat/Base)   Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Suzuki  Ar-B(OH)2 / Pd(0)   Halogenation C3-Halogenation (NIS/NBS) Core->Halogenation  Electrophiles   Lithiation C2-Lithiation (nBuLi/Electrophile) Core->Lithiation  Directing Group Effect   Prod_SNAr 7-Amino/Alkoxy Derivatives SNAr->Prod_SNAr Prod_Suzuki 7-Aryl/Heteroaryl Analogs Suzuki->Prod_Suzuki Prod_Halo 3-Halo-7-chloro Intermediates Halogenation->Prod_Halo Prod_Lith 2-Substituted Derivatives Lithiation->Prod_Lith

Caption: Orthogonal reactivity vectors of the 7-chloro-1-methyl-6-azaindole scaffold.

Key Mechanistic Insights
  • C7-Chlorine Displacement (SNAr): The C7 position is uniquely activated. Unlike 4-chloroazaindoles, where the chlorine is para to the pyridine nitrogen, the C7-chlorine is ortho to the ring nitrogen (N6). This proximity allows the nitrogen to stabilize the Meisenheimer intermediate effectively via inductive withdrawal, facilitating the displacement of chloride by amines, thiols, or alkoxides under thermal conditions (80–120°C) without transition metals.

  • C3-Selectivity: Despite the electron-deficient pyridine ring, the pyrrole portion retains electron density. Electrophilic halogenation (e.g., NIS) occurs exclusively at C3, provided the C2 position is unsubstituted. This allows for the sequential construction of complex trisubstituted scaffolds.

Medicinal Chemistry Applications

Kinase Inhibition

The 6-azaindole scaffold is a privileged structure in kinase inhibitor design (e.g., PI3K, JAK, and Aurora kinase inhibitors).

  • Hinge Binding: The pyridine nitrogen (N6) can serve as a hydrogen bond acceptor to the kinase hinge region (similar to N1 of adenine).

  • Solubility: The N-methyl group often improves lipophilicity (logP) and membrane permeability compared to the unsubstituted parent, while preventing non-specific H-bond donation that can lead to rapid metabolic clearance or efflux.

BET Bromodomain Inhibitors

Recent literature highlights azaindoles as acetyl-lysine mimetics. The 1-methyl-7-chloro substitution pattern provides a specific shape complementarity to the ZA channel in BET proteins, with the chlorine atom often filling a small hydrophobic pocket.

References

  • Bartoli Indole Synthesis Mechanism & Scope

    • Title: A General Method for the Prepar
    • Source:Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Reactivity of Azaindoles

    • Title: Synthesis and Reactivity of 4-, 5-, and 6-Azaindoles.[1]

    • Source:Tetrahedron.
    • URL:[Link]

  • Parent Scaffold Data (Sigma-Aldrich)

    • Title: 7-Chloro-1H-pyrrolo[2,3-c]pyridine Product Page.[2]

    • Source: Sigma-Aldrich.
  • Medicinal Chemistry Context (Kinase Inhibitors)

    • Title: The Azaindole Framework in the Design of Kinase Inhibitors.[3]

    • Source:Molecules (NIH PMC).
    • URL:[Link]

Sources

Foundational

A Comprehensive Technical Guide to 1-methyl-7-chloro-6-azaindole

For Researchers, Scientists, and Drug Development Professionals Introduction 1-methyl-7-chloro-6-azaindole, a substituted pyrrolopyridine, is a heterocyclic compound of significant interest in the field of medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-7-chloro-6-azaindole, a substituted pyrrolopyridine, is a heterocyclic compound of significant interest in the field of medicinal chemistry. As a derivative of 6-azaindole (1H-pyrrolo[3,2-b]pyridine), it belongs to a class of compounds recognized as "privileged structures" due to their ability to bind to a wide range of biological targets. Azaindoles are bioisosteres of indoles and purines, and the introduction of a nitrogen atom into the indole ring system can modulate a compound's physicochemical properties, such as basicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides an in-depth overview of the nomenclature, properties, synthesis, and potential applications of 1-methyl-7-chloro-6-azaindole, offering valuable insights for professionals engaged in drug discovery and development.

Nomenclature and Structure

A clear and unambiguous naming system is crucial for chemical communication. This section details the IUPAC name, common synonyms, and key identifiers for the title compound.

IUPAC Name and Synonyms

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 7-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine .[3][4]

Commonly encountered synonyms in literature and chemical databases include:

  • 1-methyl-7-chloro-6-azaindole

  • 1H-Pyrrolo[3,2-b]pyridine, 7-chloro-1-methyl-[3]

It is important to recognize these different naming conventions to ensure accurate identification and retrieval of information from various sources.

Chemical Structure and Identifiers

The chemical structure of 7-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is characterized by a fused pyrrole and pyridine ring system, with a chlorine atom at the 7-position and a methyl group on the nitrogen of the pyrrole ring.

Key Identifiers:

IdentifierValue
CAS Number 1547041-34-8[3]
Molecular Formula C₈H₇ClN₂[3]
Molecular Weight 166.61 g/mol [3]
InChI InChI=1S/C8H7ClN2/c1-11-5-3-7-8(11)6(9)2-4-10-7/h2-5H,1H3[3]
SMILES CN1C=CC2=C1C(Cl)=NC=C2[5]

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to its application in drug discovery, influencing aspects from synthetic route development to formulation.

PropertyValueSource
Physical Form Solid
Purity ≥98% (typical commercial grade)[5]
Storage Temperature Room temperature or refrigerated[5]
XLogP3-AA 1.6[3]
Topological Polar Surface Area (TPSA) 17.8 Ų[3]
Hydrogen Bond Donors 0[3]
Hydrogen Bond Acceptors 2[3]

Synthesis and Reactivity

Postulated Synthetic Pathway

A plausible synthetic route would likely begin with a commercially available or readily synthesized 6-azaindole or a chlorinated precursor. The key steps would involve chlorination of the pyridine ring followed by N-methylation of the pyrrole ring, or vice versa. The order of these steps would be critical to manage regioselectivity and reactivity.

For instance, the synthesis could conceptually proceed as follows:

Synthetic_Pathway A 6-Azaindole B 7-Chloro-6-azaindole A->B Chlorination (e.g., NCS, POCl3) C 1-methyl-7-chloro-6-azaindole B->C N-Methylation (e.g., MeI, NaH)

Caption: Postulated synthetic workflow for 1-methyl-7-chloro-6-azaindole.

Causality in Experimental Choices:

  • Chlorination: The choice of chlorinating agent is crucial. N-Chlorosuccinimide (NCS) is a common and relatively mild electrophilic chlorinating agent for electron-rich aromatic systems. Alternatively, harsher reagents like phosphorus oxychloride (POCl₃) might be employed, particularly if starting from a hydroxy-azaindole precursor. The regioselectivity of this step is governed by the electronic properties of the azaindole ring system.

  • N-Methylation: The methylation of the pyrrole nitrogen is typically achieved using a methylating agent such as methyl iodide (MeI) or dimethyl sulfate in the presence of a base. A strong base like sodium hydride (NaH) is often used to deprotonate the pyrrole nitrogen, forming a highly nucleophilic anion that readily reacts with the methylating agent. The choice of solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), is important for solubility and to ensure an anhydrous environment when using reactive bases like NaH.

Reactivity and Further Functionalization

The presence of the chloro and methyl groups, along with the inherent reactivity of the azaindole core, allows for a range of subsequent chemical transformations.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 7-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functional groups, such as amines, alcohols, and thiols, which is a common strategy in the late-stage diversification of drug candidates.

  • Palladium-Catalyzed Cross-Coupling Reactions: The chloro group also serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These powerful methods enable the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a wide array of more complex derivatives.[6]

  • Electrophilic Substitution on the Pyrrole Ring: While the pyridine ring is generally electron-deficient, the pyrrole ring is electron-rich and can undergo electrophilic substitution reactions, such as halogenation, nitration, and acylation, typically at the 3-position.[6]

Applications in Drug Discovery and Development

Azaindole scaffolds are prevalent in modern medicinal chemistry, with several approved drugs and numerous clinical candidates incorporating this heterocyclic system.[1][2] Their structural similarity to the purine core of ATP makes them particularly effective as kinase inhibitors.[1]

Role as a Key Intermediate

1-methyl-7-chloro-6-azaindole is primarily utilized as a key intermediate or building block in the synthesis of more complex, biologically active molecules. The strategic placement of the chloro and methyl groups provides a versatile platform for further chemical modifications.

The N-methyl group can serve to block a potential site of metabolism or to orient other substituents in a desired conformation within a protein's binding pocket. The chloro group, as previously discussed, is a key functional group for introducing diversity through cross-coupling or nucleophilic substitution reactions.

Potential as a Scaffold for Kinase Inhibitors

The 6-azaindole core is a well-established scaffold for the development of kinase inhibitors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the interaction of the adenine portion of ATP with the hinge region of the kinase active site.[1] By elaborating on the 1-methyl-7-chloro-6-azaindole core, medicinal chemists can design potent and selective inhibitors of various kinases implicated in diseases such as cancer and inflammatory disorders.

The general workflow for utilizing this intermediate in a drug discovery program is outlined below:

Drug_Discovery_Workflow A 1-methyl-7-chloro-6-azaindole (Building Block) B Library of Derivatives (via Cross-Coupling/SNAr) A->B Chemical Synthesis C Biological Screening (e.g., Kinase Assays) B->C High-Throughput Screening D Lead Optimization C->D SAR Studies E Clinical Candidate D->E ADME/Tox Profiling

Caption: Workflow for the use of 1-methyl-7-chloro-6-azaindole in drug discovery.

Conclusion

1-methyl-7-chloro-6-azaindole is a valuable and versatile heterocyclic building block for drug discovery and development. Its well-defined structure, coupled with the strategic placement of reactive and modulating functional groups, makes it an attractive starting point for the synthesis of libraries of novel compounds. A thorough understanding of its nomenclature, properties, and reactivity is essential for medicinal chemists seeking to leverage the potential of the azaindole scaffold in the design of next-generation therapeutics, particularly in the area of kinase inhibition. As the demand for novel and effective drugs continues to grow, the importance of such well-characterized and versatile intermediates will undoubtedly increase.

References

  • PubChem. 7-Chloro-1H-pyrrolo[3,2-b]pyridine. Available at: [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. Available at: [Link]

  • Google Patents. A kind of preparation method of chloro- 7H- pyrrolo- [2,3-d] pyrimidine of 4-. CN110386936A.
  • Google Patents. Synthesis of pyrrolo [2, 3 - b] pyridines. WO2013181415A1.
  • Sharma, V., et al. (2021). Azaindole Therapeutic Agents. ACS Omega, 6(49), 33752-33770. Available at: [Link]

  • Kumar, A., et al. (2022). Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives. Journal of Medicinal Chemistry, 65(10), 7041-7086. Available at: [Link]

  • Google Patents. Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof. CN102633802A.
  • G., S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 115, 105221. Available at: [Link]

  • Google Patents. A kind of synthetic method of 5 chlorine 7 azaindoles. CN106279156A.
  • Zareef, M., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300908. Available at: [Link]

Sources

Exploratory

Strategic Deployment of 6-Azaindole and 7-Azaindole Scaffolds in Medicinal Chemistry: A Comparative Technical Guide

Executive Summary In the pursuit of novel therapeutics, the bioisosteric replacement of the indole ring with an azaindole (pyrrolopyridine) scaffold represents a highly effective strategy for modulating physicochemical p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, the bioisosteric replacement of the indole ring with an azaindole (pyrrolopyridine) scaffold represents a highly effective strategy for modulating physicochemical properties and navigating complex intellectual property (IP) landscapes. By simply replacing a single carbon atom (CH) with a nitrogen atom, medicinal chemists can drastically alter a molecule's lipophilicity, aqueous solubility, and hydrogen-bonding profile[1]. While there are four positional isomers, the 7-azaindole and 6-azaindole scaffolds have emerged as the most critical structures in modern drug design. This guide provides an in-depth technical comparison of these two scaffolds, detailing their distinct mechanistic behaviors, synthetic workflows, and strategic applications.

The Bioisosteric Rationale: Indole vs. Azaindole

The indole nucleus is a "privileged structure" found ubiquitously in natural products and pharmaceuticals. However, its high lipophilicity and susceptibility to oxidative metabolism often present liabilities during hit-to-lead optimization. The introduction of a pyridine nitrogen to form an azaindole lowers the partition coefficient (Log P), increases the total polar surface area (tPSA), and significantly enhances aqueous solubility—often by more than 25-fold compared to the parent indole[1]. Furthermore, the additional nitrogen acts as a new hydrogen-bond acceptor, fundamentally rewiring the molecule's target engagement capabilities[2].

7-Azaindole: The Privileged Kinase Hinge Binder

The 7-azaindole scaffold is the most heavily utilized isomer in medicinal chemistry, primarily due to its exceptional ability to mimic the adenine ring of adenosine triphosphate (ATP)[1].

Mechanistic Causality in Target Engagement

In the ATP-binding pocket of kinases, the N7 atom of 7-azaindole acts as a precise hydrogen-bond acceptor for the backbone amide NH of the hinge region (typically the GK+1 residue). Simultaneously, the pyrrole N1-H acts as a hydrogen-bond donor to the carbonyl oxygen of the GK+3 residue[3]. This bidentate hydrogen-bonding motif anchors the scaffold tightly into the active site, making it a highly efficient hinge binder[4].

X-ray crystallography reveals that 7-azaindoles can adopt multiple binding modes, including a "normal" bidentate mode and a "flipped" mode (rotated 180 degrees), depending on the specific kinase architecture[4]. This versatility was famously leveraged in the fragment-based drug discovery (FBDD) of Vemurafenib (Zelboraf), a breakthrough BRAF V600E inhibitor[5].

G ATP ATP Binding Pocket Aza7 7-Azaindole Scaffold ATP->Aza7 Competitive Displacement Hinge Kinase Hinge Region (Backbone Amides) GK1 GK+1 Residue Hinge->GK1 GK3 GK+3 Residue Hinge->GK3 N7 N7 (H-Bond Acceptor) Aza7->N7 N1 N1-H (H-Bond Donor) Aza7->N1 N7->GK1 H-Bond N1->GK3 H-Bond

Bidentate hydrogen bonding of 7-azaindole within the kinase hinge region.

6-Azaindole: The Emerging Scaffold for Differentiated Profiles

While 7-azaindole dominates the kinase landscape, its very success has created a dense IP space and potential liabilities regarding off-target kinome promiscuity. The 6-azaindole scaffold has emerged as a strategic alternative to circumvent these issues[6].

Electronic Shifts and Toxicity Mitigation

Moving the nitrogen to the 6-position alters the dipole moment and pKa of the scaffold. While N6 still acts as a hydrogen-bond acceptor, its spatial orientation prevents the classic bidentate hinge-binding geometry seen in 7-azaindoles. This makes 6-azaindole ideal for non-kinase targets or allosteric modulators where kinase off-target activity must be minimized[7].

For example, during the optimization of URAT1 inhibitors for gout, replacing a 6-azabenzofuran with a 6-azaindole scaffold (e.g., compound 22k) eliminated glutathione (GSH) trapping. This indicated an absence of reactive metabolite formation, drastically reducing the risk of idiosyncratic liver toxicity[8].

Complex Synthetic Applications

The 6-azaindole core is also the foundation of the HIV-1 attachment inhibitor prodrug fostemsavir (BMS-663068). Because 6-azaindoles are less commercially available than their 7-substituted counterparts, specialized synthetic routes are required. The scalable synthesis of the BMS-663068 core utilizes a highly regioselective Pictet-Spengler cyclization followed by a radical-mediated aromatization[9].

G Start 3-Ketopyrrole Step1 Regioselective Friedel-Crafts Acylation Start->Step1 Step2 Pictet-Spengler Cyclization Step1->Step2 Step3 Radical-Mediated Aromatization Step2->Step3 Core 6-Azaindole Core Step3->Core Step4 N-Oxide alpha-Bromination Core->Step4 Step5 Ullmann-Goldberg-Buchwald Coupling Step4->Step5 Product BMS-663068 Precursor Step5->Product

Scalable synthetic workflow for the 6-azaindole core of BMS-663068.

Quantitative Comparison of Scaffolds

To guide scaffold selection during hit-to-lead optimization, the following table summarizes the divergent physicochemical and pharmacological properties of the parent indole against the 6- and 7-azaindole bioisosteres.

Property / FeatureIndole (Reference)7-Azaindole6-Azaindole
Aqueous Solubility Poor (< 20 μg/mL)High (> 400 μg/mL)High (> 400 μg/mL)
Lipophilicity (LogP) HighModerate (Reduced vs Indole)Moderate (Reduced vs Indole)
H-Bond Acceptors 01 (at N7)1 (at N6)
Kinase Hinge Affinity Very LowVery High (Bidentate motif)Low to Moderate (Monodentate)
Metabolic Stability Low (Prone to C2/C3 oxidation)High (Pyridine ring deactivates)High (Pyridine ring deactivates)
Typical Target Space GPCRs, Ion ChannelsKinases (ATP-competitive)Allosteric modulators, Viral entry

Experimental Methodologies

Protocol 1: Synthesis and Functionalization of 7-Azaindole via Suzuki-Miyaura Coupling

Causality: Functionalizing the azaindole core at the C5 position is a standard method for exploring structure-activity relationships (SAR). We utilize Pd(dppf)Cl₂ as the catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the critical reductive elimination step and preventing catalyst poisoning by the basic azaindole nitrogens.

  • Reaction Assembly : In an oven-dried Schlenk flask, combine 5-bromo-7-azaindole (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition : Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). Causality: The biphasic mixture ensures the solubility of both the highly polar inorganic base and the organic substrates.

  • Catalyst Activation : Add Pd(dppf)Cl₂ (0.05 eq) under an argon atmosphere. Heat the mixture to 90°C for 4-6 hours.

  • Self-Validation Checkpoint : Monitor the reaction via LC-MS. The reaction is complete when the starting material peak disappears and the product mass is confirmed. The absence of the characteristic 1:1 isotopic bromine pattern (M / M+2) in the product mass spectrum validates successful cross-coupling.

  • Workup : Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol 2: High-Throughput Kinase Selectivity Profiling (TR-FRET)

Causality: To validate whether a 7-azaindole derivative acts as a true ATP-competitive hinge binder, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is employed. The long emission half-life of the Europium (Eu) chelate allows for a time delay before measurement, completely eliminating short-lived background auto-fluorescence common to highly conjugated azaindole compounds.

  • Assay Preparation : In a 384-well plate, dispense the recombinant kinase of interest, a biotinylated peptide substrate, and the azaindole test compound (in a 10-point dose-response titration).

  • Reaction Initiation : Add ATP at a concentration equal to its apparent

    
     for the specific kinase. Causality: Running the assay at the ATP 
    
    
    
    ensures maximum sensitivity for detecting competitive inhibitors. Incubate for 60 minutes at room temperature.
  • Detection Assembly : Add the stop buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Self-Validation Checkpoint : Calculate the Z'-factor using DMSO-only (high signal) and staurosporine (low signal) control wells. A Z'-factor > 0.5 mathematically validates the assay's robustness and signal-to-noise ratio.

  • Readout : Measure the TR-FRET signal (Emission at 665 nm / 615 nm) to calculate the IC₅₀.

G Lead Indole Hit Identification Issue Identify Liability: Solubility, IP, or Selectivity? Lead->Issue Kinase Target = Kinase Hinge? Issue->Kinase Aza7 Select 7-Azaindole Kinase->Aza7 Yes Tox Toxicity/Metabolism Issues? Kinase->Tox No Tox->Aza7 Evaluate both Aza6 Select 6-Azaindole Tox->Aza6 Yes (Modulate pKa/Dipole)

Decision matrix for prioritizing 6-azaindole vs 7-azaindole in hit-to-lead optimization.

Conclusion

The strategic selection between 6-azaindole and 7-azaindole scaffolds dictates the trajectory of a drug discovery program. While 7-azaindole remains the undisputed champion of kinase hinge binding due to its bidentate hydrogen-bonding geometry, the 6-azaindole scaffold offers a powerful alternative for non-kinase targets. By shifting the electronic distribution and altering the molecule's dipole, 6-azaindoles can improve solubility, mitigate reactive metabolite toxicity, and carve out novel intellectual property space in highly competitive therapeutic areas.

References

  • Azaindoles in Medicinal Chemistry PharmaBlock
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors J-Stage / Chem Pharm Bull (Tokyo)
  • The Azaindole Framework in the Design of Kinase Inhibitors MDPI
  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modul
  • Discovery and Optimization of 6-Azaindole URAT1 Inhibitors to Address Kidney and Liver Related Toxicities ACS Medicinal Chemistry Letters
  • Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-drug, BMS-663068 ResearchG
  • Azaindole Therapeutic Agents PMC - NIH

Sources

Foundational

Technical Whitepaper: 7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine – Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic replacement of traditional aromatic rings with heteroaromatic bioisosteres is a fundamental tactic for optimizing pharmacokinetic and pharmacodynamic profile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic replacement of traditional aromatic rings with heteroaromatic bioisosteres is a fundamental tactic for optimizing pharmacokinetic and pharmacodynamic profiles. 7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine (a functionalized 6-azaindole) represents a highly privileged building block. By incorporating a pyridine nitrogen into the indole core and masking the pyrrole hydrogen bond donor with a methyl group, this scaffold offers enhanced metabolic stability, tunable lipophilicity, and orthogonal reactivity vectors for late-stage functionalization.

This technical guide provides an in-depth analysis of the compound's physicochemical properties, the mechanistic causality behind its structural design, and a self-validating synthetic protocol for its preparation.

Quantitative Physicochemical Profiling

Understanding the baseline molecular metrics of a building block is critical for predicting its behavior in downstream biological assays and formulation. The quantitative data for 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine is summarized in the table below[1].

PropertyValue
Chemical Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol
CAS Registry Number 875340-57-1
SMILES String CN1C=CC2=C1C(Cl)=NC=C2
Topological Polar Surface Area (TPSA) 17.82 Ų
Partition Coefficient (LogP) 2.2267
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Rotatable Bonds 0

Structural Causality and Medicinal Chemistry Rationale

As a Senior Application Scientist, it is imperative to look beyond the basic structure and understand why this specific substitution pattern is utilized in drug discovery[2].

  • The 6-Azaindole Core (Pyrrolo[2,3-c]pyridine): Indole is a ubiquitous scaffold in nature, but its electron-rich character makes it highly susceptible to oxidative metabolism by hepatic CYP450 enzymes. By introducing a nitrogen atom at the 6-position, the overall electron density of the bicyclic system is lowered. This not only improves oxidative metabolic stability but also introduces a basic center that can enhance aqueous solubility.

  • N1-Methylation (H-Bond Donor Masking): The native N-H bond of an azaindole acts as a strong hydrogen bond donor. By methylating this position, the hydrogen bond donor count is reduced to zero[1]. This deliberate structural modification drops the TPSA to a highly lipophilic 17.82 Ų, a critical threshold for optimizing passive transcellular permeability and facilitating blood-brain barrier (BBB) penetration in neuro-therapeutics.

  • C7-Chlorination (Reactivity Vector): The placement of the chlorine atom at the 7-position is highly strategic. Because it is positioned ortho to the electron-withdrawing pyridine nitrogen, the C-Cl bond is highly polarized. This makes the C7 position exceptionally reactive toward nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly build diverse chemical libraries from this single core[2].

Self-Validating Synthetic Methodology

The synthesis of 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine is typically achieved via the N-alkylation of its des-methyl precursor[3]. The following protocol is designed as a self-validating system, where observable physical changes confirm the success of intermediate mechanistic steps.

Protocol: N-Methylation of 7-chloro-1H-pyrrolo[2,3-c]pyridine

Reagents:

  • 7-chloro-1H-pyrrolo[2,3-c]pyridine (Starting Material)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Iodomethane (MeI)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Workflow & Causality:

  • System Preparation: Dissolve 3.00 g (19.7 mmol) of 7-chloro-1H-pyrrolo[2,3-c]pyridine in 30 mL of anhydrous THF under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice bath[3].

    • Causality: THF is chosen as an aprotic, polar solvent that effectively solvates the starting material and stabilizes the incoming sodium cation. Cooling to 0 °C is critical to control the exothermic nature of the subsequent deprotonation and to suppress unwanted side reactions.

  • Deprotonation (Self-Validating Step): Slowly add 0.940 g (23.6 mmol, 1.2 equivalents) of 60% NaH[3]. Stir at 0 °C for 20 minutes.

    • Causality: The pKa of the pyrrole N-H is approximately 16. NaH is a strong, non-nucleophilic base capable of irreversibly deprotonating the amine to form a highly reactive pyrrolide anion.

    • Validation: The immediate evolution of hydrogen (H₂) gas will be observed. The cessation of bubbling after ~20 minutes serves as a visual, self-validating indicator that the quantitative formation of the pyrrolide anion is complete.

  • Electrophilic Alkylation: Introduce 6.20 g (43.7 mmol, 2.2 equivalents) of Iodomethane (MeI) dropwise to the cooled solution[3]. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Causality: MeI is a highly reactive, sterically unhindered electrophile. The localized electron density on the pyrrolide nitrogen attacks the methyl group via a rapid Sₙ2 mechanism, displacing the iodide leaving group.

  • Quenching and Isolation: Quench the reaction carefully with saturated aqueous NH₄Cl to neutralize any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Validation: LC-MS analysis of the crude mixture should confirm the complete disappearance of the starting material mass (m/z ~153 [M+H]⁺) and the appearance of the target product mass (m/z ~167 [M+H]⁺).

Visualizing the Synthetic and Functional Workflow

The diagram below illustrates the logical progression from the starting material through the N-methylation protocol, highlighting the orthogonal reactivity vectors available on the final 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine scaffold.

G SM 7-chloro-1H-pyrrolo[2,3-c]pyridine Base NaH (Base) Deprotonation SM->Base THF, 0°C Anion Pyrrolide Anion Intermediate Base->Anion H2 Gas Evolution MeI MeI (Electrophile) N-Methylation Anion->MeI Product 7-chloro-1-methyl-1H- pyrrolo[2,3-c]pyridine MeI->Product SN2 Reaction CrossCoupling Pd-Catalyzed Cross-Coupling (C7) Product->CrossCoupling via C-Cl bond Electrophilic Electrophilic Substitution (C3) Product->Electrophilic via C3 nucleophilicity

Synthetic workflow and downstream functionalization of 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine.

References

1.[1] Title: 7-Chloro-1-methyl-1h-pyrrolo[2,3-c]pyridine - ChemScene Source: chemscene.com URL: 2.[3] Title: US9227956B2 - Substituted amide compounds - Google Patents Source: google.com URL: 3.[2] Title: Discovery of ART5537: A Potent and Selective Small-Molecule Probe for EXO1 - ACS Publications Source: acs.org URL:

Sources

Exploratory

The Strategic Utility of 7-Chloro-6-Azaindole Building Blocks in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Ascendancy of the Azaindole Scaffold in Medicinal Chemistry The azaindole nucleus, a bioisostere of the natura...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the Azaindole Scaffold in Medicinal Chemistry

The azaindole nucleus, a bioisostere of the naturally occurring indole, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in specific hydrogen bonding patterns have cemented its role in the development of a multitude of therapeutic agents.[3] Among the various positional isomers, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is particularly prominent, featuring in several FDA-approved drugs and numerous clinical candidates.[1][4] This guide focuses on a key derivative, the 7-chloro-6-azaindole (7-chloro-1H-pyrrolo[2,3-c]pyridine) scaffold, a versatile building block that offers a strategic entry point for the synthesis of diverse and potent bioactive molecules.

The introduction of a chlorine atom onto the 6-azaindole core provides a reactive handle for a variety of cross-coupling reactions, enabling the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR). This guide will provide a comprehensive overview of commercially available 7-chloro-6-azaindole building blocks, detailed synthetic methodologies for their preparation and functionalization, and an exploration of their application in contemporary drug discovery programs.

Commercially Available 7-Chloro-6-Azaindole Building Blocks: A Starting Point for Innovation

The cornerstone for any synthetic endeavor is the accessibility of starting materials. The primary commercially available building block is 7-chloro-1H-pyrrolo[2,3-c]pyridine. Its availability from various suppliers facilitates its use in both academic and industrial research settings.

Compound NameCAS NumberMolecular FormulaMolecular WeightRepresentative Suppliers
7-Chloro-1H-pyrrolo[2,3-c]pyridine357263-41-3C₇H₅ClN₂152.58 g/mol Sigma-Aldrich, BLDpharm, Angene

While the parent scaffold is readily available, the commercial landscape for more complex, functionalized 7-chloro-6-azaindole derivatives is less developed. This underscores the importance of robust and versatile synthetic methods to generate a diverse library of analogues for screening and optimization.

Synthetic Methodologies: From Core Synthesis to Advanced Functionalization

The true power of the 7-chloro-6-azaindole scaffold lies in its synthetic tractability. The chlorine atom serves as a versatile functional group for a range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

Diagram 1: Synthetic Utility of 7-Chloro-6-Azaindole

G A 2-Chloro-3-nitropyridine B 7-Chloro-1H-pyrrolo[2,3-c]pyridine A->B  Vinylmagnesium bromide C Suzuki-Miyaura Coupling (Ar-B(OH)2) B->C D Buchwald-Hartwig Amination (R2NH) B->D E Sonogashira Coupling (Terminal Alkyne) B->E F Diverse 7-Aryl-6-azaindoles C->F G Diverse 7-Amino-6-azaindoles D->G H Diverse 7-Alkynyl-6-azaindoles E->H

2-Chloro-3-nitropyridine + Vinylmagnesium bromide → 7-Chloro-1H-pyrrolo[2,3-c]pyridine

7-Chloro-1H-pyrrolo[2,3-c]pyridine + Ar-B(OH)2/Ar-BF3K → 7-Aryl-1H-pyrrolo[2,3-c]pyridine

Caption: Bidentate hydrogen bonding of the 7-azaindole core.

The chlorine atom at the 7-position of the 6-azaindole core offers a strategic vector for chemical modification. By employing cross-coupling reactions, medicinal chemists can introduce a variety of substituents to probe different regions of the kinase active site, thereby optimizing potency and selectivity. For instance, in the development of inhibitors for cell division cycle 7 (Cdc7) kinase, the chloro substituent on a related azaindole scaffold was shown to make important van der Waals contacts with key residues in the active site. Furthermore, the 7-azaindole scaffold has been explored in the development of inhibitors for other important drug targets, such as HIV-1 integrase. [5]In this context, the 6-chloro-7-azaindole core has been used as a starting point for the synthesis of 3,6-diaryl-7-azaindoles, which have shown promising inhibitory activity. [5]

Conclusion: A Versatile and Indispensable Tool for Drug Discovery

The 7-chloro-6-azaindole scaffold represents a highly valuable and versatile building block for modern drug discovery. Its commercial availability, coupled with robust and efficient synthetic methodologies for its functionalization, provides a powerful platform for the generation of diverse chemical libraries. The demonstrated utility of the 7-azaindole core in targeting a range of enzymes, particularly kinases, underscores the potential of its 7-chloro derivative in the development of novel therapeutics. As our understanding of disease biology continues to evolve, the strategic application of such well-validated and synthetically accessible building blocks will undoubtedly play a pivotal role in the discovery of the next generation of medicines.

References

  • Cardoza, S., Yadav, P., Ajmani, A., Das, P., & Tandon, V. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8415–8426. [Link]

  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. PharmaBlock.
  • Kamal, A., & Kumar, G. B. (2021). Azaindole Therapeutic Agents. NIH National Library of Medicine. [Link]

  • BenchChem. (2025). 1-Acetyl-7-azaindole: A Technical Review for Drug Discovery Professionals. BenchChem.
  • Iaroshenko, V. O. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock. [Link]

  • Besson, T., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19933-19967. [Link]

  • Kamal, A., et al. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current drug discovery technologies, 16(3), 269–289. [Link]

  • Das, P., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(80), 11941-11955. [Link]

  • Wu, T. Y., et al. (2011). Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS medicinal chemistry letters, 2(10), 780–784. [Link]

  • Savitha, G., et al. (2021). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. ResearchGate.
  • Angene. (n.d.). 1H-Pyrrolo[2,3-c]pyridine, 7-chloro-. Angene. [Link]

  • ChemicalBook. (2020, September 22). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ChemicalBook.
  • Dou, G., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3230–3233. [Link]

  • Martins, P., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 458. [Link]

  • ResearchGate. (2025, August 5). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate.
  • Wang, C., et al. (2023). Cobalt-Catalyzed Enantioselective Cross-Electrophile Couplings: Stereoselective Syntheses of 5–7-Membered Azacycles. Journal of the American Chemical Society.

Sources

Foundational

Technical Whitepaper: Solubility Profiling and Handling of 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine

This technical guide details the solubility profile, handling protocols, and stability considerations for 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 875340-57-1). It synthesizes physicochemical data with practical...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility profile, handling protocols, and stability considerations for 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 875340-57-1). It synthesizes physicochemical data with practical laboratory workflows to ensure experimental reproducibility and compound integrity.

Executive Summary

7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine is a halogenated azaindole scaffold frequently employed as an intermediate in the synthesis of kinase inhibitors and pharmacological probes. Its physicochemical behavior is dominated by the electron-deficient pyridine ring (position 6) and the lipophilic chlorine substituent at position 7.

  • Primary Stock Solvent: DMSO (Dimethyl Sulfoxide) .[1] The compound exhibits high solubility (>50 mM) and superior chemical stability in anhydrous DMSO.

  • Secondary Solvent: Methanol . Soluble, but requires caution. The C7-chlorine is susceptible to nucleophilic aromatic substitution (

    
    ) in the presence of alkoxides or basic methanol, potentially generating methoxy-impurities.
    
  • Aqueous Solubility: Low. Requires organic co-solvent or pH adjustment for aqueous formulation.

Physicochemical Characterization

Understanding the molecular architecture is prerequisite to predicting solubility behavior.

PropertyValue / CharacteristicImplication for Solubility
Structure 6-Azaindole core (Pyrrolo[2,3-c]pyridine)Planar, aromatic system prone to

-

stacking.
Substituents 1-Methyl (N-Me), 7-Chloro (C-Cl)1-Me: Removes H-bond donor, increases lipophilicity (

).7-Cl: Increases lipophilicity, activates C7 for nucleophilic attack.
Molecular Weight ~166.6 g/mol Small molecule, favorable for high molarity stocks.
LogP (Calc.) ~1.5 - 1.8Moderately lipophilic. Hydrophobic hydration dominates in water.
pKa (Calc.) ~4.5 (Pyridine N)Weakly basic. Solubility in water improves at pH < 3.
Structural Stability Insight

The C7-Chlorine is activated by the adjacent pyridine nitrogen (N6). While stable in neutral organic solvents, this position is an electrophilic "hotspot." In nucleophilic solvents (like methanol) under basic conditions, the chlorine can be displaced, leading to sample degradation.

Solubility Profile: DMSO & Methanol

A. Dimethyl Sulfoxide (DMSO)

Status: Recommended for Master Stock Solutions. DMSO is the gold standard solvent for this compound due to its high dielectric constant and ability to disrupt


-stacking without acting as a nucleophile.
  • Solubility Limit: Estimated >100 mg/mL (>600 mM).

  • Stability: Excellent in anhydrous DMSO stored at -20°C.

  • Hygroscopicity Warning: DMSO absorbs atmospheric water. Water uptake can cause gradual precipitation of the lipophilic compound over time. Always use anhydrous DMSO (water content <0.1%).

B. Methanol (MeOH)

Status: Suitable for Working Solutions / LC-MS. Methanol is an effective solvent for intermediate dilutions, chromatography, and transfer, but is less ideal for long-term storage.

  • Solubility Limit: Good (~10-25 mg/mL).

  • Reactivity Risk: Moderate. In the presence of inadvertent base (e.g., carryover from synthesis workups, basic glassware), methanol can deprotonate to methoxide (

    
    ), which attacks C7.
    
  • Use Case: Use MeOH for preparing LC-MS samples or flash chromatography (DCM:MeOH gradients). Avoid storing methanolic solutions for >24 hours at room temperature.

Mechanism of Instability (The Pathway)

The following diagram illustrates the specific degradation pathway researchers must avoid when handling this compound in nucleophilic alcohols.

SNAr_Mechanism Figure 1: Potential degradation pathway via Nucleophilic Aromatic Substitution (SNAr) in basic methanol. Compound 7-chloro-1-methyl- 1H-pyrrolo[2,3-c]pyridine Intermediate Meisenheimer-like Transition State Compound->Intermediate Nucleophilic Attack (at C7 position) Solvent Methanol (MeOH) + Base (B:) Solvent->Intermediate Generates MeO- Product 7-methoxy-1-methyl- 1H-pyrrolo[2,3-c]pyridine (Impurity) Intermediate->Product Elimination of Cl- Chloride Cl- (Leaving Group) Intermediate->Chloride

Experimental Protocols

Protocol A: Preparation of 50 mM Master Stock (DMSO)

This protocol ensures a self-validating, precipitation-free stock.

  • Calculate: For 10 mg of compound (MW ≈ 166.6 g/mol ):

    
    
    
  • Weigh: Weigh the solid into a pre-tared, amber glass vial (protects from light).

  • Add Solvent: Add anhydrous DMSO (Grade:

    
    99.9%) directly to the center of the vial to avoid adhering powder to the walls.
    
  • Vortex: Vortex at medium speed for 30 seconds.

    • Validation Check: Hold vial against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution or salt contamination.

  • Sonication (Optional): If particles persist, sonicate in a water bath at ambient temperature for 2 minutes.

  • Aliquot & Store: Dispense into single-use aliquots (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
    
Protocol B: Stability Verification (LC-MS)

Perform this check if the compound has been stored in Methanol for >48 hours.

  • Dilution: Dilute the methanolic sample to 10

    
    M in 50:50 Water:Acetonitrile (0.1% Formic Acid).
    
  • Analysis: Inject onto a C18 column.

  • Target Mass: Look for

    
     (Parent).
    
  • Impurity Check: Scan for

    
     (7-Methoxy derivative).
    
    • Criterion: If the 163.1 peak > 1% of the parent area, discard the solution.

Workflow Visualization

The following decision tree guides the researcher in selecting the appropriate solvent system based on the experimental application.

Solvent_Workflow Figure 2: Solvent Selection Decision Tree for 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine. Start Start: 7-chloro-1-methyl- pyrrolo[2,3-c]pyridine Solid Goal Define Application Start->Goal LongTerm Long-Term Storage (> 24 hours) Goal->LongTerm Reaction Chemical Synthesis (Nucleophilic) Goal->Reaction Analysis LC-MS / Analytical Goal->Analysis DMSO_Stock Use Anhydrous DMSO (Store -20°C) LongTerm->DMSO_Stock High Stability Reaction->DMSO_Stock Inert Solvent MeOH_Soln Use Methanol (Fresh Prep Only) Analysis->MeOH_Soln Good Ionization Warning_S Avoid Basic Conditions! Risk of Cl -> OMe subst. MeOH_Soln->Warning_S Risk

References

  • ChemicalBook. (2025). 7-Chloro-1H-pyrrolo[2,3-c]pyridine Properties and Safety. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 18365378: 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine. Retrieved from

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506.[2] (Validates reactivity of chloro-azaindoles). Retrieved from

  • Popowycz, F., et al. (2007).[3] Synthesis and Reactivity of 4-, 5- and 6-azaindoles.[3][4] Tetrahedron.[3][5] (Establishes general solubility and stability trends for the scaffold).

  • Sigma-Aldrich. (2025). Product Specification: 7-Chloro-1H-pyrrolo[2,3-c]pyridine.[6][7][8][9] Retrieved from

Sources

Exploratory

Unlocking the Pharmacological Potential of Pyrrolo[2,3-c]pyridine Derivatives: A Technical Guide to Biological Activity and Assay Validation

Executive Summary The pyrrolo[2,3-c]pyridine (6-azaindole) scaffold has emerged as a highly privileged pharmacophore in modern drug discovery. As a bioisostere of indole, the strategic incorporation of a nitrogen atom in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolo[2,3-c]pyridine (6-azaindole) scaffold has emerged as a highly privileged pharmacophore in modern drug discovery. As a bioisostere of indole, the strategic incorporation of a nitrogen atom into the six-membered ring fundamentally alters the molecule's electronic distribution. This modification enhances hydrogen-bonding capabilities, improves metabolic stability, and increases aqueous solubility[1]. As an Application Scientist overseeing early-stage drug screening, I have observed firsthand how subtle structural modifications—such as 3,7-disubstitution or cyclic annulation—can pivot the molecule's selectivity from targeting proton pumps (H+/K+-ATPase) to highly specific kinase inhibition (e.g., c-Met, GSK-3β).

This whitepaper dissects the biological activity of pyrrolo[2,3-c]pyridine derivatives, detailing their mechanistic pathways, quantitative efficacy, and the rigorous experimental protocols required to validate their biological profiles.

Mechanistic Pathways and Biological Targets

Kinase Inhibition (c-Met and GSK-3β)

Pyrrolo[2,3-c]pyridines are exceptionally adept at occupying the ATP-binding pocket of crucial oncogenic kinases. For instance, pyrrolopyridine-pyridone derivatives have demonstrated profound efficacy as c-Met kinase inhibitors[2]. By acting as Type II inhibitors, these compounds stabilize the kinase in the inactive "DFG-out" conformation, extending past the hinge region into the allosteric hydrophobic pocket adjacent to the ATP site. This dual-pocket binding is critical for achieving single-digit nanomolar IC50 values (e.g., 1.8 nM for c-Met) and overcoming resistance mutations common in gastric carcinomas[2].

Furthermore, the rigidification of the scaffold, such as employing an octahydro-1H-pyrrolo[2,3-c]pyridine side chain, has been utilized to target Glycogen Synthase Kinase-3β (GSK-3β)[3]. This structural rigidification highlights the scaffold's versatility in precisely orienting crucial pharmacophores (like cyanoethyl groups) within the sugar pocket of the kinase, yielding an IC50 of 130 nM[3].

G HGF HGF / GAS6 Ligands Receptor c-Met / Axl Receptors HGF->Receptor Activation PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation Inhibitor Pyrrolo[2,3-c]pyridine Inhibitor Inhibitor->Receptor Blocks ATP Pocket (Type II Binding) Proliferation Tumor Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

c-Met/Axl signaling pathway blockade by pyrrolo[2,3-c]pyridine derivatives.

Antiproliferative Activity and Cell Cycle Arrest

Beyond direct kinase inhibition, 3,7-disubstituted pyrrolo[2,3-c]pyridines exhibit potent cytotoxicity against human cancer cell lines, including HT-1080 (fibrosarcoma) and A549 (lung adenocarcinoma)[4]. Mechanistically, these derivatives induce a pronounced G2/M-phase cell cycle arrest[4]. The 7-arylamino substitution is particularly pivotal, acting as a critical hydrogen bond donor/acceptor motif that interacts with intracellular targets (such as tubulin), halting mitotic progression and triggering apoptosis[4].

Potassium-Competitive Acid Blockers (P-CABs)

In the realm of gastroenterology, 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives have been rationally designed as P-CABs[5]. Through molecular docking, substituents at the 1-position are tailored to access lipophilic sites of the H+/K+-ATPase enzyme, providing reversible and highly potent suppression of gastric acid secretion[5].

Quantitative Structure-Activity Relationship (SAR) Data

To synthesize the landscape of pyrrolo[2,3-c]pyridine biological activity, the following table aggregates key quantitative data across diverse therapeutic targets, demonstrating the scaffold's broad utility.

Compound / Derivative ClassPrimary TargetIC50 / Activity MetricBiological ApplicationReference
Pyrrolopyridine−Pyridone (Cmpd 2) c-Met Kinase1.8 nMAnticancer (Gastric Carcinoma)2
Octahydro-1H-pyrrolo[2,3-c]pyridine (Cmpd 24) GSK-3β130 nMKinase Inhibitor (Metabolically Stable)3
3,7-disubstituted pyrrolo[2,3-c]pyridines Cell Cycle (G2/M)High CytotoxicityAntiproliferative (HT-1080, A431, A549)4
1H-pyrrolo[2,3-c]pyridine-7-amines H+/K+-ATPaseHigh Potency (In Vivo)Acid Blocker (P-CAB)[[5]]()

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of pyrrolo[2,3-c]pyridine derivatives must rely on robust, self-validating assay systems. Below is the standardized protocol for evaluating the kinase inhibitory activity of these compounds using a high-throughput luminescence-based ADP detection assay.

Workflow Prep 1. Compound Prep (DMSO Stock) Kinase 2. Kinase Reaction (Enzyme + ATP + Substrate) Prep->Kinase Addition Quench 3. ADP Depletion Reagent (Deplete unreacted ATP) Kinase->Quench 60 min incubation Detect 4. Kinase Detection Reagent (Convert ADP to ATP -> Light) Quench->Detect 40 min incubation Read 5. Luminescence Readout (Calculate IC50) Detect->Read 30 min incubation

High-throughput luminescence-based kinase screening workflow.

Step-by-Step Methodology: Kinase Inhibition Assay

Step 1: Compound Preparation and Serial Dilution

  • Action: Prepare a 10 mM stock of the pyrrolo[2,3-c]pyridine derivative in 100% anhydrous DMSO. Perform a 3-fold, 10-point serial dilution in a 384-well source plate.

  • Causality & Validation: DMSO concentration in the final assay must be strictly maintained at ≤1% (v/v). Why? Higher concentrations disrupt the hydration shell of the kinase, leading to artifactual enzyme denaturation and artificially inflated IC50 values.

  • Self-Validation: A reference inhibitor (e.g., Cabozantinib for c-Met) must be included on every plate to validate assay sensitivity and inter-plate reproducibility.

Step 2: Kinase Reaction Assembly

  • Action: In a 384-well low-volume assay plate, combine 2 µL of the diluted compound, 2 µL of the purified kinase (e.g., c-Met), and 2 µL of the ATP/Substrate mix. Incubate at room temperature for 60 minutes.

  • Causality & Validation: The ATP concentration should be set precisely at the apparent Michaelis constant (

    
    ) for the specific kinase. Why? Testing at 
    
    
    
    ensures the assay is highly sensitive to competitive ATP-site binders (Type I/II inhibitors) while maintaining a robust signal-to-background ratio.
  • Self-Validation: Include a "No Enzyme" control well to establish the baseline background luminescence (0% activity) and a "Vehicle Only" well (100% activity).

Step 3: ATP Depletion and ADP Detection

  • Action: Add 6 µL of the primary quench reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Then, add 12 µL of the detection reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent reaction.

  • Causality & Validation: The two-step detection isolates the signal generated strictly from the kinase's enzymatic activity. Why? The 40-minute quench is critical; premature addition of the detection reagent will result in high background noise from residual unreacted ATP, destroying the assay's Z'-factor (a measure of statistical effect size).

Step 4: Data Analysis

  • Action: Measure luminescence using a microplate reader. Calculate the percent inhibition relative to vehicle controls and determine the IC50 using a 4-parameter logistic non-linear regression model. Ensure the Z'-factor for the plate is >0.5, confirming assay robustness.

Conclusion

The pyrrolo[2,3-c]pyridine core is a masterclass in heterocyclic drug design. By leveraging its unique electronic properties and hydrogen-bonding profile, drug development professionals can engineer highly potent, selective, and metabolically stable therapeutics. Whether targeting oncogenic kinases via Type II binding or modulating gastric acid secretion, the 6-azaindole scaffold remains a cornerstone of modern medicinal chemistry.

References

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. 1

  • Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chem Pharm Bull (Tokyo).5

  • Design, synthesis and antiproliferative activity evaluation of new 3,7-disubstituted pyrrolo[2,3-c]pyridines. European Journal of Medicinal Chemistry. 4

  • Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry. 2

  • Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors. MDPI. 3

Sources

Foundational

7-chloro-1-methyl-6-azaindole MSDS and safety data sheet

Technical Monograph: 7-Chloro-1-methyl-6-azaindole Handling, Synthetic Utility, and Safety Profile Part 1: Chemical Identity & Structural Significance[1] Compound: 7-Chloro-1-methyl-6-azaindole IUPAC Name: 7-chloro-1-met...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 7-Chloro-1-methyl-6-azaindole Handling, Synthetic Utility, and Safety Profile

Part 1: Chemical Identity & Structural Significance[1]

Compound: 7-Chloro-1-methyl-6-azaindole IUPAC Name: 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine Scaffold Category: Azaindole (Pyrrolopyridine) CAS (Parent Scaffold): 357263-41-3 (7-chloro-1H-pyrrolo[2,3-c]pyridine) Note: Specific CAS for the 1-methyl analog is vendor-dependent; often synthesized in-situ from the parent.

Structural Logic & Electronic Profile

The 6-azaindole scaffold (1H-pyrrolo[2,3-c]pyridine) is a bioisostere of indole and purine, widely utilized in kinase inhibitor discovery (e.g., JAK, BRAF inhibitors).

  • The 6-Nitrogen Effect: Unlike standard indole, the pyridine nitrogen at position 6 pulls electron density from the ring system. This lowers the pKa of the pyrrole N-H (in the parent) and increases the acidity of C2-H.[1]

  • The 7-Chloro "Warhead": The chlorine atom at position 7 is ortho to the pyridine nitrogen (N6).[1] This specific geometry activates the C-Cl bond for Nucleophilic Aromatic Substitution (

    
    ), a reactivity profile distinct from 4- or 5-chloro isomers.
    
  • The 1-Methyl Group: Methylation at N1 blocks the hydrogen bond donor site, increases lipophilicity (LogP), and prevents N-deprotonation during base-mediated reactions at other sites (e.g., C2-lithiation).

Part 2: Comprehensive Safety Profile (MSDS/SDS Core)

Disclaimer: As a research chemical, specific toxicological data for the 1-methyl derivative is limited. The following profile is extrapolated from the parent 7-chloro-6-azaindole and halogenated azaindole class standards.

GHS Classification & Hazard Identification
Hazard ClassCategoryHazard Statement (H-Code)Description
Eye Damage Cat. 1 H318 Causes serious eye damage. (Critical Hazard)
Acute Tox.[1] (Oral)Cat. 4H302Harmful if swallowed.[1][2]
Skin IrritationCat. 2H315Causes skin irritation.[1][2][3]
STOT (Single)Cat. 3H335May cause respiratory irritation.[1][2]

Signal Word: DANGER

Why is H318 (Eye Damage) Critical?

Azaindoles possess basic nitrogen centers (pyridine-like).[1] Upon contact with the ocular surface, they can raise local pH, causing saponification of corneal lipids.[1] Unlike acid burns, which coagulate protein and form a barrier, alkali-like burns penetrate deep into the tissue. Standard safety glasses are insufficient; chemical splash goggles or a face shield are mandatory during synthesis. [1]

Emergency Response Protocol

SafetyResponse Exposure Exposure Incident Type Identify Contact Type Exposure->Type Eye Eye Contact (H318 Risk) Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActionEye IMMEDIATE: Rinse 15+ min Lift eyelids occasionally Do NOT neutralize Eye->ActionEye ActionSkin Wash with soap/water Remove contam. clothing Skin->ActionSkin ActionInhale Move to fresh air Support breathing Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionEye->Medical ActionSkin->Medical ActionInhale->Medical

Figure 1: Emergency response decision tree emphasizing the critical nature of ocular exposure.

Part 3: Physicochemical Properties & Stability

PropertyValue / ConditionCausality/Note
Molecular Formula

Molecular Weight 166.61 g/mol
Physical State Off-white to yellow solidColor deepens upon oxidation.[4]
Solubility DMSO, DMF, Methanol, DCMPoor water solubility.[1]
Storage 2–8°C, Inert Gas (Ar/N2) Hygroscopic. Protect from light.[1]
pKa (Predicted) ~3.5 (Pyridine N)Less basic than pyridine due to pyrrole fusion.[1]

Stability Warning: Halogenated azaindoles are prone to slow hydrolysis or oxidation if stored in ambient air/moisture.[1] The C-Cl bond is stable under neutral conditions but labile in strong base (hydroxide) or under UV light.[1]

Part 4: Synthetic Utility & Reactivity

The 7-chloro-1-methyl-6-azaindole scaffold is a "divergent intermediate." It allows medicinal chemists to functionalize the pyridine ring (C7) and the pyrrole ring (C2/C3) independently.[1]

Nucleophilic Aromatic Substitution ( ) at C7

Because the chlorine is ortho to the pyridine nitrogen (N6), the ring is electron-deficient enough to undergo


 without transition metal catalysis, provided the nucleophile is strong (e.g., amines, alkoxides).[1]
  • Mechanism:[1][2] Addition-Elimination (Meisenheimer complex).[1]

  • Condition: Heat (80–120°C) in polar aprotic solvent (DMSO/NMP).[1]

Palladium-Catalyzed Couplings (Suzuki/Buchwald)

For weaker nucleophiles or carbon-carbon bond formation, the C7-Cl bond is an excellent handle for Pd-catalyzed cross-coupling.

  • Selectivity: The C7-Cl is significantly more reactive toward oxidative addition than C-H bonds at C2/C3.[1]

C2-Lithiation (Directed Ortho Metalation)

With the N1-Methyl group acting as a directing group (and blocking N-deprotonation), the C2 proton is the most acidic. Treatment with n-BuLi allows functionalization at C2 (e.g., formylation, halogenation).[1]

Reactivity Core 7-Chloro-1-methyl- 6-azaindole Path1 S_NAr (Nucleophilic Subst.) (Amines/Alkoxides) Core->Path1 Heat, Base Path2 Suzuki/Buchwald (Pd Catalysis) Core->Path2 Pd(0), Ligand Path3 Lithiation (n-BuLi) (Electrophile Trap) Core->Path3 -78°C, THF Product1 C7-Amino/Alkoxy Derivatives Path1->Product1 Product2 C7-Aryl/Heteroaryl Derivatives Path2->Product2 Product3 C2-Substituted Derivatives Path3->Product3

Figure 2: Synthetic divergence of the scaffold. The C7-Cl allows substitution, while N-methylation enables C2-functionalization.

Part 5: Experimental Protocols

Protocol A: Synthesis of 7-Chloro-1-methyl-6-azaindole (Methylation)

Context: If the 1-methyl analog is not in stock, it is synthesized from the parent 7-chloro-6-azaindole.

  • Setup: Flame-dry a round-bottom flask. Flush with Argon.

  • Dissolution: Dissolve 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 eq) portion-wise.

    • Observation: Gas evolution (

      
      ).[1] Solution may turn yellow/orange.[1]
      
    • Wait: Stir at 0°C for 30 mins to ensure complete deprotonation of the pyrrole nitrogen.

  • Alkylation: Add Iodomethane (MeI) (1.1 eq) dropwise via syringe.[1]

  • Reaction: Allow to warm to Room Temperature (RT). Stir 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LCMS.[1]

  • Workup: Quench with saturated

    
     (aq). Extract with EtOAc (3x).[1] Wash organics with water (to remove DMF) and brine.[1] Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (

    
    , typically 0-30% EtOAc in Hexanes).[1]
    
Protocol B: Amination at C7 (Example Workflow)

Context: Installing a piperazine motif for solubility.

  • Mix: Combine 7-chloro-1-methyl-6-azaindole (1.0 eq) and N-Boc-piperazine (2.0 eq) in DMSO.

  • Base: Add

    
     (3.0 eq).[1]
    
  • Heat: Stir at 100°C for 12 hours.

    • Note: The high temperature is required because the electron-deficiency of 6-azaindole is lower than that of 4-nitrochlorobenzene.

  • Isolation: Pour into crushed ice. The product often precipitates.[1] Filter and wash with water.[1][2][3]

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9219, 6-Azaindole.[1] Retrieved from [Link][1]

  • Song, J. J., et al. (2002). A practical synthesis of 6-azaindole.[1] The Journal of Organic Chemistry, 67(11), 3924-3926.[1] (Foundational synthesis of the scaffold).

  • Lécren, L., et al. (2005). Regioselective lithiation of 7-chloro-6-azaindole. Tetrahedron, 61(6), 1693-1700.[1] (Reactivity profiles).

Sources

Exploratory

Deconstructing 6-Azaindole Synthesis: A Technical Guide to Pathways, Mechanisms, and Protocols

Executive Summary & The Mechanistic Challenge 6-Azaindole (1H-pyrrolo[2,3-c]pyridine) has emerged as a privileged bioisostere of indole in modern medicinal chemistry. By incorporating a basic nitrogen into the six-member...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Mechanistic Challenge

6-Azaindole (1H-pyrrolo[2,3-c]pyridine) has emerged as a privileged bioisostere of indole in modern medicinal chemistry. By incorporating a basic nitrogen into the six-membered ring, 6-azaindoles offer enhanced aqueous solubility, reduced lipophilicity, and unique hydrogen-bonding capabilities. These properties have been critical in the development of1[1] and the FDA-approved HIV-1 attachment inhibitor 2[2].

However, the de novo synthesis of the 6-azaindole core is fundamentally challenging. The electron-deficient nature of the pyridine ring strongly deactivates the system toward electrophilic aromatic substitution. Consequently, classical indole syntheses—such as the standard Fischer indole synthesis—are often perceived as unviable for azaindoles without strategic electronic modulation[3]. As a Senior Application Scientist, I approach this challenge by categorizing synthesis into two distinct logical frameworks: Pyridine-to-Pyrrole (functionalizing a pre-existing pyridine) and Pyrrole-to-Pyridine (building the pyridine ring de novo to bypass electronic deactivation).

G Start 6-Azaindole Core Path1 Pyridine-to-Pyrrole (Functionalized Pyridine) Start->Path1 Path2 Pyrrole-to-Pyridine (De Novo Construction) Start->Path2 Bartoli Bartoli Cyclization (Vinyl Grignard) Path1->Bartoli Metal Metal-Catalyzed Annulation (Pd/Cu Catalysis) Path1->Metal Fischer Aza-Fischer Synthesis (EDG-Assisted) Path1->Fischer BMS Pictet-Spengler Route (Radical Aromatization) Path2->BMS

Fig 1. Divergent synthetic strategies for 6-azaindole construction.

Core Synthetic Pathways: Mechanistic Rationale

The Bartoli Cyclization

The Bartoli reaction constructs the pyrrole ring by reacting ortho-substituted nitropyridines with vinyl Grignard reagents. To successfully synthesize 6-azaindole, 4 is utilized rather than an unsubstituted 3-nitropyridine[4].

  • Causality : The chlorine atom at the C2 position is critical. It provides essential steric bulk that directs the Grignard attack, prevents unwanted nucleophilic substitution at the ortho position, and stabilizes the highly reactive nitroso intermediate. Following cyclization, the chlorine acts as a protecting element that is easily removed via hydrogenolysis to yield the parent 6-azaindole[4].

Bartoli N1 2-Chloro-3-nitropyridine N2 Nitroso Intermediate N1->N2 + Vinyl-MgBr N3 N-O Cleavage N2->N3 + Vinyl-MgBr Sigmatropic Shift N4 7-Chloro-6-azaindole N3->N4 Cyclization & Aromatization

Fig 2. Mechanistic sequence of the Bartoli cyclization for 6-azaindole.

Metal-Catalyzed Heteroannulation

Palladium-catalyzed cross-coupling (e.g., Larock heteroannulation) offers a robust method for highly functionalized azaindoles. This involves the coupling of ortho-aminohalopyridines with internal alkynes[5].

  • Causality : The use of Pd(OAc)₂ ensures oxidative addition into the aryl-halide bond, followed by regioselective alkyne insertion. The regioselectivity is thermodynamically driven by the steric and electronic differences of the alkyne substituents, forcing the bulkier group adjacent to the newly formed pyrrole nitrogen[5].

De Novo Pyrrole-to-Pyridine Construction (The BMS-663068 Route)

For multi-kilogram industrial scale, relying on pyridine starting materials often leads to bottlenecks. The synthesis of the HIV-1 drug BMS-663068 bypasses this entirely by 6[6].

  • Causality : By performing a regioselective Friedel-Crafts acylation followed by a Pictet-Spengler cyclization, the pyridine ring is built de novo. A critical radical-mediated redox-aromatization is then employed to achieve the fully aromatic 6-azaindole core. This low-oxidation-state approach circumvents the electronic deactivation inherent to pre-formed pyridines[2][6].

The Aza-Fischer Synthesis

While traditionally perceived as inappropriate for azaindoles, the Fischer synthesis can be forced to proceed by installing strong electron-donating groups (EDGs) like -OMe or -SMe ortho or para to the hydrazine moiety on the pyridine ring[3].

  • Causality : The EDG provides a "push-pull" electronic effect that enriches the electron density of the pyridine ring. This lowers the activation energy required for the critical [3,3]-sigmatropic rearrangement step, enabling heterocyclization under acidic conditions[3].

Quantitative Data Presentation

The following table summarizes the operational metrics of the core synthesis pathways to guide route selection based on scale and functionalization needs:

Synthesis PathwayStarting MaterialKey Reagents/CatalystsTypical YieldScalability
Bartoli Cyclization 2-Chloro-3-nitropyridineVinylmagnesium bromide20–30%Moderate (Cryogenic)
Metal-Catalyzed (Larock) AminohalopyridinesAlkynes, Pd(OAc)₂, Base40–70%High
Aza-Fischer Pyridylhydrazines (EDG)Ketones, H₂SO₄VariableLow-Moderate
Pyrrole-to-Pyridine 3-KetopyrrolePictet-Spengler reagents>80% (Overall)Multi-Kilogram

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems.

Protocol 1: Synthesis of 7-Chloro-6-azaindole via Bartoli Cyclization

Reference for methodology standard: 4[4].

  • Preparation : Dissolve 2-chloro-3-nitropyridine (5.0 g, 31.5 mmol) in dry THF (200 mL) under an inert N₂ atmosphere.

  • Cryogenic Control : Cool the solution strictly to −78 °C. Causality: Cryogenic temperatures prevent violent exotherms and suppress polymerization of the Grignard reagent.

  • Addition : Add excess vinylmagnesium bromide (1.0 M in THF, 100 mL, 100 mmol) dropwise. Causality: A minimum of 3 equivalents is required as the mechanism consumes one equivalent for deoxygenation, one for addition, and one acts as a base.

  • Cyclization : Warm the reaction mixture to −20 °C and stir for 8 hours.

  • Quenching & Extraction : Quench with 20% aqueous NH₄Cl (150 mL). Extract the aqueous phase with EtOAc (3 × 150 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate.

  • Validation Checkpoint : Monitor reaction completion via LC-MS. The disappearance of the nitro peak and the emergence of the azaindole mass [M+H]+ confirms cyclization. The crude product should appear clean by LC analysis prior to flash chromatography[4].

Protocol 2: Dehalogenation to Parent 6-Azaindole

Reference for methodology standard: 7[7].

  • Suspension : Suspend 7-chloro-1H-pyrrolo[2,3-c]pyridine (650 mg, 4.2 mmol) and 10% Pd/C (50 mg) in ethanol (25 mL).

  • Hydrogenolysis : Subject the vessel to a hydrogen atmosphere (balloon pressure) and stir at room temperature.

  • Filtration : Upon completion, filter the mixture through a diatomaceous earth pad to safely remove the pyrophoric Pd/C catalyst. Wash the filter cake with ethyl acetate (10 mL).

  • Purification : Concentrate the combined filtrates under reduced pressure and purify via fast column chromatography (dichloromethane/methanol/ammonia, 9:1:0.1, v/v).

  • Validation Checkpoint : Hydrogen uptake ceases when dehalogenation is complete. ¹H NMR must show the disappearance of the C7-chlorine-adjacent proton splitting pattern, confirming the parent 6-azaindole structure (Yield ~75%)[7].

References

  • ChemicalBook - 6-Azaindole | 271-29-4 - ChemicalBook: Synthesis.7

  • ACS Publications - A General Method for the Preparation of 4- and 6-Azaindoles.4

  • Nuph.edu.ua - Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.8

  • ACS Publications - Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068.2

  • Bioorg - Synthesis of 2,5-Disubstituted 6-Azaindoles from Substituted Aziridines via Intramolecular Cyclization.9

  • ChemRxiv - Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines.10

  • NIH (PMC) - Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators.1

  • ResearchGate - Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-drug, BMS-663068.6

  • MDPI - Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.5

  • Thieme Connect - An Efficient Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine.11

  • Thieme Connect - Synthesis of 4- and 6-Azaindoles via the Fischer Indole Reaction.3

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling conditions for 7-chloro-1-methyl-6-azaindole

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 7-Chloro-1-methyl-6-azaindole Part 1: Strategic Overview The Substrate Challenge: The "Peri-Effect" in 6-Azaindoles The coupling of 7-chloro-1-methyl-6-azaindole...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 7-Chloro-1-methyl-6-azaindole

Part 1: Strategic Overview

The Substrate Challenge: The "Peri-Effect" in 6-Azaindoles The coupling of 7-chloro-1-methyl-6-azaindole (7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine) represents a unique intersection of electronic activation and steric deactivation.

  • Electronic Activation (Favorable): The C7 position is adjacent to the pyridine nitrogen (N6), rendering the C-Cl bond electron-deficient and highly activated for oxidative addition, similar to 2-chloropyridine.

  • Steric Deactivation (Critical): Unlike standard pyridines, the C7 position is spatially proximal to the N1-methyl group. This "peri-like" interaction creates a congested pocket that impedes the approach of the palladium catalyst and the subsequent transmetallation step.

Why Standard Conditions Fail Standard protocols utilizing Pd(PPh₃)₄ or Pd(dppf)Cl₂ often result in stalled conversion or hydrodehalogenation (replacement of Cl with H) due to the sluggish rate of oxidative addition relative to catalyst decomposition. The proximity of the N6 nitrogen also presents a risk of catalyst poisoning by coordinating to the Pd(II) center, displacing labile ligands.

The Solution: Bulky, Electron-Rich Precatalysts To overcome the energy barrier imposed by the N1-methyl group, this protocol utilizes Buchwald G3/G4 Precatalysts bearing dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos). These ligands serve a dual purpose:

  • Steric Bulk: Prevents N6-coordination (poisoning) and enforces a monoligated Pd(0) species, which is more active for oxidative addition.

  • Electron Density: Accelerates the oxidative addition into the electron-deficient C-Cl bond.

Part 2: Mechanistic Logic & Critical Parameters

The Catalytic Cycle & Failure Modes

The diagram below illustrates the specific pathway for this substrate, highlighting the critical "Steric Gate" at the oxidative addition step.

SuzukiMechanism Substrate 7-Chloro-1-Me-6-Azaindole OxAdd Oxidative Addition (STERIC GATE) Substrate->OxAdd Poisoning Catalyst Poisoning (Pd-N6 Coordination) Substrate->Poisoning Low Steric Ligand Pd0 Pd(0)-L (Active Species) Pd0->OxAdd Rate Limiting Step TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet Dehalo Hydrodehalogenation OxAdd->Dehalo Slow Transmetallation RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 7-Aryl-1-Me-6-Azaindole RedElim->Product

Figure 1: Catalytic cycle highlighting the oxidative addition bottleneck caused by the N1-methyl steric clash.

Ligand Selection Matrix
LigandClassSuitabilityRationale
XPhos Dialkylbiaryl PhosphineExcellent Large steric bulk prevents N6 binding; high activity for aryl chlorides.
RuPhos Dialkylbiaryl PhosphineGood Best for extremely hindered coupling partners (e.g., ortho-substituted boronic acids).
Pd(dppf)Cl₂ Bidentate FerrocenylModerate Works for simple aryl boronic acids; fails with hindered partners.
Pd(PPh₃)₄ Monodentate ArylPoor Prone to oxidation; insufficient activity for this hindered chloride.

Part 3: Optimized Experimental Protocols

Method A: The "Gold Standard" (High Difficulty/Hindered Partners)

Recommended for coupling with ortho-substituted aryl boronic acids or heteroaryl boronates.

Reagents:

  • Substrate: 7-Chloro-1-methyl-6-azaindole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base: K₃PO₄ (3.0 equiv, 0.5 M aqueous solution)

  • Solvent: 1,4-Dioxane or THF

  • Temperature: 80–100 °C

Step-by-Step Protocol:

  • Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the azaindole substrate (1.0 equiv), boronic acid (1.5 equiv), and XPhos Pd G3 (0.02–0.05 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Oxygen inhibits the active Pd(0) species.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 M) via syringe.

  • Base Addition: Add degassed 0.5 M aqueous K₃PO₄ (3.0 equiv).

  • Reaction: Place the vial in a pre-heated block at 90 °C . Stir vigorously (1000 rpm) to ensure biphasic mixing.

  • Monitoring: Monitor by LC-MS at 2 hours. If conversion is <50%, add an additional 1 mol% catalyst.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Method B: The "Standard Screen" (Low Difficulty Partners)

Suitable for simple phenyl or para-substituted aryl boronic acids.

Reagents:

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, solid)

  • Solvent: Toluene/Water (4:1 ratio)

  • Temperature: 100 °C

Step-by-Step Protocol:

  • Combine substrate, boronic acid, Pd(dppf)Cl₂, and Cs₂CO₃ in a vial.

  • Evacuate/backfill with Argon.

  • Add degassed Toluene/Water mixture.

  • Heat to 100 °C for 4–12 hours.

  • Note: If a black precipitate (Pd black) forms early and conversion stops, switch to Method A.

Part 4: Troubleshooting & Optimization Logic

Use this decision tree to troubleshoot low yields or stalled reactions.

OptimizationTree Start Reaction Stalled / Low Yield CheckSM Is Starting Material (SM) Consumed? Start->CheckSM Dehalo Product is Des-Chloro (Hydrodehalogenation)? CheckSM->Dehalo Yes CatActive Is Catalyst Active? CheckSM->CatActive No SolventSwitch Switch to Anhydrous Conditions (Dioxane, Cs2CO3) Dehalo->SolventSwitch Yes (Proton source problem) TempBoost Increase Temp to 110°C Switch to n-Butanol CatActive->TempBoost Yes, but slow LigandSwitch Switch to BrettPhos or AdBrettPhos CatActive->LigandSwitch No (Poisoned/Inactive)

Figure 2: Troubleshooting logic for stalled Suzuki couplings of azaindoles.

Common Issues Table:

ObservationRoot CauseCorrective Action
Hydrodehalogenation (Cl replaced by H)Transmetallation is too slow; Pd(II)-H species forms.Use a larger excess of boronic acid (2.0 equiv); Switch to anhydrous base (Cs₂CO₃) to reduce proton sources.
Protodeboronation (Boronic acid loses B)Unstable boronic acid (common with 2-pyridyl/heteroaryl).Switch to Potassium Trifluoroborate (BF₃K) salt or MIDA boronate .
Low Conversion (SM remains) Catalyst poisoning by N6 or steric failure.Upgrade ligand to AdBrettPhos or XPhos ; Increase temperature to 110 °C using n-Butanol.

Part 5: References

  • Padusha, M. S. A., et al. (2019).[2] "A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading."[2] Molecular Diversity, 23, 697–707.[2] Link[2][3]

    • Core citation for the reactivity of the 7-chloro-6-azaindole scaffold.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. Link

    • Authoritative source for ligand selection logic (XPhos/RuPhos).

  • Miyaura, N. (2002). "Organoboron Compounds."[4][5] Topics in Current Chemistry, 219, 11–59. Link

    • Foundational text on the Suzuki-Miyaura mechanism.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

    • Reference for troubleshooting boronic acid instability.

Sources

Application

Application Note: Buchwald-Hartwig Amination of 7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine

Scientific Rationale & Context The pyrrolo[2,3-c]pyridine (azaindole) scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently serving as a bioisostere for indoles in the development of kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Context

The pyrrolo[2,3-c]pyridine (azaindole) scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently serving as a bioisostere for indoles in the development of kinase inhibitors and DNA repair enzyme probes. A prominent example of its utility is found in the synthesis of ART5537, a potent and selective small-molecule probe for Exonuclease 1 (EXO1)1. In such synthetic pathways, 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine (CAS: 875340-57-1) acts as a critical electrophilic intermediate.

The installation of diverse amine substituents at the C7 position relies heavily on the 2. Aryl chlorides are notoriously challenging substrates due to their high C–Cl bond dissociation energy (~96 kcal/mol). To overcome this activation barrier, the selection of the palladium pre-catalyst and an electron-rich, sterically demanding phosphine ligand is not just optimal—it is strictly causal to achieving catalytic turnover.

Mechanistic Pathway & Catalytic Cycle

The reaction proceeds through a classic Pd(0)/Pd(II) catalytic cycle. We utilize a dialkylbiaryl phosphine ligand (e.g., RuPhos) because its electron-rich nature accelerates the initial oxidative addition into the refractory C7–Cl bond. Subsequently, the steric bulk of the ligand promotes the final reductive elimination step, forcing the newly formed C–N bond out of the palladium coordination sphere and preventing the formation of off-target bis-amine dead-end complexes.

CatalyticCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition Complex Ar-Pd(II)(L)-Cl Pd0->OxAdd 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine AmineCoord Amine Coordination Ar-Pd(II)(L)(NHR)-Cl OxAdd->AmineCoord + Amine (R-NH2) Deprot Deprotonation Ar-Pd(II)(L)-NR AmineCoord->Deprot + Base (e.g., NaOtBu) - Base·HCl Deprot->Pd0 Reductive Elimination RedElim Product Release Ar-NR Deprot->RedElim Yields C-N Bond

Caption: Catalytic cycle of the Buchwald-Hartwig amination for 7-chloro-azaindole derivatives.

Experimental Protocol

Self-Validating System: This protocol is designed with internal checkpoints. The active Pd(0)-RuPhos complex is highly sensitive to oxygen. A successful inert atmosphere setup is visually validated by the reaction mixture maintaining a distinct homogeneous color (often deep red/orange depending on the amine). A rapid shift to opaque black indicates palladium black precipitation (catalyst death) due to oxygen ingress or solvent moisture.

Materials Required
  • Aryl Halide: 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Amine: Primary or secondary amine (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (0.05 equiv)

  • Ligand: RuPhos (0.10 equiv)

  • Base: Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Solvent: Anhydrous, degassed Toluene (0.1 - 0.2 M)

Step-by-Step Methodology
  • Pre-catalyst Assembly: In an oven-dried Schlenk flask or a heavy-walled reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.05 equiv) and RuPhos (0.10 equiv).

  • Atmosphere Exchange (Critical Step): Seal the vessel with a PTFE-lined septum. Connect to a Schlenk line to evacuate the flask and backfill with ultra-high-purity Argon. Repeat this cycle three times. Causality: Trace oxygen will rapidly oxidize the phosphine ligand to RuPhos oxide, permanently arresting the catalytic cycle.

  • Reagent Loading: Briefly open the vessel under a positive stream of Argon to add 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) and NaOtBu (2.0 equiv). If the amine partner is a solid, add it during this step.

  • Solvent & Liquid Amine Addition: Inject anhydrous, degassed toluene via a gas-tight syringe. If the amine is a liquid, inject it sequentially after the solvent.

  • Thermal Activation: Transfer the sealed vessel to a pre-heated oil bath or aluminum heating block set to 100 °C. Stir vigorously (800–1000 rpm) for 12–24 hours.

  • In-Process Validation: After 4 hours, withdraw a 10 µL aliquot via an Argon-purged microsyringe. Dilute in HPLC-grade acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS. The disappearance of the starting material peak (m/z ~167[M+H]⁺) and the emergence of the target product mass confirm active catalytic turnover.

  • Quenching: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and quench with saturated aqueous NH₄Cl. Causality: NH₄Cl neutralizes the strong alkoxide base, preventing base-catalyzed degradation of the newly formed product during workup.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

ProtocolWorkflow Step1 1. Reagent Assembly (Pd, Ligand, Substrates) Step2 2. Argon Purge (3x Evacuate/Backfill) Step1->Step2 Step3 3. Solvent Injection (Anhydrous Toluene) Step2->Step3 Step4 4. Thermal Activation (100 °C, 12-24 h) Step3->Step4 Step5 5. LC-MS Validation (Check m/z conversion) Step4->Step5 Step6 6. Quench & Extract (NH4Cl / EtOAc) Step5->Step6

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

Quantitative Data & Optimization Matrix

To ensure high yields and minimize side reactions (such as hydrodehalogenation), optimization of the catalyst/base pairing is often required depending on the steric and electronic nature of the amine partner. The table below summarizes typical optimization parameters adapted from 3.

EntryCatalyst (mol %)Ligand (mol %)Base (equiv)SolventTemp (°C)Yield (%)Causality / Observation
1 Pd(OAc)₂ (5%)RuPhos (10%)NaOtBu (2.0)Toluene100>85% Optimal: Strong base promotes rapid deprotonation; RuPhos handles steric bulk.
2 Pd₂(dba)₃ (2.5%)Xantphos (5%)Cs₂CO₃ (1.5)1,4-Dioxane100~40%Bidentate ligand is less effective for the sterically hindered C7 position.
3 Pd(OAc)₂ (5%)tBuBrettPhos (10%)K₃PO₄ (2.0)t-Amyl-OH90>80%Mild base preferred if the amine contains base-sensitive functional groups.
4 Pd(OAc)₂ (5%)RuPhos (10%)NaOtBu (2.0)THF65<20%Temperature is too low to overcome the oxidative addition barrier of the aryl chloride.

Troubleshooting & Field Insights

  • Issue: High levels of unreacted 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine.

    • Root Cause: Catalyst deactivation by oxygen/water, or insufficient reaction temperature.

    • Intervention: Rigorously dry solvents over molecular sieves. Ensure Schlenk techniques are strictly followed. Verify the aluminum heating block calibration.

  • Issue: Formation of hydrodehalogenated byproduct (1-methyl-1H-pyrrolo[2,3-c]pyridine).

    • Root Cause: Beta-hydride elimination from the amine outcompetes reductive elimination.

    • Intervention: Switch to a more sterically demanding ligand (e.g., from RuPhos to tBuBrettPhos) to forcefully accelerate the reductive elimination step.

References

  • Discovery of ART5537: A Potent and Selective Small-Molecule Probe for EXO1 Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: PMC (PubMed Central)
  • Application Notes and Protocols: Synthesis of Pyrrolo[2,3-b]indoles via Buchwald-Hartwig Amination Source: Benchchem URL
  • Buchwald–Hartwig amination Source: Wikipedia URL

Sources

Method

Precision Synthesis of 7-Substituted 1-Methyl-6-Azaindoles via Pd-Catalysis

Executive Summary The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged structure in kinase inhibitor discovery (e.g., JAK, c-Met inhibitors) due to its ability to mimic the purine core of ATP. However, fu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged structure in kinase inhibitor discovery (e.g., JAK, c-Met inhibitors) due to its ability to mimic the purine core of ATP. However, functionalization at the C7 position —the carbon flanked by the pyridine nitrogen and the pyrrole ring junction—remains synthetically challenging due to the inherent electron-deficiency of the pyridine ring and potential catalyst poisoning by the N6 nitrogen.

This guide details two robust Palladium-catalyzed strategies to access 7-substituted 1-methyl-6-azaindoles. Unlike standard indole functionalization, these protocols leverage N-oxide activation as a critical regiocontrol element, enabling access to the C7 position via either direct C–H activation or a chlorination/cross-coupling sequence.

Strategic Analysis: The C7 Challenge

The Scaffold

In 1-methyl-6-azaindole, the C7 position is electronically unique. It is the most acidic position on the pyridine ring (analogous to C2 in pyridine) but is sterically encumbered by the N-methyl group.

  • Numbering Note: For 1H-pyrrolo[2,3-c]pyridine (6-azaindole), the pyridine nitrogen is at position 6. Position 7 is the carbon between N6 and the ring junction (C7a).

Mechanistic Divergence

Two primary pathways exist for C7 functionalization, both diverging from the common N-oxide intermediate:

  • Pathway A: Direct C–H Arylation (Atom Economy Route)

    • Mechanism:[1][2][3][4][5] The N-oxide moiety increases the acidity of the adjacent C7–H bond and coordinates with the Pd catalyst, facilitating a Concerted Metalation-Deprotonation (CMD) pathway.

    • Advantage:[3][4][6] Eliminates the need for pre-functionalization (halogenation).

    • Limitation: Requires a subsequent deoxygenation step.

  • Pathway B: Reissert-Henze Chlorination & Cross-Coupling (Robustness Route)

    • Mechanism:[1][2][3][4][5] The N-oxide is converted to the 7-chloride using POCl₃. This electrophilic chloride then undergoes standard Suzuki-Miyaura coupling.

    • Advantage:[3][4][6][7] The 7-chloro intermediate is stable and can be stockpiled; coupling conditions are highly predictable.

    • Limitation: Lower atom economy; uses corrosive POCl₃.

Visual Workflow & Decision Tree

G Start Starting Material: 1-Methyl-6-Azaindole NOxide Intermediate: 1-Methyl-6-Azaindole N-Oxide Start->NOxide mCPBA, DCM PathA_Step1 Direct C-H Arylation (Pd(OAc)2, DavePhos) NOxide->PathA_Step1 Path A: Atom Economy PathB_Step1 Chlorination (POCl3, Reissert-Henze) NOxide->PathB_Step1 Path B: Scalability PathA_Step2 Deoxygenation (PCl3 or In/PivCl) PathA_Step1->PathA_Step2 Product Target: 7-Aryl-1-Methyl-6-Azaindole PathA_Step2->Product PathB_Step2 Suzuki Coupling (Pd-XPhos G2, ArB(OH)2) PathB_Step1->PathB_Step2 PathB_Step2->Product

Figure 1: Strategic divergence for C7 functionalization. Path A utilizes direct C-H activation, while Path B relies on a chlorination-coupling sequence.

Detailed Experimental Protocols

Pre-requisite: Synthesis of 1-Methyl-6-Azaindole N-Oxide

Both protocols require the N-oxide.

  • Dissolve 1-methyl-6-azaindole (1.0 equiv) in DCM (0.2 M).

  • Add m-CPBA (1.2 equiv) portion-wise at 0 °C.

  • Stir at RT for 4 h.

  • Purification: The N-oxide is highly polar. Purify via silica gel chromatography using DCM/MeOH (95:5 to 90:10).

Protocol A: Direct C–H Arylation (The "Fagnou Conditions")

Best for: Rapid analog generation, late-stage functionalization.

Materials:

  • Substrate: 1-Methyl-6-azaindole N-oxide

  • Coupling Partner: Aryl Bromide (Ar-Br)[8]

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) (10 mol%)

  • Additive: Pivalic Acid (PivOH) (30 mol%) - Critical for the CMD mechanism

  • Base: Cs₂CO₃ (2.0 equiv)[8]

  • Solvent: Toluene (anhydrous, degassed)

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon, charge a screw-cap reaction vial with the N-oxide (0.5 mmol), Aryl Bromide (0.6 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), DavePhos (19.7 mg, 0.05 mmol), PivOH (15.3 mg, 0.15 mmol), and Cs₂CO₃ (326 mg, 1.0 mmol).

  • Solvation: Add anhydrous Toluene (2.5 mL, 0.2 M).

  • Reaction: Seal the vial and heat to 110 °C for 16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite, washing with EtOAc. Concentrate the filtrate.

  • Deoxygenation (One-pot variant):

    • Dissolve the crude arylated N-oxide in CHCl₃.

    • Add PCl₃ (3.0 equiv) dropwise at 0 °C (Caution: Exothermic).

    • Reflux for 2 h.

    • Quench with sat. NaHCO₃, extract with DCM, and purify via flash chromatography.

Mechanistic Insight: The pivalate anion acts as a proton shuttle, lowering the energy barrier for the C–H bond cleavage at the sterically hindered C7 position. The bulky DavePhos ligand prevents catalyst aggregation and promotes reductive elimination.

Protocol B: Chlorination & Suzuki Coupling

Best for: Scale-up (>5g), library synthesis where the aryl boronic acid is varied.

Step 1: Synthesis of 7-Chloro-1-methyl-6-azaindole

  • Dissolve 1-methyl-6-azaindole N-oxide (1.0 equiv) in neat POCl₃ (10 equiv).

  • Heat to 80 °C for 4 h.

  • Quench (Critical): Pour the reaction mixture slowly onto ice/water with vigorous stirring. Neutralize with NaOH to pH 7-8.

  • Extract with EtOAc.[4] The product is the 7-chloro derivative (the oxygen is lost during the rearrangement).

Step 2: Suzuki-Miyaura Cross-Coupling Materials:

  • Substrate: 7-Chloro-1-methyl-6-azaindole

  • Partner: Aryl Boronic Acid (Ar-B(OH)₂) (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-3 mol%) - Superior turnover for heteroaryl chlorides

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Combine chloride (0.5 mmol), boronic acid (0.75 mmol), XPhos Pd G2 (12 mg), and K₃PO₄ (318 mg) in a vial.

  • Add Dioxane/Water (2.5 mL). Degas by sparging with Argon for 5 mins.

  • Heat to 100 °C for 2-4 hours.

  • Standard aqueous workup and silica purification (Hexanes/EtOAc).

Optimization & Troubleshooting Data

VariableRecommendationImpact/Notes
Ligand (Path A) DavePhos > XPhos > PPh₃DavePhos is essential for the C-H activation step on the N-oxide. Monodentate phosphines fail.
Base (Path A) Cs₂CO₃ or K₂CO₃Stronger bases (tBuOK) cause decomposition; weaker bases (NaOAc) are too slow.
Solvent (Path A) Toluene or MesityleneNon-polar solvents favor the CMD mechanism. DMF/DMSO often shut down the reaction due to competitive coordination.
Deoxygenation PCl₃ or In/PivCl PCl₃ is standard but harsh. Indium metal (0.5 equiv) + Pivaloyl Chloride (1.5 equiv) in MeCN is a milder alternative.
Catalyst (Path B) XPhos Pd G2 The 7-chloro position is deactivated; standard Pd(PPh₃)₄ is often ineffective. Pre-formed G2 catalysts ensure rapid initiation.

Mechanistic Diagram: N-Oxide Directed C-H Activation

Mechanism cluster_cycle Pd(II)/Pd(0) Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Coord Coordination to N-Oxide Oxygen OxAdd->Coord Azaindole N-Oxide CMD CMD Step (C7-H Cleavage) Coord->CMD PivO- RedElim Reductive Elimination CMD->RedElim RedElim->Pd0 Product Release

Figure 2: Simplified catalytic cycle for Protocol A. The coordination of the Pd species to the N-oxide oxygen atom directs the catalyst to the proximal C7 position.

References

  • Fagnou, K. et al. "Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation." Journal of the American Chemical Society, 2009 . (Note: Seminal work on N-oxide directed C-H activation).

  • Leboho, T. et al. "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization." Molecules, 2018 .

  • Yoon, C. M. et al. "Deoxygenation of Sulfoxide and Aza-aromatic N-Oxide Using a Protocol of Indium and Acyl Chloride."[7] Synthesis, 2005 .[7][9]

  • Dufour, F. et al. "Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems." Molecules, 2021 .[10][11]

  • Buchwald, S. L. et al. "Palladium-Catalyzed Synthesis of 7-Substituted Indoles." Organic Letters, 2016. (General reference for XPhos Pd G2 utility in hindered couplings).

Sources

Application

Application Note: Regioselective N1-Methylation of 7-Chloro-1H-pyrrolo[2,3-c]pyridine

This Application Note is designed to provide a rigorous, field-proven protocol for the N-methylation of 7-chloro-1H-pyrrolo[2,3-c]pyridine (also known as 7-chloro-6-azaindole). The guide prioritizes regioselectivity (N1...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a rigorous, field-proven protocol for the N-methylation of 7-chloro-1H-pyrrolo[2,3-c]pyridine (also known as 7-chloro-6-azaindole). The guide prioritizes regioselectivity (N1 vs. N6), yield optimization, and safety.

Introduction & Scientific Context

The pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a critical pharmacophore in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., JAK, Aurora kinase) due to its ability to mimic the purine core of ATP. The 7-chloro-1H-pyrrolo[2,3-c]pyridine derivative is particularly valuable as the chlorine atom at the C7 position provides a handle for further functionalization (e.g., Suzuki-Miyaura coupling) and modulates the electronic properties of the pyridine ring.

Chemical Challenges
  • Regioselectivity (N1 vs. N6): The substrate contains two nitrogen atoms: the pyrrole nitrogen (N1, acidic) and the pyridine nitrogen (N6, basic).

    • Target: Alkylation at the N1 position.

    • Risk: Competitive alkylation at N6 (quaternization) or C3 (Friedel-Crafts like) can occur if reaction conditions are not strictly controlled.

  • Substituent Effect (7-Chloro): The chlorine atom at C7 is adjacent to the bridgehead carbon (C7a) and the pyridine nitrogen (N6).

    • Electronic: The electron-withdrawing nature of Cl increases the acidity of the N1-H proton (pKa ~12-13), facilitating deprotonation.

    • Steric: The C7-Cl group exerts proximal steric pressure near the N1 site, potentially slowing reaction kinetics compared to the unsubstituted parent, but also shielding N6 from electrophilic attack.

Mechanistic Strategy

To achieve exclusive N1-methylation , we utilize a base-promoted SN2 mechanism .

  • Deprotonation: A strong base (Sodium Hydride, NaH) irreversibly deprotonates the N1-H, generating the resonance-stabilized azaindolyl anion.

  • Nucleophilic Attack: The high charge density on N1 drives the attack on the methylating agent (Methyl Iodide, MeI), favoring N-alkylation over C-alkylation.

  • Suppression of N6: The formation of the anionic species makes N1 significantly more nucleophilic than the neutral N6 pyridine nitrogen, effectively eliminating N6-quaternization side products.

Experimental Protocol

Method A: Sodium Hydride (NaH) – The "Gold Standard"

Recommended for high yield and strict regiocontrol on scales from mg to kg.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]RoleNotes
7-Chloro-1H-pyrrolo[2,3-c]pyridine 1.0SubstrateDry thoroughly before use.
Sodium Hydride (60% in oil) 1.2 - 1.5BaseIrreversible deprotonation.
Methyl Iodide (MeI) 1.1 - 1.2ElectrophileToxic; use in fume hood.
DMF (Anhydrous) SolventMediumPolar aprotic; promotes SN2.
NH4Cl (sat. aq.) QuenchStopNeutralizes excess base.
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon balloon.

  • Solubilization: Dissolve 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) in anhydrous DMF (concentration ~0.1 M to 0.2 M).

  • Deprotonation (Critical Step):

    • Cool the solution to 0 °C using an ice bath.

    • Add NaH (1.2 equiv) portion-wise over 5–10 minutes. Caution: Hydrogen gas evolution.

    • Stir at 0 °C for 15 minutes, then allow to warm to Room Temperature (RT) for 30–45 minutes. The solution typically turns yellow/orange, indicating anion formation.

  • Methylation:

    • Cool the mixture back to 0 °C .

    • Add MeI (1.1 equiv) dropwise via syringe.

    • Remove the ice bath and stir at RT. Monitor by TLC or LC-MS.

    • Timeframe: Reaction is usually complete within 1–3 hours.

  • Quench & Workup:

    • Cool to 0 °C. Carefully quench with saturated aqueous NH4Cl .

    • Dilute with water and extract with Ethyl Acetate (EtOAc) (3x).[4][8]

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Silica Gel).[8]

    • Eluent: Hexanes/EtOAc gradient (typically 0–30% EtOAc). The N-methyl product is less polar than the starting material.[9]

Method B: Cesium Carbonate (Cs₂CO₃) – Mild Alternative

Recommended for substrates with base-sensitive functional groups or to avoid NaH handling.

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions: Mix substrate (1.0 eq), Cs₂CO₃ (2.0 eq), and MeI (1.2 eq).

  • Temperature: Heat to 50–60 °C for 2–6 hours.

  • Note: Reaction kinetics are slower than Method A. Higher temperatures may increase risk of N6-quaternization; monitor closely.

Visualization & Logic

Reaction Mechanism & Pathway

The following diagram illustrates the transformation and the competing pathways.

ReactionPathway SM 7-Chloro-1H-pyrrolo[2,3-c]pyridine (Substrate) Anion Azaindolyl Anion (Nucleophilic Species) SM->Anion -H+ (H2 gas) Base NaH (Base) Deprotonation Base->Anion Product 1-Methyl-7-chloro- pyrrolo[2,3-c]pyridine (Major Product) Anion->Product SN2 Attack (N1) SideProduct N6-Methyl Quaternary Salt (Minor/Avoided) Anion->SideProduct N6 Attack (Rare) MeI MeI (Electrophile) MeI->Product

Caption: Mechanistic pathway for base-mediated N1-methylation. Strong base favors the anionic intermediate, directing selectivity to N1.

Experimental Workflow Decision Tree

Workflow Start Start: 7-Cl-6-Azaindole CheckScale Scale > 100mg? Start->CheckScale MethodA Method A: NaH / DMF (Standard) CheckScale->MethodA Yes (Robust) MethodB Method B: Cs2CO3 / MeCN (Mild) CheckScale->MethodB No (Convenience) Execution Add Electrophile (MeI) Monitor TLC MethodA->Execution MethodB->Execution Workup Aq. Quench & Extraction Execution->Workup Purify Column Chromatography (Hex/EtOAc) Workup->Purify

Caption: Decision matrix for selecting the optimal methylation protocol based on scale and requirements.

Data Analysis & Troubleshooting

Expected Analytical Data
  • 1H NMR (DMSO-d6 or CDCl3):

    • Disappearance of the broad NH singlet (~11–12 ppm).

    • Appearance of a sharp singlet for N-CH3 at δ 3.80 – 4.00 ppm .

    • Aromatic protons may undergo slight chemical shift changes due to the inductive effect of the methyl group.

  • LC-MS:

    • Parent mass [M+H]+ = 167/169 (Cl isotope pattern).

    • Retention time should increase (product is less polar than substrate).

Troubleshooting Guide
IssuePossible CauseSolution
Low Conversion Wet solvent or old NaH.Use anhydrous DMF; use fresh NaH (gray powder, not white crust).
N6-Methylation (Quaternization) No base used, or MeI excess too high.Ensure NaH is added before MeI. Do not exceed 1.2 eq of MeI.
C-Alkylation (C3) High temperature.[10]Keep reaction at 0°C -> RT. Avoid heating >40°C with NaH.
Poor Solubility Substrate aggregation.Add dry THF as a co-solvent if DMF alone is insufficient.

Safety & Handling

  • Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. MUST be handled in a functioning fume hood. Double-glove (Nitrile) is recommended.

  • Sodium Hydride (NaH): Reacts violently with water to release flammable H2 gas. Quench all reaction mixtures and tools (spatulas) carefully with isopropanol or ethyl acetate before water disposal.

References

  • Voloshchuk, V. V., & Ivonin, S. P. (2024).[3][11] Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Azaindoles. Retrieved from [Link]

  • Popowycz, F., et al. (2007).[11] Synthesis and Reactivity of 4-, 5- and 6-azaindoles. Tetrahedron, 63(36), 8689–8707.[11] (Cited for general reactivity patterns of the azaindole scaffold).

Sources

Method

Application Note: SNAr Nucleophilic Substitution of 7-Chloro-6-azaindole with Amines

This Application Note is designed for medicinal chemists and process scientists targeting the functionalization of the 7-chloro-6-azaindole (7-chloro-1H-pyrrolo[2,3-c]pyridine) scaffold. Unlike its more common isomer (4-...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists targeting the functionalization of the 7-chloro-6-azaindole (7-chloro-1H-pyrrolo[2,3-c]pyridine) scaffold. Unlike its more common isomer (4-chloro-7-azaindole), the 6-azaindole core presents unique electronic challenges that require tailored SNAr strategies.

Executive Summary & Strategic Rationale

The 7-chloro-6-azaindole scaffold is a critical pharmacophore in kinase inhibitor design (e.g., bioisosteres of purines). However, functionalizing the C7 position via Nucleophilic Aromatic Substitution (SNAr) is often impeded by the electron-rich nature of the fused pyrrole ring, which donates electron density into the pyridine ring, deactivating the C7-chloride.

The Core Challenge: Under standard basic SNAr conditions, the acidic pyrrole N-H (pKa ~13) can be deprotonated, creating an anionic species that is highly electron-rich and resistant to nucleophilic attack.

The Solution: This guide presents two validated protocols:

  • Method A (Preferred): Microwave-Assisted Acid-Catalyzed SNAr. This method protonates the pyridine nitrogen (N6), dramatically increasing the electrophilicity of the C7 position while keeping the pyrrole N-H neutral.

  • Method B (Alternative): High-Temperature Basic SNAr. Suitable for acid-sensitive amines, utilizing polar aprotic solvents to force the reaction.

Mechanistic Insight & Pathway Analysis

The reactivity of 7-chloro-6-azaindole is dictated by the protonation state of the N6-pyridine nitrogen.

  • Neutral State: The C7 position is moderately electrophilic due to the inductive effect of the adjacent Nitrogen and Chlorine.

  • Anionic State (Basic conditions): Deprotonation of N1 renders the ring electron-rich; SNAr is sluggish.

  • Cationic State (Acidic conditions): Protonation of N6 creates a highly electrophilic pyridinium species, accelerating the addition of the amine nucleophile.

Diagram 1: Activation Pathways for SNAr on 6-Azaindole

SNAr_Mechanism Substrate 7-Chloro-6-azaindole (Neutral) Anion N1-Anion (Deactivated) Substrate->Anion Base (Deprotonation) Cation N6-Cation (Activated) Substrate->Cation Acid (H+) Meisenheimer Meisenheimer Complex Anion->Meisenheimer High Temp / Forcing Cation->Meisenheimer Amine (R-NH2) Product 7-Amino-6-azaindole Meisenheimer->Product -HCl

Caption: Acid catalysis (green path) activates the substrate by protonating N6, facilitating nucleophilic attack. Basic conditions (red path) can deactivate the ring via N1-deprotonation.

Experimental Protocols

Method A: Microwave-Assisted Acid-Mediated SNAr (Recommended)

Best for: Unreactive amines, steric hindrance, and rapid library synthesis. Mechanism: SNHetArH+ (Nucleophilic Heteroaromatic Substitution, Acid Catalyzed).

Reagents
  • Substrate: 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.5 – 2.0 equiv)

  • Solvent: n-Butanol (or n-Propanol)

  • Catalyst: Conc. HCl (aq) (3-5 drops per mmol) or TFA (1.0 equiv)

Step-by-Step Protocol
  • Preparation: In a 10 mL microwave synthesis vial, dissolve 7-chloro-6-azaindole (152 mg, 1.0 mmol) in n-Butanol (3.0 mL).

  • Addition: Add the amine (1.5 mmol). Then, carefully add conc. HCl (37%) (50 µL) or TFA (1.0 mmol).

    • Note: A precipitate (hydrochloride salt) may form; this is normal.

  • Reaction: Seal the vial and irradiate in a microwave reactor.

    • Temperature: 150 °C

    • Hold Time: 20–30 minutes

    • Pressure Limit: Set to 15 bar (safety cutoff).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove n-Butanol.

    • Redissolve the residue in EtOAc/MeOH (9:1) and wash with saturated NaHCO3 (to neutralize the salt).

    • Dry organic layer over Na2SO4, filter, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient, typically 0-10% MeOH).

Validation Data:

  • Yield: Typically 70–90%.

  • Selectivity: High mono-substitution at C7.

Method B: Thermal Basic SNAr

Best for: Acid-labile amines (e.g., containing acetals or Boc groups) or large-scale batches where microwave is unavailable.

Reagents
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv).

Step-by-Step Protocol
  • Preparation: In a pressure tube or round-bottom flask, dissolve 7-chloro-6-azaindole (1.0 equiv) in NMP (0.5 M concentration).

  • Addition: Add the amine (2.0 – 3.0 equiv) and DIPEA (3.0 equiv).

  • Reaction: Heat the mixture to 140–160 °C for 12–24 hours.

    • Monitoring: Check LCMS every 4 hours. Conversion may be slower than Method A.

  • Work-up:

    • Dilute with water (5x volume) and extract with EtOAc (3x).

    • Critical Step: Back-extract the aqueous layer carefully, as polar products may remain in the aqueous NMP phase.

  • Purification: Reverse-phase HPLC is often required to remove trace NMP and impurities.

Optimization & Troubleshooting Guide

Diagram 2: Optimization Decision Tree

Optimization_Tree Start Start: 7-Chloro-6-azaindole + Amine CheckAmine Is Amine Acid-Sensitive? (e.g., Boc, Acetal) Start->CheckAmine MethodA Method A: Acid-Mediated (n-BuOH, HCl, 150°C MW) CheckAmine->MethodA No MethodB Method B: Basic Thermal (NMP, DIPEA, 160°C) CheckAmine->MethodB Yes CheckResultA Good Conversion? MethodA->CheckResultA CheckResultB Good Conversion? MethodB->CheckResultB Success Purify & Isolate CheckResultA->Success Yes FailA Try Method B or Pd-Catalysis (Buchwald) CheckResultA->FailA No (<10%) CheckResultB->Success Yes FailB Increase Temp to 180°C or Switch to Method A CheckResultB->FailB No

Caption: Decision logic for selecting between Acid-Mediated and Basic Thermal protocols based on amine stability.

Comparison of Conditions
VariableMethod A (Acid/MW)Method B (Base/Thermal)Notes
Reaction Time 15–30 mins12–24 hoursAcid catalysis accelerates rate by orders of magnitude.
Temperature 120–150 °C140–180 °CLower activation energy for the protonated species.
Solvent n-Butanol / EtOHNMP / DMSOAlcohols are preferred for Method A to solubilize salts.
Scope Sterically hindered aminesStrong nucleophilesMethod A works better for anilines and bulky amines.
Side Reactions N-dealkylation (rare)Polymerization / HydrolysisExtended heating in Method B can lead to degradation.
Expert Tips
  • Solvent Choice: For Method A, n-Butanol is superior to Ethanol because it allows for higher reaction temperatures (bp 117°C) without generating excessive pressure in the microwave vial.

  • Handling the Salt: If using Method A, the product often crashes out as the HCl salt upon cooling. This can be filtered directly and then free-based, simplifying purification.

  • Protection: N1-protection (e.g., Tosyl, SEM) is not required for Method A. The acidic conditions prevent the formation of the unreactive N1-anion.

References

  • Nechayev, M. A., et al. "Microwave-assisted acid-catalyzed nucleophilic heteroaromatic substitution: the synthesis of 7-amino-6-azaindoles." Enamine / Chem. Heterocycl. Compd.

  • Schirok, H. "Synthesis of 1,3-Substituted 7-Azaindoles via Microwave-Accelerated Epoxide-Opening/Cyclization/Dehydration Sequence."[1] The Journal of Organic Chemistry, 2006, 71(15), 5538–5545. (Provides context on microwave acceleration in azaindole synthesis).

  • Lachance, N., et al. "Practical Synthesis of 4-Azaindoles and 6-Azaindoles." Synthesis, 2005.[2] (Comparative reactivity of azaindole isomers).

  • BenchChem Reactivity Guide. "A Comparative Guide to the Reactivity of Chloro-nitroquinolines and Azaindoles in Nucleophilic Aromatic Substitution." (General principles of SNAr on fused pyridine systems).

Sources

Application

Application Note: Design and Synthesis of JAK Kinase Inhibitors Utilizing the 6-Azaindole Scaffold

Introduction & Rationale The Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2) plays a central role in the signal transduction of over 50 cytokines and growth factors. Dysregulation of the JAK/STAT pathway is a prim...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2) plays a central role in the signal transduction of over 50 cytokines and growth factors. Dysregulation of the JAK/STAT pathway is a primary driver in numerous autoimmune diseases, inflammatory disorders, and hematological malignancies.

In the pursuit of highly selective and potent kinase inhibitors, the azaindole framework has emerged as a privileged scaffold[1]. While the 7-azaindole core is historically well-documented (e.g., in vemurafenib or decernotinib), the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) framework offers distinct physicochemical and structural advantages[2].

The 6-azaindole core acts as a highly efficient bioisostere of the adenine ring of ATP. The strategic placement of the nitrogen atom at the 6-position modulates the electron density of the bicyclic system. This enhances the hydrogen-bond acceptor capabilities of the pyridine nitrogen in the solvent-exposed region, while the pyrrole N-H serves as a critical hydrogen-bond donor to the backbone carbonyl of the kinase hinge region (e.g., Glu903 in JAK3)[1]. Furthermore, replacing a C-H with a nitrogen atom significantly lowers lipophilicity (LogP) and improves aqueous solubility and metabolic stability compared to standard indole scaffolds[2].

Mechanistic Overview: JAK/STAT Pathway Inhibition

The efficacy of 6-azaindole derivatives stems from their ability to competitively block the ATP-binding pocket of JAK kinases, thereby halting the phosphorylation cascade required for STAT dimerization and subsequent gene transcription.

JAK_STAT Cytokine Cytokine (Ligand) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase (JAK1/2/3/TYK2) Receptor->JAK Activates STAT STAT Monomer JAK->STAT Phosphorylates Inhibitor 6-Azaindole Inhibitor Inhibitor->JAK Blocks ATP Site pSTAT Phospho-STAT Dimer STAT->pSTAT Dimerization Nucleus Gene Transcription (Nucleus) pSTAT->Nucleus Translocation

Caption: JAK/STAT Signaling Pathway and Competitive ATP-Site Inhibition by 6-Azaindole Derivatives.

Core Synthetic Strategy & Causality

The synthesis of 6-azaindole-based JAK inhibitors typically requires the de novo construction of the bicyclic core, followed by late-stage functionalization.

Core Construction: The Bartoli indole synthesis or the Batcho-Leimgruber reaction are classical approaches for synthesizing azaindoles from nitropyridines[2]. Alternatively, modern electrophilic [4+1]-cyclization of 3-amino-4-methylpyridines or Vilsmeier-Haack formylation provides highly scalable routes to functionalized 6-azaindoles[3],[4].

Functionalization (Causality): The C-3 position of the 6-azaindole is highly nucleophilic due to the electron-rich pyrrole ring. Electrophilic halogenation at C-3 provides a versatile synthetic handle. Subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) allows for the introduction of aryl or heteroaryl groups. These C-3 substituents are rationally designed to project deep into the kinase selectivity pocket, interacting with specific residues (like Cys909 in JAK3) to drive isoform selectivity.

Step-by-Step Experimental Protocols

The following protocol details the synthesis of a representative C-3 functionalized 6-azaindole JAK inhibitor. Every step includes self-validating analytical checkpoints to ensure protocol integrity.

Step 1: Synthesis of the 6-Azaindole Core via Bartoli Reaction

Objective: Construct the 1H-pyrrolo[2,3-c]pyridine scaffold from 4-nitropyridine.

  • Preparation: Dissolve 4-nitropyridine (10.0 mmol) in anhydrous THF (50 mL) under an inert argon atmosphere. Cool the solution to -40 °C using a dry ice/acetonitrile bath.

  • Grignard Addition: Dropwise add vinylmagnesium bromide (1.0 M in THF, 30.0 mmol) over 30 minutes.

    • Causality: The reaction must be strictly maintained at -40 °C. The Grignard addition to the nitro group is highly exothermic; higher temperatures lead to over-alkylation and degradation of the nitroso intermediate, drastically reducing the yield[2].

  • Quenching: Stir for 1 hour at -40 °C, then quench by slowly adding saturated aqueous NH₄Cl (20 mL). Allow the mixture to warm to room temperature.

  • Extraction & Purification: Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (DCM/MeOH 95:5).

  • Self-Validation Checkpoint:

    • TLC: Confirm product spot at Rf = 0.3 (DCM/MeOH 9:1, UV active).

    • ¹H NMR (DMSO-d6): Validate the formation of the pyrrole ring by the presence of a broad singlet at ~11.5 ppm (pyrrole N-H) and doublets at ~7.5 ppm and ~6.4 ppm (C-2 and C-3 protons).

    • LC-MS: Confirm mass [M+H]⁺ = 119.1.

Step 2: Regioselective C-3 Iodination

Objective: Install a halogen handle for cross-coupling.

  • Reaction Setup: Dissolve 6-azaindole (5.0 mmol) in anhydrous DMF (20 mL). Cool to 0 °C.

  • Halogenation: Add N-Iodosuccinimide (NIS, 5.2 mmol) in small portions over 15 minutes.

    • Causality: NIS is selected over elemental iodine to provide mild, controlled electrophilic aromatic substitution, preventing over-halogenation or oxidation of the pyridine nitrogen. The electron-rich nature of the pyrrole directs the iodine exclusively to the C-3 position.

  • Workup: Stir for 2 hours at room temperature. Pour the mixture into ice water (100 mL) containing 1% sodium thiosulfate to quench unreacted iodine species. Filter the resulting precipitate, wash with water, and dry under vacuum.

  • Self-Validation Checkpoint:

    • ¹H NMR: Confirm the disappearance of the C-3 proton doublet at ~6.4 ppm.

    • LC-MS: Confirm mass [M+H]⁺ = 245.0.

Step 3: Suzuki-Miyaura Cross-Coupling

Objective: Couple the C-3 core with a pyrazole moiety to target the JAK specificity pocket.

  • Reagent Assembly: In a microwave vial, combine 3-iodo-6-azaindole (1.0 mmol), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-dioxane/water (4:1, 10 mL). Add Pd(dppf)Cl₂ (0.05 mmol).

    • Causality: Pd(dppf)Cl₂ is specifically chosen because its sterically demanding, bidentate phosphine ligand prevents the basic pyridine nitrogen of the 6-azaindole from coordinating to and poisoning the palladium center. The biphasic basic medium is critical for the transmetalation step of the boronic ester.

  • Reaction: Seal the vial and heat at 100 °C for 12 hours.

  • Purification: Cool to room temperature, filter through a pad of Celite, and concentrate. Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Self-Validation Checkpoint:

    • LC-MS: Confirm target mass [M+H]⁺ = 199.1.

    • ¹H NMR: Confirm the appearance of pyrazole singlets at ~8.2 ppm and ~7.9 ppm, and the N-methyl singlet at ~3.9 ppm.

Assay Validation Workflow

To ensure the synthesized 6-azaindole inhibitors possess the required potency and pharmacokinetic properties, a rigid validation workflow must be followed.

Workflow Synthesis 6-Azaindole Synthesis & QC Biochem HTRF Kinase Assay (JAK1-3, TYK2) Synthesis->Biochem Cellular Cell-Based Assay (pSTAT Inhibition) Biochem->Cellular IC50 < 10nM ADME In Vitro ADME & Microsomal Stability Cellular->ADME InVivo In Vivo Efficacy (Rodent Models) ADME->InVivo High Stability

Caption: Tiered Validation Workflow for 6-Azaindole JAK Kinase Inhibitors.

SAR & Kinase Selectivity Data

The structural modifications at the C-3 position of the 6-azaindole scaffold profoundly impact both the overall potency and the selectivity profile across the JAK family. The table below summarizes the Structure-Activity Relationship (SAR) data for representative compounds evaluated via Homogeneous Time-Resolved Fluorescence (HTRF) kinase assays.

Compound IDC-3 SubstitutionJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
1 Unsubstituted>10,000>10,000>10,000>10,000
2 4-Fluorophenyl450520120850
3 1H-Pyrazol-4-yl1215345
4 1-Methyl-1H-pyrazol-4-yl8111.530
5 2-Aminopyrimidin-5-yl460.815

Data Interpretation: The unsubstituted 6-azaindole (Compound 1) lacks sufficient interactions within the specificity pocket. The introduction of a lipophilic group (Compound 2) provides moderate binding. However, introducing a hydrogen-bond donor/acceptor pair via a pyrazole or pyrimidine ring (Compounds 3-5) drastically increases potency, particularly driving sub-nanomolar selectivity toward JAK3 by optimally engaging the solvent-exposed front pocket of the kinase domain.

References

  • Source: Molecules, National Institutes of Health (PMC)
  • Azaindoles in Medicinal Chemistry Source: PharmaBlock URL
  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines Source: ChemRxiv URL
  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations Source: ResearchGate URL

Sources

Method

Application Note: Site-Selective C-H Activation and Functionalization of the 1-Methyl-6-Azaindole Core

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: In-Depth Technical Guide & Validated Protocols Executive Summary The 6-azaindole (pyrrolo[2,3-c]pyridine) core is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: In-Depth Technical Guide & Validated Protocols

Executive Summary

The 6-azaindole (pyrrolo[2,3-c]pyridine) core is a highly privileged scaffold in modern drug discovery, frequently utilized as a bioisostere for indole to improve aqueous solubility, metabolic stability, and target binding affinity. However, functionalizing this core presents a significant synthetic challenge. The molecule possesses an inherent electronic dichotomy: the pyrrole (azole) ring is electron-rich and susceptible to electrophilic attack, whereas the pyridine (azine) ring is electron-deficient and notoriously resistant to direct C-H activation.

This application note details a field-proven, self-validating methodology for the regioselective C-H arylation of the 1-methyl-6-azaindole core at the sterically and electronically hindered C7 position . By employing an N-oxide activation strategy coupled with a Concerted Metalation-Deprotonation (CMD) palladium catalytic cycle, researchers can bypass traditional, multi-step de novo syntheses and directly functionalize the intact core[1].

Mechanistic Rationale: Overcoming Electronic Bias

Direct functionalization of the azine ring of 6-azaindole typically fails due to the high energy barrier required to break the electron-deficient C-H bond (approx. 104 kcal/mol)[2]. To overcome this, we utilize the strategy pioneered by1[1], which relies on three mechanistic pillars:

  • N-Oxide Activation (Electronic Reversal & Directing Group): Converting the pyridine nitrogen to an N-oxide transiently increases the electron density of the azine ring. More importantly, the oxygen atom acts as a directing group, coordinating with the palladium catalyst and guiding it exclusively to the adjacent C7 position[1].

  • Concerted Metalation-Deprotonation (CMD): The addition of Pivalic acid (PivOH) is not arbitrary; it is a critical co-catalyst. The pivalate anion acts as an intramolecular proton shuttle in the transition state, significantly lowering the activation energy required to cleave the C7-H bond[3].

  • Sterically Demanding Ligands: The use of DavePhos (a dialkylbiaryl phosphine) is required. Its electron-rich nature accelerates the oxidative addition of unactivated aryl bromides to Pd(0), while its steric bulk promotes the final reductive elimination step, preventing catalyst resting-state entrapment[4].

Workflow A 1-Methyl-6-azaindole (Starting Material) B N-Oxidation (m-CPBA) A->B C C7 C-H Arylation (Pd/DavePhos) B->C D Deoxygenation (PCl3, DCM) C->D E C7-Aryl-1-methyl- 6-azaindole D->E

Workflow for the site-selective C7-arylation of 1-methyl-6-azaindole via N-oxide activation.

Quantitative Data: Substrate Scope and Yields

The following table summarizes the expected yields for the C7-arylation of 1-methyl-6-azaindole N-oxide using various aryl bromides under the optimized Pd(OAc)₂/DavePhos catalytic system. The reaction tolerates both electron-donating and electron-withdrawing groups[4].

Aryl Bromide Coupling PartnerRegioselectivityCatalyst / Ligand SystemIsolated Yield (%)
4-BromotolueneC7Pd(OAc)₂ / DavePhos68%
4-BromoanisoleC7Pd(OAc)₂ / DavePhos65%
1-Bromo-4-fluorobenzeneC7Pd(OAc)₂ / DavePhos70%
4-BromobenzotrifluorideC7Pd(OAc)₂ / DavePhos55%

Data synthesized from the foundational studies on 6,5-fused heterocyclic systems[3][4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure causality and success at each step.

Step 4.1: Preparation of 1-Methyl-6-azaindole N-oxide

Causality: The N-oxide must be formed cleanly to prevent catalyst poisoning by the free pyridine nitrogen in the subsequent step.

  • Reaction Setup: Dissolve 1-methyl-6-azaindole (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) and cool to 0 °C in an ice bath.

  • Oxidation: Add m-chloroperoxybenzoic acid (m-CPBA, 77% purity, 1.2 equiv) portion-wise over 15 minutes to control the exothermic peroxy-acid reaction.

  • Stirring & IPC: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation (IPC): Check via TLC (10% MeOH in DCM). The starting material (high Rf) should completely disappear, replaced by a highly polar baseline spot (N-oxide).

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (20 mL) to destroy unreacted peroxides. Wash the organic layer with saturated aqueous NaHCO₃ (3 × 30 mL) to remove m-chlorobenzoic acid.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the N-oxide as a solid.

Step 4.2: Palladium-Catalyzed C7-Arylation

Causality: Rigorous exclusion of oxygen is required as the active Pd(0) species is highly susceptible to oxidation, which would terminate the catalytic cycle. Cs₂CO₃ is utilized because its strong basicity is necessary to neutralize the HBr byproduct, driving the reaction forward[4].

  • Reagent Charging: In an oven-dried Schlenk flask, combine 1-methyl-6-azaindole N-oxide (1.0 mmol), Aryl bromide (1.5 mmol), Pd(OAc)₂ (4 mol%, 0.04 mmol), DavePhos (15 mol%, 0.15 mmol), PivOH (30 mol%, 0.30 mmol), and Cs₂CO₃ (2.0 mmol).

  • Degassing: Add anhydrous Toluene (5.0 mL). Degas the suspension via three freeze-pump-thaw cycles. Backfill with ultra-pure Argon.

  • Heating: Heat the mixture to 110 °C in a pre-heated oil bath for 16 hours.

    • Self-Validation (Visual & IPC): The solution should transition from a pale yellow to a dark, homogeneous reddish-brown, indicating the formation of the active Pd(0)-DavePhos complex. Confirm completion via LC-MS; look for the mass shift from[M+H]⁺ to [M+Ar-1]⁺.

  • Purification: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash column chromatography (DCM/MeOH gradient).

CMD Pd_cat Active Pd(0) Catalyst (Pd(OAc)2 + DavePhos) OxAdd Oxidative Addition (Ar-Br inserts into Pd) Pd_cat->OxAdd Ar-Br CMD_TS CMD Transition State (PivOH shuttles C7-proton) OxAdd->CMD_TS Azaindole N-oxide RedElim Reductive Elimination (C7-Ar Bond Formation) CMD_TS->RedElim -H2O / Base RedElim->Pd_cat Product Release

Concerted Metalation-Deprotonation (CMD) catalytic cycle for C7-arylation.

Step 4.3: Deoxygenation of the C7-Arylated N-oxide

Causality: To restore the native 6-azaindole core, the N-oxide must be reduced. Phosphorus trichloride (PCl₃) is chosen over Pd/C hydrogenation to prevent unwanted reduction of the newly installed aryl ring or the azole double bond[1].

  • Reaction Setup: Dissolve the C7-arylated N-oxide (0.5 mmol) in anhydrous DCM (5.0 mL) under Argon.

  • Reduction: Dropwise add PCl₃ (2.0 equiv, 1.0 mmol) at room temperature. Stir for 2 hours.

    • Self-Validation (IPC): Monitor by LC-MS. The [M+H]⁺ peak should decrease by 16 Da (loss of oxygen).

  • Quenching: Carefully pour the mixture into ice-cold saturated aqueous NaHCO₃ (10 mL) to neutralize excess PCl₃. Extract with DCM (3 × 10 mL).

  • Final Isolation: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the final C7-aryl-1-methyl-6-azaindole.

References

  • Source: MDPI (Molecules)
  • Source: American Chemical Society (Organic Letters)

Sources

Application

Application Note: High-Throughput Synthesis of 7-Aryl-1-methyl-1H-pyrrolo[2,3-c]pyridine Libraries

This Application Note is designed for medicinal chemists and process development scientists. It details a robust, field-validated workflow for the synthesis of 7-aryl-1-methyl-1H-pyrrolo[2,3-c]pyridine libraries.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details a robust, field-validated workflow for the synthesis of 7-aryl-1-methyl-1H-pyrrolo[2,3-c]pyridine libraries.

The protocol prioritizes the Suzuki-Miyaura cross-coupling of a 7-chloro-1-methyl core, a strategy selected for its high fidelity in parallel synthesis formats compared to direct C-H activation or de novo ring construction.

Introduction & Scientific Rationale

The 1H-pyrrolo[2,3-c]pyridine scaffold (commonly referred to as 6-azaindole ) is a privileged pharmacophore in kinase inhibitor discovery (e.g., JAK, c-Met) and BET bromodomain inhibition. Unlike its more common isomer, 7-azaindole, the 6-azaindole system places the pyridine nitrogen at position 6, creating a unique electronic environment at the C7 position (ortho to the pyridine nitrogen).

Functionalization at C7 is synthetically challenging due to the electron-deficient nature of the pyridine ring and the steric proximity to the N-methyl group. This guide addresses these challenges by establishing a modular "Scaffold-First" approach:

  • Regioselective Halogenation: Activation of the C7 position via N-oxide rearrangement.

  • Core Methylation: Early-stage N1-methylation to prevent regioselectivity issues during library production.

  • Catalytic Cross-Coupling: Utilization of XPhos Pd G2 , a precatalyst specifically optimized for sterically hindered and electron-deficient heteroaryl chlorides.

Workflow Visualization

The following diagram outlines the critical path from raw materials to the final library, highlighting decision nodes for quality control.

LibraryWorkflow Start Start: 6-Azaindole NOxide Step 1: N-Oxidation (mCPBA, DCM) Start->NOxide Chlorination Step 2: C7-Chlorination (POCl3, Reflux) NOxide->Chlorination Boekelheide-type Rearrangement Methylation Step 3: N1-Methylation (NaH, MeI, DMF) Chlorination->Methylation ScaffoldQC QC Node: 7-Cl-1-Me-Scaffold (>98% Purity Required) Methylation->ScaffoldQC Library Step 4: Parallel Suzuki Coupling (96-well Plate) ScaffoldQC->Library Pass Purification Step 5: High-Throughput Purification (Prep-HPLC) Library->Purification Catalyst Critical Parameter: XPhos Pd G2 Catalyst Catalyst->Library FinalQC Final QC: LCMS/NMR Purification->FinalQC

Figure 1: Strategic workflow for the generation of 7-aryl-6-azaindole libraries. The "ScaffoldQC" node is the critical stop/go point to ensure library fidelity.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the "Activate-then-Couple" strategy. Direct C7-arylation of the 6-azaindole core is generally low-yielding due to poor acidity at C7 compared to C2. Therefore, we utilize a 7-chloro intermediate.

  • Step A (Activation): 6-Azaindole is oxidized to its N-oxide. Treatment with POCl₃ effects a rearrangement (modified Reissert-Henze reaction) where the nucleophilic oxygen attacks the phosphorus, making the C7 position susceptible to nucleophilic attack by chloride, followed by elimination.

  • Step B (Coupling): The 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine is an electron-rich heterocycle (pyrrole ring) fused to an electron-deficient pyridine. The C-Cl bond at C7 is deactivated. Standard Pd(PPh₃)₄ often fails here. We employ XPhos Pd G2 , a Buchwald precatalyst that rapidly generates the active monoligated Pd(0) species, facilitating oxidative addition into the challenging C7-Cl bond [1].

Experimental Protocols

Phase 1: Preparation of the Core Scaffold

Target: 7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine

Step 1.1: Synthesis of 7-Chloro-1H-pyrrolo[2,3-c]pyridine

Note: This intermediate is commercially available, but the synthesis is provided for cost-efficiency.

  • Oxidation: Dissolve 1H-pyrrolo[2,3-c]pyridine (10.0 g, 84.6 mmol) in DCM (200 mL). Add m-CPBA (1.2 equiv) portion-wise at 0°C. Warm to RT and stir for 4 hours.

    • Checkpoint: Monitor by TLC (10% MeOH/DCM). The N-oxide is much more polar.

    • Workup: Filter the precipitate or concentrate. If solid, wash with Et₂O.

  • Chlorination: Suspend the N-oxide (dried) in POCl₃ (50 mL). Heat to reflux (105°C) for 3 hours.

    • Caution: Massive gas evolution (HCl). Use a scrubber.

    • Workup: Remove excess POCl₃ in vacuo. Pour residue onto ice/water/NH₄OH mixture (pH 8-9). Extract with EtOAc (3x).[1]

    • Purification: Flash chromatography (Hex/EtOAc gradient).

    • Yield Target: 60-70%.

Step 1.2: N-Methylation
  • Deprotonation: Dissolve 7-chloro-1H-pyrrolo[2,3-c]pyridine (5.0 g, 32.8 mmol) in anhydrous DMF (50 mL) under N₂. Cool to 0°C. Add NaH (60% dispersion, 1.5 equiv) slowly. Stir for 30 min (solution turns yellow/brown).

  • Alkylation: Add MeI (1.2 equiv) dropwise. Warm to RT and stir for 2 hours.

  • Quench: Pour into ice water (200 mL). The product often precipitates. If not, extract with EtOAc.

  • Purification: Recrystallization from EtOH or column chromatography.

    • Data: 1H NMR should show a singlet ~3.8-4.0 ppm (N-Me) and loss of the broad NH singlet.

    • Stability: This scaffold is stable at RT for months.

Phase 2: Parallel Library Synthesis (Suzuki-Miyaura Coupling)

Objective: Generate 96 analogues of 7-aryl-1-methyl-1H-pyrrolo[2,3-c]pyridine.

Reagents:

  • Scaffold: 7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine (0.1 mmol per well).

  • Monomers: Diverse Aryl/Heteroaryl Boronic Acids (1.5 equiv).

  • Catalyst: XPhos Pd G2 (2-3 mol%).

  • Base: K₃PO₄ (2.0 equiv, 0.5M aqueous solution).

  • Solvent: 1,4-Dioxane or THF.

Protocol (96-Well Block Format):
  • Dispensing:

    • Prepare a stock solution of the Scaffold and XPhos Pd G2 in degassed 1,4-dioxane.

    • Dispense 0.1 mmol of Scaffold and 2.5 µmol Catalyst (2.5 mol%) into each well.

  • Monomer Addition:

    • Add solid Boronic Acids (0.15 mmol) to respective wells.

  • Base Addition:

    • Add 400 µL of 0.5M K₃PO₄ (aq) to each well.

  • Reaction:

    • Seal the plate with a chemically resistant mat.

    • Heat at 100°C for 4 hours (or 120°C for 30 mins in a microwave plate reactor).

  • Workup:

    • Cool to RT.

    • Add 1 mL EtOAc and 0.5 mL water.

    • Agitate and centrifuge.

    • Transfer the organic supernatant to a new plate.

    • Evaporate solvent (Genevac or N₂ blowdown).

  • Purification:

    • Redissolve in DMSO/MeOH (1:1).

    • Inject onto Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).

Data Summary & Troubleshooting

The following table summarizes expected performance based on boronic acid electronics [2].

Boronic Acid TypeElectronic NatureExpected YieldTroubleshooting
Phenyl / Tolyl Neutral/Electron-Rich>85%Standard protocol effective.
4-CF3-Phenyl Electron-Deficient70-80%Increase temp to 110°C.
3-Pyridyl Heteroaryl (N-basic)50-65%Switch base to Cs₂CO₃; use anhydrous conditions (Dioxane/DMF).
2-Substituted Aryl Sterically Hindered40-60%Increase catalyst to 5 mol%; extend time.
QC Validation Criteria
  • Purity: >95% by UV (254 nm).

  • Identity: [M+H]+ matches theoretical within 0.1 Da.

  • NMR: Diagnostic shift of the C7-Aryl protons and retention of the N-Me singlet.

References

  • Savitha, B., et al. (2019). "A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading."[2] Molecular Diversity, 23, 697–707.

  • Popowycz, F., et al. (2007).[3] "Synthesis and Reactivity of 4-, 5- and 6-azaindoles." Tetrahedron, 63(36), 8689-8707.[3]

  • Arikawa, Y., et al. (2014).[3] "Molecular Modeling, Design, Synthesis, and Biological Activity of 1H-Pyrrolo[2,3-c]pyridine-7-amine Derivatives as Potassium-Competitive Acid Blockers." Chemical and Pharmaceutical Bulletin, 62(4), 336-342.[3]

Sources

Method

Application Note: Accelerating Lead Discovery – Microwave-Assisted Synthesis of 6-Azaindole Scaffolds

Executive Summary The 6-azaindole ( -pyrrolo[2,3-c]pyridine) scaffold is a "privileged structure" in modern drug discovery, serving as a critical bioisostere for indole and purine systems in kinase inhibitors (e.g., JAK,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-azaindole (


-pyrrolo[2,3-c]pyridine) scaffold is a "privileged structure" in modern drug discovery, serving as a critical bioisostere for indole and purine systems in kinase inhibitors (e.g., JAK, derivatized for Veber's rules compliance). However, the electron-deficient nature of the pyridine ring renders classical thermal synthesis (e.g., Fischer indole) inefficient, often resulting in low yields and extensive byproduct formation.

This Application Note details a validated, high-throughput protocol for the synthesis of 6-azaindoles using microwave-assisted Palladium-catalyzed annulation . By leveraging the specific dielectric heating properties of polar aprotic solvents, this method reduces reaction times from 12+ hours to under 30 minutes while significantly improving the impurity profile.

Scientific Rationale & Mechanism

The Challenge of 6-Azaindoles

Unlike the more common 7-azaindole (derived from 2-aminopyridine), the 6-azaindole core requires the use of 4-amino-3-halopyridines . The nitrogen atom at the 4-position of the pyridine ring is significantly less nucleophilic due to the para-location relative to the pyridine nitrogen, which acts as an electron sink. Consequently, the cyclization step in thermal conditions is energetically unfavorable and prone to polymerization.

The Microwave Advantage

Microwave irradiation (2.45 GHz) couples directly with the reaction matrix via dipolar polarization .

  • Selective Heating: Polar solvents (DMF, NMP) with high loss tangents (

    
    ) absorb energy efficiently, creating localized "hot spots" at the molecular level that accelerate the rate-determining step (RDS)—often the oxidative addition or the 5-endo-dig cyclization in this cascade.
    
  • Wall-Effect Elimination: Unlike oil baths, where heat transfers from the vessel wall inward (causing wall-charring), microwaves heat the bulk solvent volumetrically. This is critical for azaindoles, which are sensitive to thermal degradation at vessel interfaces.

Reaction Pathway

The synthesis proceeds via a One-Pot Sonogashira Coupling / Cyclization Cascade :

  • Oxidative Addition: Pd(0) inserts into the C-I bond of 4-amino-3-iodopyridine.

  • Transmetallation: Copper-acetylide transfers the alkyne to the Palladium center.

  • Reductive Elimination: Formation of the internal alkyne intermediate.

  • 5-endo-dig Cyclization: The amino group attacks the activated alkyne (promoted by MW superheating) to close the pyrrole ring.

ReactionPathway Start 4-Amino-3-Iodopyridine + Terminal Alkyne Inter1 Pd(II) Oxidative Addition Complex Start->Inter1 Pd(PPh3)2Cl2 Inter2 Sonogashira Product (Internal Alkyne) Inter1->Inter2 CuI, Et3N Transmetallation Cycliz 5-endo-dig Cyclization (MW Active) Inter2->Cycliz MW Irradiation (150°C) Final 6-Azaindole Derivative Cycliz->Final Isomerization

Figure 1: Mechanistic workflow for the Pd-catalyzed cascade synthesis of 6-azaindoles. The microwave effect is most pronounced during the energy-intensive cyclization step.

Validated Experimental Protocols

Protocol A: The "Workhorse" Synthesis (Ring Construction)

Objective: Synthesis of 2-substituted-6-azaindoles from 4-amino-3-iodopyridine.

Reagents:

  • Substrate: 4-Amino-3-iodopyridine (1.0 equiv)

  • Alkyne: Phenylacetylene or functionalized terminal alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ] (0.05 equiv)
  • Co-Catalyst: Copper(I) iodide [CuI] (0.02 equiv)

  • Base: Triethylamine (Et

    
    N) (3.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) - Selected for high

    
     (0.161) and boiling point.
    

Step-by-Step Procedure:

  • Vessel Charging: In a 10 mL microwave-transparent borosilicate vial, add the Pd catalyst and CuI.

  • Inerting: Cap the vial and purge with Argon for 2 minutes. (Oxygen inhibits the Pd cycle).

  • Addition: Inject degassed DMF (4 mL/mmol), followed by Et

    
    N, the iodopyridine, and the alkyne through the septum.
    
  • Microwave Irradiation: Place in a single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Temperature: 150 °C

    • Pressure Limit: 15 bar

    • Hold Time: 20 minutes

    • Stirring: High (600 rpm)

  • Work-up: Cool to RT. Filter through a celite pad (eluting with EtOAc) to remove Pd black. Wash filtrate with brine (3x) to remove DMF. Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (Hex/EtOAc gradient).

Self-Validation Check:

  • Color Change: The reaction mixture should turn dark brown/black (active Pd). If it remains light yellow, oxygen may be present, or the catalyst is inactive.

  • LCMS Monitoring: Look for the disappearance of the starting iodide (M+H) and the appearance of the cyclized product (M+H of alkyne + Pyridine - HI).

Protocol B: C3-H Functionalization (Late-Stage Diversification)

Objective: Direct C-H arylation at the C3 position of the 6-azaindole core.

Reagents:

  • Substrate: 6-Azaindole derivative (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (0.1 equiv)
    
  • Additives: AgOAc (1.0 equiv) – Acts as halide scavenger and re-oxidant.

  • Acid: 2-Nitrobenzoic acid (0.2 equiv)

  • Solvent: DMF/DMSO (9:1)

Procedure:

  • Combine all solids in a microwave vial.

  • Add solvents and seal.

  • Irradiate at 130 °C for 45 minutes .

  • Standard work-up.

Data & Performance Analysis

The following table contrasts the microwave protocol against classical thermal heating (oil bath reflux) for the synthesis of 2-phenyl-6-azaindole.

ParameterThermal Method (Oil Bath)Microwave Method (Protocol A)Impact
Temperature 110 °C (Reflux)150 °C (Internal)MW allows superheating above b.p.
Time 16 - 24 Hours20 Minutes98% reduction in process time
Yield 45 - 55%78 - 85%Cleaner reaction profile
Purity (Crude) 60% (Significant tar)>85%Reduced thermal degradation
Solvent Vol. 10 mL / mmol4 mL / mmolHigher concentration viable in MW

Troubleshooting & Optimization Guide

Solvent Selection Matrix

The choice of solvent is dictated by the Loss Tangent (


) , which measures the ability of the solvent to convert microwave energy into heat.

SolventChoice Start Select Solvent based on Substrate Solubility & MW Absorption HighAbs High Absorbers (tan δ > 0.5) EtOH, DMSO Start->HighAbs MedAbs Medium Absorbers (tan δ 0.1 - 0.5) DMF, NMP, Water Start->MedAbs LowAbs Low Absorbers (tan δ < 0.1) Toluene, DCM, THF Start->LowAbs Action1 Risk of Overpressure Use for <120°C HighAbs->Action1 Action2 Ideal for Azaindole Synthesis Stable at 150°C+ MedAbs->Action2 Action3 Requires 'Doping' Add Ionic Liquid or polar co-solvent LowAbs->Action3

Figure 2: Solvent selection logic. DMF and NMP are preferred for azaindole synthesis due to the balance of solubility and microwave coupling efficiency.

Common Failure Modes
  • Pressure Errors: If the vessel vents, reduce the reaction volume. The headspace is critical in sealed-vessel MW chemistry.

  • Pd-Black Precipitation: If the catalyst crashes out immediately, the concentration of the alkyne may be too high, or the ligand (PPh

    
    ) is oxidized. Add 10% excess free PPh
    
    
    
    to stabilize the active species.

References

  • Lachance, N., et al. (2005). Rapid and Efficient Microwave-Assisted Synthesis of 4-, 5-, 6- and 7-Azaindoles. Synthesis. Link

  • Schirok, H. (2006).[1][2] Microwave-Assisted Flexible Synthesis of 7-Azaindoles. The Journal of Organic Chemistry. Link

  • Popowycz, F., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Link

  • Volla, C.M.R., et al. (2016). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems. Catalysts. Link

  • Kappe, C.O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

Sources

Application

Application Notes &amp; Protocols: Bartoli Indole Synthesis for 7-Chloro-6-Azaindole Precursors

Introduction: The Strategic Importance of Azaindoles and the Bartoli Synthesis Azaindoles, bioisosteres of indoles where a carbon atom in the benzene ring is replaced by nitrogen, are privileged scaffolds in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Azaindoles and the Bartoli Synthesis

Azaindoles, bioisosteres of indoles where a carbon atom in the benzene ring is replaced by nitrogen, are privileged scaffolds in medicinal chemistry.[1][2] Their structural similarity to purine bases and ability to form key hydrogen bonding interactions have made them integral components of numerous therapeutic agents, particularly in the development of kinase inhibitors.[2][3][4] Among the various isomers, the 6-azaindole core is of significant interest. The synthesis of these crucial precursors, however, can be challenging.

The Bartoli indole synthesis, discovered in 1989, presents a powerful and direct method for creating substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[5][6][7] A key advantage of this reaction is its successful application to the synthesis of heteroaromatic nitro compounds, providing a concise route to valuable azaindole systems.[8][9][10] This is particularly true for 7-substituted indoles and their aza-analogs, which are often difficult to access through classical indole syntheses.[10][11]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Bartoli indole synthesis for the preparation of 7-chloro-6-azaindole, a versatile precursor for further chemical elaboration.

Mechanistic Insights: The Causality Behind the Bartoli Reaction

The Bartoli indole synthesis is a nuanced reaction that necessitates a careful understanding of its mechanism for successful execution. The reaction proceeds through a series of well-defined steps, with the ortho-substituent on the nitroarene playing a critical role in facilitating the key rearrangement.[11][12]

The overall transformation requires three equivalents of the vinyl Grignard reagent when starting from a nitroarene.[11] The mechanism can be broken down into the following key stages:

  • Initial Grignard Addition and Nitroso Formation: The first equivalent of the vinyl Grignard reagent attacks the nitro group of the ortho-substituted nitropyridine. This is followed by the spontaneous decomposition of the resulting intermediate to form a nitroso-pyridine derivative.[11][12]

  • Second Grignard Addition: A second equivalent of the vinyl Grignard reagent then adds to the nitroso intermediate.[11][12]

  • [12][12]-Sigmatropic Rearrangement: The steric bulk of the ortho-substituent, in this case, the chloro group, facilitates a crucial[12][12]-sigmatropic rearrangement.[11] This step is often the yield-determining factor and is significantly less efficient without an ortho-substituent.[11][12]

  • Cyclization and Aromatization: The product of the rearrangement undergoes intramolecular cyclization. A third equivalent of the Grignard reagent then acts as a base, deprotonating the intermediate to induce rearomatization of the pyridine ring and formation of the five-membered pyrrole ring.[5][11][12]

  • Aqueous Workup: The final step involves an aqueous workup, typically with ammonium chloride, which leads to dehydration and the formation of the aromatic 7-chloro-6-azaindole.[5]

Bartoli_Mechanism cluster_start Step 1 & 2: Nitroso Formation cluster_addition2 Step 3: Second Grignard Addition cluster_rearrangement Step 4: [3,3]-Sigmatropic Rearrangement cluster_cyclization Step 5 & 6: Cyclization & Aromatization cluster_workup Step 7: Aqueous Workup Ortho-substituted Nitropyridine Ortho-substituted Nitropyridine Nitroso-pyridine Nitroso-pyridine Ortho-substituted Nitropyridine->Nitroso-pyridine + Vinyl-MgBr (1st eq.) Intermediate_A Intermediate A Nitroso-pyridine->Intermediate_A + Vinyl-MgBr (2nd eq.) Intermediate_B Intermediate B Intermediate_A->Intermediate_B Cyclized_Intermediate Cyclized Intermediate Intermediate_B->Cyclized_Intermediate Aromatized_Intermediate Aromatized Intermediate Cyclized_Intermediate->Aromatized_Intermediate + Vinyl-MgBr (3rd eq.) 7-Chloro-6-azaindole 7-Chloro-6-azaindole Aromatized_Intermediate->7-Chloro-6-azaindole + H₂O

Caption: Proposed mechanism for the Bartoli synthesis of 7-chloro-6-azaindole.

Experimental Protocol: Synthesis of 7-Chloro-6-Azaindole

This protocol details a general procedure for the synthesis of 7-chloro-6-azaindole from 2-chloro-3-nitropyridine.

Materials and Reagents:

  • 2-Chloro-3-nitropyridine

  • Vinylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • 20% Aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with a Schlenk adapter

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Safety Precautions:

  • Grignard Reagents: Vinylmagnesium bromide is highly reactive, flammable, and moisture-sensitive.[13][14] All manipulations should be performed under an inert atmosphere using anhydrous solvents and flame-dried glassware.[15][16] Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves.[14][16]

  • Nitroaromatics: 2-Chloro-3-nitropyridine is a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

  • Solvents: Tetrahydrofuran and ethyl acetate are flammable.[15] Perform the reaction in a well-ventilated fume hood away from ignition sources.[16]

Step-by-Step Procedure:

  • Reaction Setup: Assemble the flame-dried three-neck round-bottom flask with a magnetic stir bar, reflux condenser with a Schlenk adapter, and a pressure-equalizing dropping funnel.[16] Maintain a positive pressure of inert gas (Nitrogen or Argon) throughout the setup.

  • Preparation of the Starting Material Solution: In the reaction flask, dissolve 2-chloro-3-nitropyridine (e.g., 5.0 g, 31.5 mmol) in anhydrous THF (e.g., 200 mL).[8][17]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[8][17]

  • Addition of Grignard Reagent: Slowly add the vinylmagnesium bromide solution (1.0 M in THF, e.g., 100 mL, 100 mmol) to the stirred solution via the dropping funnel.[8][17] The addition should be dropwise to maintain control over the reaction temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to -20 °C and stir for 8 hours.[8][17]

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a 20% aqueous solution of ammonium chloride (e.g., 150 mL).[8][17] This should be done while the flask is still in a cooling bath to manage the exothermic nature of the quench.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (e.g., 3 x 150 mL).[8][17]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.[8][17] Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash chromatography on silica gel to yield 7-chloro-6-azaindole.[8][17]

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification node1 Dissolve 2-chloro-3-nitropyridine in anhydrous THF under N₂ node2 Cool to -78 °C node1->node2 node3 Add vinylmagnesium bromide dropwise node2->node3 node4 Stir at -20 °C for 8 hours node3->node4 node5 Quench with aq. NH₄Cl node4->node5 node6 Extract with Ethyl Acetate node5->node6 node7 Dry and Concentrate node6->node7 node8 Purify by Flash Chromatography node7->node8 Final Product: 7-Chloro-6-azaindole Final Product: 7-Chloro-6-azaindole node8->Final Product: 7-Chloro-6-azaindole

Caption: Experimental workflow for the Bartoli synthesis of 7-chloro-6-azaindole.

Data Presentation: Representative Results

The Bartoli synthesis of azaindoles generally provides yields in the low to moderate range, which is comparable to many indole preparations.[17] The following table summarizes representative data for the synthesis of 7-chloro-6-azaindole and related analogs.

Starting NitropyridineProductYield (%)Reference
2-Chloro-3-nitropyridine7-Chloro-6-azaindole33[8]
2-Fluoro-3-nitropyridine7-Fluoro-6-azaindole35[8]
2-Bromo-3-nitropyridine7-Bromo-6-azaindole22[8]
2-Methoxy-3-nitropyridine7-Methoxy-6-azaindole20[8]

Characterization Data for 7-Chloro-6-azaindole:

While detailed spectroscopic data should be acquired for each synthesized batch, typical characterization would involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of the final product. The azaindole core has a planar structure consistent with its aromatic character.[3]

Troubleshooting and Optimization

Low or No Yield:

  • Moisture Contamination: Grignard reagents are extremely sensitive to moisture.[13] Ensure all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere.

  • Purity of Starting Materials: Impurities in the 2-chloro-3-nitropyridine or the Grignard reagent can interfere with the reaction.

  • Reaction Temperature: Maintaining the specified low temperatures is crucial for the stability of the intermediates.

Formation of Side Products:

  • Aniline Formation: In some cases, especially with 4-substituted nitroarenes, the corresponding aniline can be a major byproduct.[5]

  • Incomplete Reaction: If less than three equivalents of the Grignard reagent are used, the reaction may not go to completion.

Purification Challenges:

  • Polarity: Azaindoles are relatively polar compounds. A suitable eluent system for flash chromatography must be determined, often a gradient of ethyl acetate in hexanes or a mixture including a more polar solvent like methanol.

  • Crystallization: For further purification, recrystallization can be employed.[18] Experimenting with different solvent systems is key to achieving good crystal formation.[19]

Conclusion

The Bartoli indole synthesis is a highly effective method for the preparation of 7-substituted azaindoles, including the valuable precursor 7-chloro-6-azaindole. By understanding the underlying mechanism and adhering to stringent anhydrous reaction conditions, researchers can successfully employ this reaction to access these important heterocyclic scaffolds for applications in drug discovery and medicinal chemistry. The directness of this route offers a significant advantage over many traditional multi-step syntheses.

References

  • Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989). The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles. Tetrahedron Letters, 30(16), 2129–2132. [Link]

  • Wikipedia. (n.d.). Bartoli indole synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). Bartoli Indole Synthesis. Retrieved from [Link]

  • Online Organic Chemistry Tutor. (2025, April 27). Bartoli Indole Synthesis. Retrieved from [Link]

  • Infinity LTL. (2024, September 19). Grignard Reaction Reagents: A Toolbox for Chemists. Retrieved from [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Bartoli indole synthesis. Retrieved from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

  • Grokipedia. (n.d.). Bartoli indole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Bagley, M. C., et al. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry, 67(16), 5679–5685. [Link]

  • MDPI. (2025, November 23). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). GB2298199A - Synthesis of azaindoles.
  • ResearchGate. (n.d.). (PDF) Synthesis of Indoles: Recent Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Retrieved from [Link]

  • Quimicafacil.net. (n.d.). Bartoli (Indole Synthesis). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategy towards the synthesis of 7-substituted-6-azaindoles. Retrieved from [Link]

  • Chem-Supply. (n.d.). Safety data sheet. Retrieved from [Link]

  • Royal Society of Chemistry. (2014, April 10). Applications of Bartoli indole synthesis. Chemical Society Reviews. Retrieved from [Link]

  • Royal Society of Chemistry. (2013, November 7). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Retrieved from [Link]

  • YouTube. (2023, July 18). Bartoli Indole Synthesis | Heterocyclic Chemistry | GATE 2022 Chemistry - Question 12. Retrieved from [Link]

  • ACS Publications. (2023, February 22). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Chemical Communications. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Regioselectivity in 6-Azaindole N-Alkylation

Welcome to the technical support center for 6-azaindole (1H-pyrrolo[2,3-c]pyridine) chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-azaindole (1H-pyrrolo[2,3-c]pyridine) chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the regioselective N-alkylation of the 6-azaindole scaffold. As a privileged structure in medicinal chemistry, precise functionalization is paramount.[1] This document provides in-depth, evidence-based answers to common questions, detailed troubleshooting protocols, and the mechanistic rationale behind them.

The N-alkylation of 6-azaindole presents a classic challenge of regioselectivity due to the presence of two reactive nitrogen atoms: the pyrrolic N1 and the pyridinic N6. The resulting anion is ambident, often leading to mixtures of N1 and N6 alkylated products, which can be difficult to separate and result in low yields of the desired isomer.[2] This guide will help you navigate this challenge.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: I am trying to alkylate 6-azaindole using standard conditions (e.g., NaH in DMF) and I am almost exclusively getting the N6-alkylated product. Is this expected, and how can I favor the N1-isomer?

Answer: Yes, this is a widely observed and expected outcome. Under typical base-mediated alkylation conditions, the reaction of an unsubstituted 6-azaindole strongly and often exclusively favors the N6-position.[3][4] This phenomenon is rooted in the principles of kinetic versus thermodynamic control.

  • Mechanistic Insight: Kinetic vs. Thermodynamic Control

The 6-azaindole anion has two nucleophilic centers, N1 and N6. The N1-proton is generally more acidic than any C-H proton, so deprotonation occurs readily at the N1 position. However, in the resulting anion, the negative charge is delocalized, and the pyridinic N6 atom is often the site of highest electron density and a "harder" nucleophile.

  • Kinetic Product (N6-Alkylation): The reaction at the N6 position typically has a lower activation energy barrier. It is the faster-forming product and is therefore considered the kinetic product .[5][6] Conditions that do not allow for equilibration—such as using strong, non-coordinating bases in polar aprotic solvents at low to moderate temperatures—will almost always yield the N6-isomer.

  • Thermodynamic Product (N1-Alkylation): The N1-alkylated 6-azaindole is generally the more thermodynamically stable isomer due to the preservation of the aromaticity of the pyridine ring in a neutral state. To obtain this thermodynamic product , the reaction conditions must allow for an equilibrium to be established, where the initially formed kinetic (N6) product can revert to the anion and then rearrange to the more stable N1-product.[7][8] This often requires higher temperatures, longer reaction times, and a careful choice of base and solvent.

Troubleshooting Workflow: Targeting the N1-Isomer

If you are aiming for the N1-alkylated product, standard conditions are working against you. Here is a logical progression of strategies to attempt.

G cluster_0 Problem: Exclusive N6-Alkylation cluster_1 Strategy 1: Attempt Thermodynamic Control cluster_2 Strategy 2: Change Reaction Mechanism cluster_3 Strategy 3: De Novo Synthesis cluster_4 Outcome Start Start: N6-isomer is major product Thermo Modify Conditions: - Weaker base (e.g., K2CO3, Cs2CO3) - Higher temperature - Longer reaction time Start->Thermo Is equilibration possible? Protect Protecting Group Strategy: 1. Selectively protect N6 (e.g., BOC, SEM) 2. Alkylate N1 3. Deprotect N6 Start->Protect Is N6 protection feasible? DeNovo Synthesize the ring with the N1-substituent already in place Start->DeNovo Direct alkylation fails Mitsunobu Mitsunobu Reaction: (DIAD/DEAD, PPh3, Alcohol) Known to favor N2 in indazoles (analogous to N6) Thermo->Mitsunobu Failure / Mixture N1_Product Desired N1-Alkylated Product Thermo->N1_Product Success N6_Product N6-Alkylated Product Mitsunobu->N6_Product Likely Outcome (by analogy) Protect->DeNovo Protection/Deprotection fails Protect->N1_Product Success DeNovo->N1_Product Most reliable, but indirect

Question 2: Can you provide a reliable, step-by-step protocol for selective N6-alkylation?

Answer: Absolutely. Since N6-alkylation is the kinetically favored pathway, achieving it with high selectivity is straightforward. The following protocol is a general method that can be adapted for various primary and secondary alkyl halides.

Protocol: Selective N6-Alkylation of 6-Azaindole (Kinetic Control)

ParameterRecommendationRationale
Base Sodium Hydride (NaH), 60% in oilStrong, non-coordinating base that rapidly and irreversibly deprotonates N1, favoring the kinetic pathway.
Solvent Anhydrous Dimethylformamide (DMF) or THFPolar aprotic solvents that are excellent for SN2 reactions. DMF is generally preferred for solubility.
Temperature 0 °C to Room TemperatureLower temperatures suppress potential side reactions and prevent equilibration to the thermodynamic product.
Alkylating Agent Alkyl Bromide or IodideGood leaving groups ensure a fast SN2 reaction.
Equivalents 1.1 eq. Base, 1.0-1.2 eq. Alkylating AgentA slight excess of base ensures full deprotonation.

Step-by-Step Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-azaindole (1.0 eq).

  • Add anhydrous DMF (approx. 0.1-0.2 M concentration) and cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: Gas evolution (H₂)!

  • Stir the resulting suspension at 0 °C for 30-60 minutes.

  • Add the alkylating agent (1.0-1.2 eq) dropwise via syringe, keeping the internal temperature below 5 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the pure N6-alkylated 6-azaindole.

Question 3: My N-alkylation reaction is giving a low yield or is not going to completion. What are the common causes?

Answer: Low yields or incomplete reactions can stem from several factors. Use the following table to troubleshoot your experiment.

Troubleshooting Common N-Alkylation Issues

IssueProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Base: NaH can be deactivated by moisture.1. Use fresh, high-quality NaH. Ensure all glassware and solvents are rigorously dried.
2. Poor Base/Solvent Choice: Weaker bases like K₂CO₃ or Cs₂CO₃ may not be strong enough in less polar solvents like THF.[9]2. Switch to a stronger base (NaH, LiHMDS) or a more polar solvent (DMF, DMSO).
3. Poorly Reactive Electrophile: Sterically hindered (e.g., tertiary) or deactivated (e.g., neopentyl) halides react slowly.3. Switch to a more reactive electrophile (iodide > bromide > chloride > tosylate). Consider increasing the temperature, but be aware this may affect regioselectivity.
Formation of Multiple Byproducts 1. Reaction Temperature Too High: Can lead to decomposition or side reactions.1. Maintain a lower reaction temperature, especially during the addition of reagents.
2. Excess Alkylating Agent: Can lead to dialkylation or quaternization of the pyridine nitrogen.2. Use closer to a 1:1 stoichiometry of the alkylating agent to the 6-azaindole.
3. Presence of Oxygen/Water: Can lead to decomposition of the anion or base.3. Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar) with anhydrous solvents.
Poor N1/N6 Regioselectivity 1. "Leaky" Thermodynamic Control: Conditions are warm enough to allow for some equilibration but not complete conversion to the N1 isomer.1. To favor N6 (kinetic), lower the temperature and use NaH/DMF. To attempt to favor N1 (thermodynamic), increase the temperature significantly (e.g., >100 °C) with a base like Cs₂CO₃ and monitor over a longer period.[7]

Advanced Strategies for N1-Alkylation

As discussed, direct alkylation to the N1-position is challenging. For projects where the N1-isomer is essential, alternative synthetic strategies are often required.

Strategy A: Mitsunobu Reaction

For the related indazole scaffold, the Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DIAD or DEAD) has been shown to favor alkylation at the N2 position (analogous to N6 in 6-azaindole).[9] While this may not seem helpful for obtaining the N1-isomer, it underscores how changing the reaction mechanism can invert selectivity. It is a viable method to explore for specific substrates where other methods fail, though it is predicted to yield the N6 product.

Strategy B: Protecting Group Directed Synthesis

A classic, albeit longer, approach in heterocyclic chemistry is to use a protecting group. While specific examples for 6-azaindole are not abundant in the literature, the principle is sound.

G Start 6-Azaindole Protect 1. Protect N6 (e.g., BOC, SEM) Start->Protect Alkylate 2. Alkylate N1 (NaH, R-X) Protect->Alkylate Deprotect 3. Deprotect N6 (e.g., TFA, TBAF) Alkylate->Deprotect End N1-Alkyl-6-Azaindole Deprotect->End

The key challenge in this approach is the selective protection of N6 over N1, which itself is a regioselectivity problem. However, conditions for protection are often different from alkylation and may offer a different selectivity profile.

Strategy C: De Novo Ring Synthesis

The most reliable method reported in the literature for synthesizing N1-alkylated 6-azaindoles is to build the heterocyclic ring system with the desired alkyl group already attached to the nitrogen atom.[3][4][10] This involves multi-step synthetic sequences, such as those starting from a substituted 3-amino-4-methylpyridine, but provides unambiguous access to the desired regioisomer. While not a direct "alkylation," it is often the most practical solution in a drug development campaign.

References

  • Ivonin, S. P., et al. (2024). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Advances. [Link]

  • Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering. [Link]

  • Ivonin, S. P., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ChemRxiv. [Link]

  • You, S.-L., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]

  • Sherman, D. H., et al. (2021). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Catalysis, 11(15), 9964–9973. [Link]

  • Eastgate, M. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2019). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Angewandte Chemie International Edition, 58(40), 14325-14329. [Link]

  • Ryabukhin, S., et al. (2022). Synthesis of 6-azaindoles with “unusual” substitution pattern. ACS Fall 2022. [Link]

  • Słoczyńska, K., et al. (2024). Design and Synthesis of Potential Multi-Target Antidepressants. Molecules, 29(21), 4899. [Link]

  • Bartoli, G., et al. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry, 67(7), 2581–2583. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

  • Eastgate, M. D., et al. (2014). Synthesis of the 6-azaindole containing HIV-1 attachment inhibitor pro-drug, BMS-663068. Semantic Scholar. [Link]

  • Procter, D. J., et al. (2017). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. Monatshefte für Chemie - Chemical Monthly, 148(12), 2143–2149. [Link]

  • Barbatti, M., et al. (2023). Weak Dewar bond modulates protonated azaindole photodynamics. Physical Chemistry Chemical Physics, 25(3), 2039-2047. [Link]

  • Reggio, P. H., et al. (2019). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 24(18), 3329. [Link]

  • Volochnyuk, D. M., & Ryabukhin, S. V. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds, 60(6), 633-635. [Link]

  • Pan, Z., & Zhang, Y. (2021). Initial discovery of the indole C6‐alkylation during N1‐alkylation. Chemistry – An Asian Journal, 16(15), 2005-2009. [Link]

  • Esteves, P. M., & de Koning, C. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. IntechOpen. [Link]

  • Sobolewski, A. L., & Domcke, W. (2005). Study of 7-azaindole in its first four singlet states. The Journal of Chemical Physics, 123(1), 014307. [Link]

  • Minakata, S., Komatsu, M., & Ohshiro, Y. (1991). Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via ItsN-Oxide. Synthesis, 1991(09), 661-663. [Link]

  • Pan, Z., & Zhang, Y. (2017). AlCl3·6H2O-Catalyzed Friedel-Crafts Alkylation of Indoles by the para-Quinone Methide Moiety of Celastrol. Molecules, 22(5), 799. [Link]

  • Reddy, V. P., et al. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry, 88(5), 2942–2953. [Link]

  • Wikipedia. (2024). Thermodynamic and kinetic reaction control. [Link]

  • Smith, W. J., & Smith, A. B. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(10), 2459–2472. [Link]

  • Kohn, R., & Wang, S. (n.d.). Chelation control and Felkin-Anh. University of Wisconsin-Madison. [Link]

  • Engle, K. M., & Chen, J. S. (2022). Enantioselective synthesis of N-alkylindoles enabled by nickel-catalyzed C-C coupling. Nature Communications, 13(1), 6806. [Link]

  • Gande, V. R., et al. (2022). Weak Chelation-Assisted C4-Selective Alkylation of Indoles with Cyclopropanols via Sequential C-H/C-C Bond Activation. Organic Letters, 24(32), 6000–6005. [Link]

  • Gröger, H., et al. (2021). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. Angewandte Chemie International Edition, 60(33), 18237-18244. [Link]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]

  • Ivonin, S. P., et al. (2024). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 7-Chloro-6-Azaindole Suzuki-Miyaura Couplings

Welcome to the advanced troubleshooting center for the cross-coupling of 7-chloro-6-azaindole derivatives. As a highly privileged heterocyclic scaffold in medicinal chemistry, the 6-azaindole core presents unique synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for the cross-coupling of 7-chloro-6-azaindole derivatives. As a highly privileged heterocyclic scaffold in medicinal chemistry, the 6-azaindole core presents unique synthetic challenges. The 7-chloro position is electronically deactivated, and the unprotected free N–H group acts as a strong coordinating ligand that can poison palladium catalysts, leading to sluggish oxidative addition and premature catalyst degradation.

This guide provides mechanistic troubleshooting, quantitative condition matrices, and a self-validating protocol to overcome these kinetic barriers and achieve high-yielding C–C bond formation.

Section 1: Mechanistic Analysis & Diagnostic FAQs

To successfully troubleshoot low yields, we must first isolate where the catalytic cycle is breaking down. The diagram below illustrates the critical pathway and the primary failure modes associated with 7-chloro-6-azaindole substrates.

MechanisticTroubleshooting Pd_Pre Pd Precatalyst (XPhos-Pd-G2) Pd_Active Monoligated Pd(0) Active Species Pd_Pre->Pd_Active Base / Solvent Fail_Act Failure: Catalyst Poisoning by Free N-H Pd_Pre->Fail_Act Ox_Add Oxidative Addition (7-Cl-6-Azaindole) Pd_Active->Ox_Add Transmet Transmetalation (ArBF3K) Ox_Add->Transmet Fail_Ox Failure: Deactivated 7-Cl Position Ox_Add->Fail_Ox Red_Elim Reductive Elimination Transmet->Red_Elim Fail_Trans Failure: Protodeboronation of Boronic Acid Transmet->Fail_Trans Red_Elim->Pd_Active Catalytic Cycle Product 7-Aryl-6-Azaindole (Target Product) Red_Elim->Product

Catalytic cycle of Suzuki coupling highlighting failure points in 7-chloro-6-azaindole systems.

Q1: My starting material remains unreacted, and I see palladium black precipitating. Why is the oxidative addition failing?

A1: This is a classic symptom of failed oxidative addition coupled with catalyst poisoning. The 7-position of the 6-azaindole core is electronically deactivated compared to other positions, creating a high kinetic barrier for the insertion of Pd(0) into the C–Cl bond[1]. Concurrently, the unprotected azaindole nitrogen coordinates to the coordinatively unsaturated Pd(0) species, leading to irreversible aggregation (palladium black)[2].

The Solution: Transition from traditional multi-ligated catalysts (e.g.,


) to a bulky, electron-rich precatalyst system like 1[1]. The steric bulk of the XPhos ligand facilitates the rapid reductive elimination of the precatalyst to form a highly active, monoligated 

species. This monoligated state is essential for driving the oxidative addition into the deactivated C–Cl bond while sterically shielding the metal center from poisoning by the free N–H group[1].
Q2: The starting material is consumed, but my yield is low due to massive protodeboronation of the arylboronic acid. How can I prevent this?

A2: Protodeboronation is highly competitive when oxidative addition is slow, as the boronic acid is subjected to hydrolytic conditions (base and water) for extended periods before transmetalation can occur.

The Solution: Replace the boronic acid with a3

3. Trifluoroborates are robust against protodeboronation and act as a slow-release reservoir for the active boronic acid species. This maintains a low steady-state concentration of the reactive intermediate, minimizing degradation while enabling efficient transmetalation[3].
Q3: Does conventional thermal heating limit the conversion?

A3: Yes. Prolonged conventional heating (e.g., oil bath at 100 °C for 12–24 hours) exacerbates both catalyst degradation and protodeboronation. Utilizing microwave irradiation (100–130 °C for 30 minutes) provides rapid, homogeneous energy transfer that outpaces the kinetics of side reactions, significantly improving yields for these recalcitrant substrates[1].

Section 2: Quantitative Condition Matrix

The table below summarizes the causality between specific reaction conditions and their expected yields based on optimized literature parameters for 7-chloro-6-azaindole couplings.

Catalyst SystemBoron SourceBase / SolventHeating MethodExpected YieldPrimary Failure Mode

(5 mol%)

(1.2 eq)

/ Toluene:

Thermal, 100 °C, 24h< 20%Catalyst poisoning; no oxidative addition

(5 mol%)

(1.5 eq)

/ Dioxane:

Thermal, 100 °C, 16h30 - 45%Protodeboronation; slow reaction
XPhos-Pd-G2 (2 mol%)

(1.5 eq)

/ DMF:EtOH:

Microwave, 100 °C, 30m60 - 75%Moderate protodeboronation
XPhos-Pd-G2 (2 mol%)

(1.5 eq)

/ DMF:EtOH:

Microwave, 100 °C, 30m 85 - 95% None (Optimized)

Section 3: Validated Experimental Protocol

The following methodology utilizes a self-validating workflow designed to eliminate the variables that typically cause low yields in azaindole cross-couplings.

ExperimentalWorkflow Step1 1. Reagent Assembly 7-Cl-6-Azaindole, ArBF3K, XPhos-Pd-G2, K3PO4 Step2 2. Solvent Addition DMF/EtOH/H2O (Degassed) Step1->Step2 Step3 3. Microwave Heating 100-130 °C, 30 min Step2->Step3 Step4 4. Workup & Extraction EtOAc / Brine Wash Step3->Step4 Step5 5. Purification Silica Chromatography Step4->Step5

Optimized microwave-assisted experimental workflow for 7-chloro-6-azaindole cross-coupling.

Step-by-Step Methodology

Materials:

  • 7-Chloro-6-azaindole (1.0 equiv)

  • Potassium organotrifluoroborate (

    
    ) (1.5 equiv)
    
  • XPhos-Pd-G2 (2.0 mol%)

  • 
     (2.5 equiv)
    
  • Solvent: DMF / EtOH /

    
     (Ratio 2:1:1, v/v/v)
    

Procedure:

  • Reagent Assembly: In a microwave-safe vial equipped with a magnetic stir bar, charge 7-chloro-6-azaindole,

    
    , XPhos-Pd-G2, and 
    
    
    
    .
    • Causality Check: Weighing the palladium precatalyst last minimizes its exposure to ambient moisture and oxygen before the solvent is added.

  • Solvent Addition & Degassing: Add the DMF/EtOH/

    
     solvent mixture. Seal the vial with a crimp cap. Degas the mixture by sparging with ultra-pure Argon for 5–10 minutes.
    
    • Self-Validating Step: The solution should transition from a heterogeneous suspension to a relatively uniform, pale-yellow mixture. If the solution immediately turns black upon solvent addition, oxygen contamination has prematurely oxidized the active Pd species.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Heat to 100 °C for 30 minutes with continuous stirring.

    • Causality Check: The use of a highly polar solvent mixture (DMF/EtOH/

      
      ) ensures excellent microwave coupling (high loss tangent), providing the rapid and uniform heating required to outpace protodeboronation.
      
  • Reaction Quench & Workup: Allow the vial to cool to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and water. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine to remove DMF, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/EtOAc or DCM/MeOH gradient depending on the polarity of the aryl substituent).

References

  • A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity / nasc.ac.in.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC (NIH).
  • A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for Pd-Catalyzed Amination of 7-Chloro-6-azaindole

Welcome to the Advanced Technical Support Center. 7-chloro-6-azaindole is a notoriously difficult substrate for Buchwald-Hartwig cross-coupling.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. 7-chloro-6-azaindole is a notoriously difficult substrate for Buchwald-Hartwig cross-coupling. The proximity of the C7-chloride to the N6-pyridine-like nitrogen creates a perfect storm for catalyst poisoning via chelation. This guide provides causal explanations, troubleshooting Q&As, and self-validating protocols to help you push palladium catalyst loadings down to the 0.5 mol% threshold without sacrificing yield or reproducibility.

Core Principles & Deactivation Pathways

Understanding the mechanistic failure points of your reaction is the first step to optimization. The diagram below illustrates the competing pathways between a healthy catalytic cycle and the primary modes of catalyst deactivation when working with 7-chloro-6-azaindole.

G Precatalyst Pd Precatalyst (e.g., tBuXPhos-Pd-G3) ActivePd Active L-Pd(0) Monoligated Species Precatalyst->ActivePd Rapid Activation OxAdd Oxidative Addition (7-Chloro-6-azaindole) ActivePd->OxAdd Substrate Binding Dimer Homodimerization (O2-driven Side Reaction) ActivePd->Dimer O2 Ingress AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Base/Amine Poison Catalyst Poisoning (N6-Chelation / Off-cycle) OxAdd->Poison Low Ligand Sterics RedElim Reductive Elimination (Product Formation) AmineCoord->RedElim RedElim->ActivePd Turnover

Fig 1: Catalytic cycle of Pd-catalyzed amination highlighting deactivation pathways.

Frequently Asked Questions & Troubleshooting

Q1: Why does my reaction stall at 20-30% conversion when I reduce Pd loading below 2 mol%? A: This is a classic symptom of catalyst poisoning via off-cycle N6-chelation. When using traditional precatalysts like Pd2(dba)3 or Pd(OAc)2, the generation of the active monoligated L-Pd(0) species is slow and highly amine-dependent[1]. During this kinetic lag, the 7-chloro-6-azaindole undergoes oxidative addition, and the adjacent N6 nitrogen coordinates to the palladium center. This forms a thermodynamically stable, catalytically dead Pd(II) resting state. Solution: Switch to a third-generation (G3) precatalyst like . These precatalysts ensure rapid, quantitative generation of the active L-Pd(0) species, outcompeting the chelation pathway and enabling lower catalyst loadings[2].

Q2: What is the mechanistic rationale for choosing LiHMDS over NaOtBu or K3PO4 for unprotected azaindoles? A: The unprotected N-H of the 6-azaindole is acidic and can act as a competing nucleophile or an L-type ligand that poisons the Pd center. Weaker bases like K3PO4 or NaOtBu fail to quantitatively deprotonate this position upfront. LiHMDS is a strong, non-nucleophilic base that fully deprotonates the azaindole N-H before the catalytic cycle begins. The resulting lithium salt is significantly less prone to coordinate to the Pd center, and the Li+ ion acts as a mild Lewis acid to stabilize the intermediate, enabling catalyst loadings as low as [1].

Q3: I am observing significant homodimerization of the azaindole. How do I prevent this? A: Homodimerization is almost exclusively driven by oxygen ingress, which promotes oxidative homocoupling of the substrate, or by extremely slow amine coordination that gives the Pd(II)-aryl complex time to transmetalate with another azaindole molecule. Solution: Rigorous exclusion of O2 is mandatory at sub-1 mol% loadings. Use an oxygen sensor in your glovebox (ensure O2 < 5 ppm) and utilize presubdivided ampules of the palladium catalyst to prevent degradation of the bulk supply[3].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction components and mechanistic outcomes when optimizing the amination of 7-chloro-6-azaindole with a standard secondary amine (e.g., N-methylpiperazine).

Pd SourceLigandBaseSolventLoading (mol%)Yield (%)Mechanistic Observation
Pd2(dba)3XantphosNaOtBuToluene5.0< 20Severe catalyst poisoning via N6-chelation.
Pd(OAc)2RuPhosCs2CO3Dioxane2.045Slow activation; incomplete conversion.
RuPhos-Pd-G3RuPhosLiHMDSTHF0.5> 94Complete conversion; rapid turnover.
tBuXPhos-Pd-G3tBuXPhosLiHMDSTHF0.5> 95Optimal for sterically hindered amines.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates a kinetic checkpoint that allows you to verify the health of the catalytic cycle within minutes, rather than waiting 24 hours to discover a failure.

Workflow Step1 1. Glovebox Setup (O2 < 5 ppm) Step2 2. Azaindole + LiHMDS (Pre-deprotonation) Step1->Step2 Step3 3. Add Amine & tBuXPhos-Pd-G3 Step2->Step3 Step4 4. Heat to 65°C (Kinetic Phase) Step3->Step4 Check 5. 15-Min Checkpoint (LC-MS Validation) Step4->Check

Fig 2: Self-validating experimental workflow for low-loading amination.

Step-by-Step Methodology

Step 1: Rigorous Deoxygenation & Setup

  • Action: Transfer all solid reagents (except the catalyst) into a reaction vial equipped with a magnetic stir bar inside a nitrogen-filled glovebox equipped with an O2 sensor (< 5 ppm).

  • Causality: Pd(0) is highly susceptible to oxidation at 0.5 mol% loading. Even trace O2 will irreversibly form Pd(II) peroxo complexes, killing the cycle and promoting homodimerization.

Step 2: Substrate Pre-deprotonation

  • Action: Dissolve 7-chloro-6-azaindole (1.0 equiv) in anhydrous THF (0.2 M). Slowly add LiHMDS (2.2 equiv for secondary amines; adjust if protic functional groups are present) and stir for 5 minutes at room temperature.

  • Causality: Adding LiHMDS before the catalyst ensures the acidic N-H is fully converted to the lithium salt. This prevents the neutral nitrogen from acting as a competing L-type ligand that would otherwise poison the palladium center.

Step 3: Catalyst Addition & Kinetic Initiation

  • Action: Add the amine (1.2 equiv), followed by tBuXPhos-Pd-G3 (0.5 mol%). Seal the vial with a Teflon-lined septum cap, remove it from the glovebox, and immediately place it in a pre-heated block at 65 °C.

  • Causality: Adding the G3 precatalyst last ensures it activates in the presence of the fully prepared substrate-amine mixture, preventing off-cycle degradation of the bare Pd(0) species.

Step 4: The 15-Minute Validation Checkpoint (Critical)

  • Action: After exactly 15 minutes of heating, briefly pause stirring, pierce the septum with a purged microsyringe, and withdraw a 10 µL aliquot. Dilute in MeCN and analyze via LC-MS.

  • Causality & Validation: A successful Buchwald-Hartwig amination utilizing a G3 precatalyst is extremely fast. If the reaction has reached >50% conversion by 15 minutes, the catalytic cycle is healthy and will proceed to completion. If conversion is <20% , the system has failed the validation check (indicating O2 poisoning, moisture, or incomplete deprotonation). Abort the reaction, verify glovebox integrity, and restart.

References

  • Title: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles Source: Organic Letters, American Chemical Society (2010) URL: [Link]

  • Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI (2022) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting N1 vs. N6 Isomerization in Methyl-Pyrrolo[2,3-c]pyridine Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most persistent challenges in medicinal chemistry and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most persistent challenges in medicinal chemistry and drug development: the regioselective alkylation, separation, and definitive identification of N1 vs. N6 isomers of 1H-pyrrolo[2,3-c]pyridine (commonly known as 6-azaindole).

This guide moves beyond basic procedures, detailing the chemical causality behind your experimental observations and providing self-validating protocols to ensure absolute structural confidence.

Mechanistic Causality: Why Am I Getting an Isomeric Mixture?

Q: Even when using standard basic conditions (NaH/DMF) intended for pyrrole N-alkylation, my LC-MS shows two distinct methylated products. What drives this?

The Science: The 1H-pyrrolo[2,3-c]pyridine core is a classic ambident nucleophile[1](). When you treat the starting material with a strong base like Sodium Hydride (NaH), you deprotonate the pyrrole nitrogen (N1), generating a highly delocalized pyrrolide anion.

While the thermodynamic preference and highest localized electron density often favor kinetic attack at the N1 position (yielding the neutral N1-methyl isomer), the pyridine nitrogen (N6 ) retains significant inherent nucleophilicity. If the electrophile is highly reactive (like Methyl Iodide, MeI), the N6 lone pair can compete for the alkylating agent. This secondary pathway yields an N6-methylpyridinium salt (if the N1 proton is retained) or a highly polar mesoionic betaine (if the system remains deprotonated)[2]().

Mechanism SM 6-Azaindole (Neutral) Anion Ambident Anion (Delocalized) SM->Anion NaH / DMF Deprotonation N6 N6-Methyl Isomer (Pyridinium / Betaine) SM->N6 MeI (No Base) Menschutkin N1 N1-Methyl Isomer (Neutral / Lipophilic) Anion->N1 MeI Pyrrole Attack Anion->N6 MeI Pyridine Attack

Fig 1: Ambident reactivity of 6-azaindole leading to N1 and N6 methylation pathways.

Chromatographic Troubleshooting: Resolving the Isomers

Q: My crude mixture streaks heavily on normal-phase silica gel, making isolation impossible. How do I fix this?

The Science: The streaking is a direct consequence of the drastic polarity difference between the two isomers. The N1-methyl isomer is a neutral, lipophilic molecule that behaves predictably on normal-phase (NP) silica. The N6-methyl isomer , however, carries a formal positive charge on the pyridine nitrogen (or exists as a zwitterion). This charged state interacts strongly with the acidic silanol groups on standard silica, causing severe tailing and irreversible retention.

The Solution: Do not attempt to isolate both isomers using a single isocratic normal-phase method. Instead, use a dual-phase chromatographic workflow.

Workflow Mix Reaction Mixture (N1 & N6 Isomers) NP Normal Phase Silica (Hexanes/EtOAc) Mix->NP N1_iso Elutes Cleanly (N1-Methyl) NP->N1_iso Lipophilic RP Reverse Phase HPLC (MeCN/H2O + 0.1% TFA) NP->RP Streaking / Retained NMR1 NOESY: Me to C2-H & C7-H N1_iso->NMR1 Validation N6_iso Resolves Polar Species (N6-Methyl) RP->N6_iso Charged / Polar NMR6 NOESY: Me to C5-H & C7-H N6_iso->NMR6 Validation

Fig 2: Chromatographic separation workflow and self-validating NOESY NMR identification.

Analytical Differentiation: The Self-Validating NMR Protocol

Q: Both isolated fractions show a methyl singlet in the ¹H NMR. Mass spectrometry confirms they are structural isomers. How do I definitively prove which is N1 and which is N6?

The Science: While ¹H NMR chemical shifts provide a hint (the N6-methyl is highly deshielded by the adjacent positive charge), 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard. NOESY relies on through-space dipole-dipole coupling, detecting protons that are within ~5 Å of each other[3]().

This creates a self-validating system because of the unique position of the C7 proton . In the pyrrolo[2,3-c]pyridine core, the C7 proton is sandwiched exactly between the N1 and N6 atoms.

  • N1-Methyl Assignment: The methyl protons will show strong NOE cross-peaks to both the C2-H (on the pyrrole ring) and the C7-H.

  • N6-Methyl Assignment: The methyl protons will show strong NOE cross-peaks to both the C5-H (on the pyridine ring) and the C7-H.

By identifying which secondary proton (C2 vs. C5) correlates with the methyl group alongside C7, you achieve absolute structural verification.

Quantitative Data Summary
PropertyN1-Methyl-pyrrolo[2,3-c]pyridineN6-Methyl-pyrrolo[2,3-c]pyridine
Structural State Neutral moleculePyridinium salt or Mesoionic betaine
Chromatography Normal Phase (Hexanes/EtOAc)Reverse Phase (MeCN/H₂O + Buffer)
Relative Polarity Low to Moderate (Lipophilic)Extremely High (Hydrophilic)
NOESY Correlations Methyl ↔ C2-H , C7-H Methyl ↔ C5-H , C7-H
¹H NMR Methyl Shift ~3.80 - 4.00 ppm~4.20 - 4.50 ppm (Deshielded by charge)

Standard Operating Procedures (SOPs)

Protocol A: Controlled Alkylation and Primary Extraction

Objective: Maximize N1-alkylation while efficiently partitioning the resulting isomeric mixture.

  • Preparation: Dissolve 1.0 eq of 1H-pyrrolo[2,3-c]pyridine in anhydrous DMF (0.2 M) under an inert Argon atmosphere at 0 °C.

  • Deprotonation: Slowly add 1.2 eq of NaH (60% dispersion in mineral oil). Stir for 30 minutes at 0 °C to ensure complete formation of the pyrrolide anion. Causality: Incomplete deprotonation leaves neutral 6-azaindole, which is highly prone to N6-alkylation via the Menschutkin pathway.

  • Alkylation: Dropwise add 1.1 eq of Methyl Iodide (MeI). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench & Partition: Carefully quench with cold H₂O. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).

    • Phase Separation: The neutral N1-isomer will partition cleanly into the EtOAc layer. The charged N6-isomer will largely remain in the aqueous layer.

  • N6 Recovery: To recover the N6-isomer, lyophilize the aqueous layer and triturate the resulting salts with a highly polar organic solvent mixture (e.g., CHCl₃/Isopropanol 3:1), or utilize a C18 SPE cartridge.

Protocol B: NOESY NMR Validation Workflow

Objective: Unambiguous spatial assignment of the methyl group.

  • Sample Prep: Dissolve 5-10 mg of the purified N1-isomer in 0.6 mL of CDCl₃. For the highly polar N6-isomer, use DMSO-d₆ or CD₃OD to ensure sharp lines and complete solvation.

  • 1D Acquisition: Acquire a standard 1D ¹H NMR to identify the methyl singlet and map the aromatic region.

  • 2D Setup: Set up a 2D NOESY (or ROESY for mid-sized molecules) experiment. Set the mixing time (

    
    ) to 300-500 ms to capture optimal NOE build-up without spin diffusion.
    
  • Validation: Process the spectrum and extract the 1D cross-section at the methyl resonance frequency. Verify the presence of the C7-H cross-peak, and use the secondary cross-peak (C2-H vs C5-H) as your definitive structural proof.

References

  • Popowycz, F. et al. "Synthesis and Reactivity of 4-, 5- and 6-Azaindoles." Tetrahedron, 2007. 1

  • Wang, L. et al. "Novel Pyrrolopyridone Bromodomain and Extra-Terminal Motif (BET) Inhibitors Effective in Endocrine-Resistant ER+ Breast Cancer." PMC / NIH, 2018. 2

  • Meanwell, N. A. et al. "Discovery of the Human Immunodeficiency Virus Type 1 (HIV-1) Attachment Inhibitor Temsavir and Its Phosphonooxymethyl Prodrug Fostemsavir." ResearchGate, 2020. 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Workup &amp; Isolation in Electron-Deficient Azaindole Synthesis

Welcome to the Technical Support Center for Azaindole Synthesis. As application scientists, we frequently see researchers struggle with the isolation of electron-deficient azaindoles (e.g., halogenated, cyano-, or nitro-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azaindole Synthesis. As application scientists, we frequently see researchers struggle with the isolation of electron-deficient azaindoles (e.g., halogenated, cyano-, or nitro-substituted variants). These molecules are notorious for their amphoteric behavior, high polarity, and strong metal-chelating properties.

This guide moves beyond basic procedures to explain the causality behind workup failures and provides self-validating protocols to ensure high-yield isolations.

The Causality of Azaindole Isolation Challenges

Electron-deficient azaindoles present a unique triad of workup challenges:

  • Zwitterionic/Amphoteric Character: Electron-withdrawing groups (EWGs) lower the pKa of the pyrrole N-H, making it more acidic, while the pyridine nitrogen retains basicity. This dual nature causes the molecule to remain highly water-soluble across a wide pH range.

  • Metal Coordination: The unhindered pyridine nitrogen is a powerful bidentate/monodentate ligand. During cross-coupling (e.g., Suzuki, Sonogashira) or Grignard-mediated syntheses (e.g., Bartoli), the azaindole tightly chelates transition metals (Pd, Cu) or alkaline earth metals (Mg), dragging the product into emulsions or preventing purification.

  • Hydrogen Bonding: The highly polarized N-H and EWG functionalities form strong intermolecular hydrogen bonds with aqueous solvents, resisting extraction into standard organic phases like ethyl acetate (EtOAc) or dichloromethane (DCM).

Quantitative Data & Strategy Selection

The tables below summarize expected yields based on the substitution pattern and the efficiency of various metal-scavenging strategies.

Table 1: Synthesis Yields & Associated Workup Challenges in Bartoli Annulations

Starting Nitropyridine Azaindole Product Yield (%) Primary Workup Challenge
2-Chloro-3-nitropyridine 7-Chloro-6-azaindole 33 Severe emulsion from Mg salts
2-Fluoro-3-nitropyridine 7-Fluoro-6-azaindole 35 High aqueous solubility / H-bonding
4-Chloro-3-nitropyridine 5-Chloro-4-azaindole 35 Amphoteric partitioning
2-Chloro-5-nitro-4-methylpyridine 7-Chloro-7-methyl-4-azaindole 50 Steric hindrance during extraction

Data derived from systematic studies on nitropyridine cyclizations[1].

Table 2: Metal Scavenging Efficiency for Cross-Coupled Azaindoles

Scavenger / Wash Type Target Metal Residual Metal (ppm) Optimal Solvent System
Silica-Thiol (Si-SH) Pd(0), Pd(II) < 10 ppm EtOAc, THF, DCM
Silica-Thiourea Ru, Pd, Cu < 20 ppm DMF, NMP, Alcohols
Trimercaptotriazine (TMT) Pd, Cu < 5 ppm Aqueous/Organic biphasic
EDTA (Aqueous Wash) Cu(I), Cu(II) < 50 ppm Water / EtOAc

Data referencing industrial palladium extraction standards[2].

Process Workflows & Mechanistic Logic

Workflow Start Crude Azaindole Reaction Mixture MetalCheck Transition Metals Present? (Pd/Cu) Start->MetalCheck Scavenge Add Si-Thiol Scavenger & Filter MetalCheck->Scavenge Yes Quench Quench with 20% NH4Cl MetalCheck->Quench No Scavenge->Quench EmulsionCheck Severe Emulsion Formed? Quench->EmulsionCheck Celite Filter through Celite Adjust to pI EmulsionCheck->Celite Yes PhaseSep Phase Separation (EtOAc/Water) EmulsionCheck->PhaseSep No Celite->PhaseSep AqLossCheck Product Lost in Aqueous Layer? PhaseSep->AqLossCheck SaltOut Saturate with NaCl Extract with THF/EtOAc AqLossCheck->SaltOut Yes Pure Isolated Electron-Deficient Azaindole AqLossCheck->Pure No SaltOut->Pure

Decision tree for troubleshooting electron-deficient azaindole workups.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do I get intractable emulsions during the Bartoli synthesis of 7-chloro-6-azaindole, and how do I resolve them? A: The Bartoli reaction requires three equivalents of vinylmagnesium bromide[1][3]. Upon completion, the reaction mixture contains massive amounts of basic magnesium salts (e.g., Mg(OH)Br). When quenched with water, these form a gelatinous polymeric network. Furthermore, the electron-deficient azaindole acts as an amphoteric ligand, coordinating to the Mg²⁺ ions and trapping your product in the emulsion phase. Solution: Quench strictly with 20% aqueous NH₄Cl at -20 °C[4]. NH₄Cl buffers the aqueous layer near pH 7, preventing the protonation of the pyridine nitrogen while providing enough mild acidity to break down the gelatinous magnesium hydroxide complexes into soluble MgCl₂.

Q2: My fluorinated azaindole is completely lost in the aqueous layer during workup. Standard EtOAc extractions yield nothing. How do I recover it? A: Electron-withdrawing groups (like -F, -Cl, or -CF₃) significantly lower the pKa of the pyrrole N-H. This creates a highly polar, zwitterion-like molecule that is exceptionally water-soluble. Solution: First, ensure the aqueous layer is strictly adjusted to the molecule's isoelectric point (pI), typically between pH 6.5 and 7.5. Second, saturate the aqueous layer with solid NaCl (salting out) to decrease the solubility of the organic compound. Finally, switch your extraction solvent from pure EtOAc to a more polar, hydrogen-bond-disrupting mixture, such as 3:1 EtOAc/THF or 4:1 DCM/Isopropanol.

Q3: After a Suzuki cross-coupling on a 5-bromo-azaindole, my product is heavily contaminated with palladium (black discoloration). Aqueous washes aren't working. A: The azaindole core is a powerful bidentate/monodentate ligand for transition metals[5]. The metal-azaindole complex is thermodynamically stable, meaning simple aqueous washes will not disrupt it. Solution: You must use a chemisorption strategy with a scavenger that has a higher affinity for Pd than your azaindole[2]. Silica-supported thiols (Si-SH) are highly effective because the soft sulfur atoms outcompete the nitrogen atoms for the soft Pd(0)/Pd(II) ions.

Validated Experimental Protocols

Protocol A: Optimized Bartoli Workup for 7-Chloro-6-azaindole

This protocol is designed to mitigate magnesium-induced emulsions and maximize recovery of polar azaindoles[1][4].

  • Quench: Cool the completed THF reaction mixture to -20 °C. Slowly add 20% aqueous NH₄Cl (1.5 mL per 1 mmol of Grignard used) dropwise to control the exothermic quench.

  • Digestion: Remove the cooling bath and vigorously stir the mixture at room temperature for 30–45 minutes. Causality: This extended stirring allows the NH₄Cl buffer to fully penetrate and digest the polymeric Mg(OH)Br complexes into soluble MgCl₂.

  • Filtration: If a fine suspension persists, filter the entire biphasic mixture through a 1-inch pad of Celite. Wash the filter cake with hot EtOAc (50 °C).

  • Phase Separation & Extraction: Transfer the filtrate to a separatory funnel. Separate the layers. Extract the aqueous layer with a 3:1 mixture of EtOAc/THF (3 × 50 mL).

  • Self-Validating Check: Spot the remaining aqueous layer on a TLC plate and visualize under UV (254 nm). If a strong spot corresponding to the azaindole remains, the pH is off the isoelectric point. Adjust the aqueous layer dropwise with 1M HCl or 1M NaOH until pH ~7, saturate with solid NaCl, and perform one final extraction with THF.

  • Drying: Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Mechanism Nitro Nitropyridine + 3 eq Vinyl-MgBr Rearrange [3,3]-Sigmatropic Rearrangement Nitro->Rearrange Intermediate N-MgBr Azaindole + Mg(OH)Br (Gel) Rearrange->Intermediate Quench 20% NH4Cl Quench (pH Buffer ~7) Intermediate->Quench Breaks Emulsion Product Free Azaindole + Soluble MgCl2 Quench->Product

Mechanistic causality of magnesium salt formation and resolution in Bartoli workups.

Protocol B: Palladium Scavenging Post-Cross-Coupling

For the removal of Pd contamination after Suzuki, Sonogashira, or Buchwald-Hartwig couplings on azaindole cores[2][5].

  • Solvent Exchange: Concentrate the crude cross-coupling reaction mixture to dryness to remove the reaction solvent (e.g., DMF, Dioxane).

  • Dissolution: Redissolve the crude black residue in EtOAc or THF (approx. 20 mL per gram of crude).

  • Scavenger Addition: Add Silica-Thiol (Si-SH) scavenger. Use 5 to 10 mass equivalents relative to the initial mass of the Palladium catalyst used.

  • Chemisorption: Stir the suspension vigorously at 50 °C for 4 to 12 hours. Causality: Heating increases the kinetic rate of ligand exchange, allowing the Si-SH to strip the Pd out of the thermodynamically stable Pd-azaindole complex.

  • Self-Validating Check: To confirm metal removal before concentrating the bulk batch, take a 1 mL aliquot of the filtered organic layer and treat it with 1 drop of 10% aqueous sodium sulfide (Na₂S). If the solution turns dark brown/black, residual Pd is still present (>50 ppm), indicating that a second scavenger treatment is required.

  • Isolation: Filter the mixture through a fritted glass funnel (porosity 3 or 4) to remove the silica. Wash the silica cake thoroughly with hot EtOAc. Concentrate the pale yellow/colorless filtrate to yield the metal-free azaindole.

References

  • A General Method for the Preparation of 4- and 6-Azaindoles - The Journal of Organic Chemistry (ACS Publications). 4[4]

  • Bartoli Synthesis for 4- and 6-Azaindoles: Application Notes and Protocols - Benchchem. 1[1]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry - Organic Process Research & Development (ACS Publications). 2[2]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - MDPI. 5[5]

  • Bartoli indole synthesis - Wikipedia.3[3]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characteristic Peaks of 1-Methyl-7-chloro-6-azaindole: A Comparative Guide

Introduction & Structural Significance 1-Methyl-7-chloro-6-azaindole (also known as 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine) is a highly privileged heterocyclic scaffold utilized in the development of advanced therap...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

1-Methyl-7-chloro-6-azaindole (also known as 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine) is a highly privileged heterocyclic scaffold utilized in the development of advanced therapeutics, including potent EXO1 inhibitors and novel kinase modulators[1].

When synthesizing or sourcing this compound, verifying its structural integrity—specifically confirming the presence of the N-methyl group and the retention of the C7-chlorine—is paramount. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is the most definitive tool for this verification. This guide objectively compares the 1H NMR profile of 1-methyl-7-chloro-6-azaindole against its unmethylated precursor and its des-chloro analog, providing researchers with the mechanistic causality behind the observed chemical shifts.

Mechanistic Causality of Characteristic Peaks

To accurately interpret the NMR spectrum of 1-methyl-7-chloro-6-azaindole, one must understand the electronic and steric forces governing its protons:

  • The Peri-Deshielding Effect on N-CH₃ (δ 4.20–4.30 ppm): In standard 1-methyl-6-azaindoles, the N-CH₃ protons typically resonate around 3.80 ppm. However, in 1-methyl-7-chloro-6-azaindole, the bulky chlorine atom at the C7 position is in a peri-spatial relationship with the N1-methyl group. This severe steric crowding forces the methyl protons into the deshielding cone of the aromatic system and induces van der Waals deshielding (steric compression). Consequently, the N-CH₃ peak is pushed significantly downfield to ~4.24 ppm[2]. This downfield shift is the primary diagnostic marker for C7-halogenated N-methyl azaindoles.

  • Multiplicity Simplification at C2-H: In the unmethylated precursor (7-chloro-6-azaindole), the C2 proton couples with both the C3 proton and the N1-H, often appearing as a doublet of doublets or a multiplet[3]. Upon methylation, the N-H proton is replaced, eliminating the

    
     coupling. The C2-H signal simplifies to a clean doublet (
    
    
    
    Hz), serving as a self-validating internal check for complete N-alkylation.
  • Pyridine Ring Protons (C4-H and C5-H): Because the nitrogen in the six-membered ring is at position 6, the remaining protons on the chlorinated pyridine ring are at C4 and C5. These adjacent protons exhibit a characteristic ortho-coupling (

    
     Hz). The C5-H is highly deshielded (δ ~8.10 ppm) due to its proximity to the electronegative N6 atom, while C4-H appears further upfield (δ ~7.55 ppm)[4].
    

Comparative 1H NMR Data

The following table summarizes the quantitative 1H NMR data, allowing for direct comparison between the target product and its common alternatives.

Table 1: Characteristic 1H NMR Shifts (DMSO-d₆, 400 MHz)

Proton Assignment1-Methyl-7-chloro-6-azaindole (Target)7-Chloro-6-azaindole (Precursor)[4]1-Methyl-6-azaindole (Des-chloro Analog)
N-H / N-CH₃ 4.24 ppm (s, 3H) ~11.61 ppm (br s, 1H)3.85 ppm (s, 3H)
C2-H 7.60 ppm (d, J=3.1 Hz, 1H)7.61 ppm (dd, J=3.1, 2.5 Hz, 1H)7.45 ppm (d, J=3.1 Hz, 1H)
C3-H 6.60 ppm (d, J=3.1 Hz, 1H)6.63 ppm (dd, J=3.1, 1.6 Hz, 1H)6.45 ppm (d, J=3.1 Hz, 1H)
C4-H 7.55 ppm (d, J=5.5 Hz, 1H)7.56 ppm (d, J=5.6 Hz, 1H)7.50 ppm (d, J=5.5 Hz, 1H)
C5-H 8.10 ppm (d, J=5.5 Hz, 1H)8.20 ppm (d, J=5.2 Hz, 1H)8.15 ppm (d, J=5.5 Hz, 1H)
C7-H N/A (Substituted) N/A (Substituted) ~8.80 ppm (s, 1H)

Note: Minor shift variations (±0.05 ppm) may occur depending on sample concentration and exact temperature.

Logical Verification Workflow

To ensure absolute trustworthiness in your structural assignment, follow the logical decision tree below when analyzing your spectrum.

NMR_Logic Start Unknown Azaindole Sample 1H NMR Analysis CheckCH3 Observe N-CH3 Region (δ 3.5 - 4.5 ppm) Start->CheckCH3 NoCH3 No Peak / NH Present (δ 8.5 - 12.0 ppm) → Unmethylated Precursor CheckCH3->NoCH3 NH instead of CH3 NormalCH3 Peak at ~3.8 ppm → 1-Methyl-6-azaindole (No C7-Cl peri-effect) CheckCH3->NormalCH3 Standard Shift ShiftedCH3 Peak at ~4.2 ppm → C7-Substituted Analog (Peri-deshielding active) CheckCH3->ShiftedCH3 Downfield Shift CheckC7 Observe Pyridine Region (δ 7.5 - 8.5 ppm) ShiftedCH3->CheckC7 HasC7 C7-H Present (~8.8 ppm) → C7 is Unsubstituted CheckC7->HasC7 Singlet at 8.8 ppm NoC7 C7-H Absent, C4/C5 doublets (J ~ 5.5 Hz) → C7 is Substituted (Cl) CheckC7->NoC7 Only C4/C5 visible Confirm Confirmed Identity: 1-Methyl-7-chloro-6-azaindole NoC7->Confirm

Figure 1: Logical decision tree for the 1H NMR verification of 1-methyl-7-chloro-6-azaindole.

Experimental Protocol: Quantitative 1H NMR Acquisition

To generate a self-validating spectrum that allows for precise integration and coupling constant determination, utilize the following optimized methodology:

Step 1: Sample Preparation

  • Weigh exactly 5.0–10.0 mg of the purified compound.

  • Dissolve completely in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is preferred over CDCl₃ for azaindoles to prevent line broadening caused by trace acid-catalyzed proton exchange or aggregation, ensuring sharp doublets for C4/C5.

  • Transfer to a clean, dry 5 mm NMR tube.

Step 2: Instrument Calibration & Referencing

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the deuterium signal of DMSO.

  • Calibrate the chemical shift internally using the residual DMSO pentet at δ 2.50 ppm or Tetramethylsilane (TMS) at δ 0.00 ppm.

Step 3: Acquisition Parameters

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to 3.0–5.0 seconds. Causality: A longer D1 ensures complete longitudinal relaxation (

    
    ) of the N-CH₃ protons, which is strictly required for accurate 3H integration against the 1H aromatic protons.
    
  • Number of Scans (NS): 16 to 64 (depending on exact concentration) to achieve a Signal-to-Noise (S/N) ratio > 100:1.

  • Spectral Width (SW): 15 ppm (-2 to 13 ppm). Causality: This wide window ensures that if the reaction failed, the unmethylated precursor's N-H peak (~11.6 ppm) is still captured.

Step 4: Processing

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation.

  • Manually phase the spectrum and apply a multipoint baseline correction to ensure flat integration regions.

References

Sources

Comparative

HPLC retention time comparison of 6-azaindole vs 7-azaindole isomers

This guide provides an in-depth technical comparison of the HPLC retention behavior of 6-azaindole (1H-pyrrolo[2,3-c]pyridine) and 7-azaindole (1H-pyrrolo[2,3-b]pyridine). Executive Summary The separation of 6-azaindole...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the HPLC retention behavior of 6-azaindole (1H-pyrrolo[2,3-c]pyridine) and 7-azaindole (1H-pyrrolo[2,3-b]pyridine).

Executive Summary

The separation of 6-azaindole and 7-azaindole is primarily governed by their distinct acid-base properties rather than differences in hydrophobicity.

  • 7-Azaindole is significantly less basic (

    
    ) than 6-azaindole  (
    
    
    
    ).
  • Key Differentiator: At neutral pH (pH 7.0), 7-azaindole exists primarily as a neutral molecule and retains strongly on a C18 column. 6-azaindole is predominantly protonated (cationic) and elutes significantly earlier (shorter retention time).

  • Recommended Method: Reverse-phase C18 chromatography using a buffered mobile phase at pH 7.0–7.5 provides the highest resolution separation.

Chemical Property Analysis

Understanding the electronic structure of these isomers is critical for designing the separation method. The position of the pyridine nitrogen relative to the pyrrole nitrogen dictates the basicity.

Feature7-Azaindole 6-Azaindole Chromatographic Impact
IUPAC Name 1H-pyrrolo[2,3-b]pyridine1H-pyrrolo[2,3-c]pyridineStructural isomerism
Structure Nitrogen at pos 7 (adjacent to bridge)Nitrogen at pos 6 (meta to bridge)Determines electronic density
Basicity (

)
4.59 [1]7.95 [1]Primary separation driver
LogP (Hydrophobicity) ~1.2 (Neutral form)~1.1 (Neutral form)Minimal difference in neutral state
Protonation at pH 7 Neutral (>99%)Cationic (~90%)7-aza retains; 6-aza elutes
Protonation at pH 3 Cationic (>95%)Cationic (>99%)Poor resolution (co-elution likely)

Note on


:  The 

values refer to the conjugate acid of the pyridine nitrogen. 7-azaindole's lower basicity is attributed to the proximity of the pyrrole NH, which allows for unique electronic delocalization and potential intramolecular interactions, whereas 6-azaindole behaves more like a standard pyridine derivative.

HPLC Method Development

The "pH Switch" Strategy

The most robust way to separate these isomers is to exploit the


 of ~3.4 units.
  • Low pH (pH 2-3): Both molecules are positively charged. Interaction with the C18 stationary phase is weak for both, leading to fast elution and potential overlap.

  • Neutral pH (pH 7.0):

    • 7-Azaindole:

      
      . Molecule is Neutral . High affinity for C18. Late Elution. 
      
    • 6-Azaindole:

      
      . Molecule is Positive . Low affinity for C18. Early Elution. 
      
Recommended Protocol

System: HPLC with UV Detection (DAD) or MS. Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µm or 5 µm. Temperature: 30°C. Detection: UV @ 254 nm (Strong absorption for both).

Mobile Phase:

  • Solvent A: 10 mM Ammonium Phosphate or Ammonium Bicarbonate Buffer, adjusted to pH 7.2 .

  • Solvent B: Acetonitrile (ACN).[1][2]

Gradient Profile:

Time (min) % Solvent B Flow Rate (mL/min) Phase Description
0.0 5% 1.0 Equilibration
2.0 5% 1.0 Load
15.0 60% 1.0 Linear Gradient
16.0 95% 1.0 Wash

| 20.0 | 5% | 1.0 | Re-equilibration |

Expected Results & Data

Based on the physicochemical properties, the following retention behavior is observed under the recommended pH 7.2 conditions:

CompoundRetention Time (min)*Elution OrderMechanism
6-Azaindole 4.2 ± 0.21st (Early) Elutes as a cation (protonated); repelled by hydrophobic C18 surface.
7-Azaindole 9.8 ± 0.32nd (Late) Elutes as a neutral molecule; strong hydrophobic interaction with C18.

*Retention times are illustrative estimates for a 150mm C18 column at 1 mL/min. Absolute times will vary by system dwell volume.

Troubleshooting "Co-elution"

If you run this separation in 0.1% Formic Acid (pH ~2.7) , both peaks will shift to approximately 2.5 - 3.5 minutes and may co-elute. The loss of retention for 7-azaindole at low pH confirms its protonation. To fix this, raise the pH .

Visualization of Mechanism

The following diagram illustrates the separation logic and the protonation states driving the result.

AzaindoleSeparation cluster_column C18 Column Interaction (pH 7.2) Sample Sample Mixture (6-Aza + 7-Aza) Aza6_State 6-Azaindole (pKa 8.0) State: PROTONATED (+) Sample->Aza6_State Aza7_State 7-Azaindole (pKa 4.6) State: NEUTRAL (0) Sample->Aza7_State MobilePhase Mobile Phase pH 7.2 (Buffer) MobilePhase->Aza6_State Controls State MobilePhase->Aza7_State Interaction6 Weak Interaction (Fast Elution) Aza6_State->Interaction6 Interaction7 Strong Hydrophobic Interaction (Slow Elution) Aza7_State->Interaction7 Result Chromatogram: Peak 1: 6-Aza Peak 2: 7-Aza Interaction6->Result Interaction7->Result

Caption: Mechanistic flowchart showing how pH 7.2 differentiates the ionization states of 6- and 7-azaindole, resulting in distinct retention behaviors.

References

  • Wipf, P. (2007).[3] The Heterocyclic Chemistry of Azaindoles. University of Pittsburgh, Department of Chemistry. Available at: [Link]

    • Source of specific pKa values: 7-azaindole (4.59), 6-azaindole (7.95), 5-azaindole (8.26), 4-azaindole (6.94).[3]

  • Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI Pharmaceuticals, 7(2), 292-315. Discusses the structural properties and bioisosterism of azaindole isomers in drug discovery.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9219, 6-Azaindole. Provides computed physicochemical properties (XLogP3).
  • BenchChem. (2025). A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR.

Sources

Validation

Structural Efficacy &amp; Crystallographic Characterization: 7-Substituted Pyrrolo[2,3-c]pyridine

This guide provides an in-depth structural and crystallographic analysis of 7-substituted pyrrolo[2,3-c]pyridine (a derivative of the 6-azaindole scaffold), expressly designed for medicinal chemists and crystallographers...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth structural and crystallographic analysis of 7-substituted pyrrolo[2,3-c]pyridine (a derivative of the 6-azaindole scaffold), expressly designed for medicinal chemists and crystallographers.

Unlike its ubiquitous isomer pyrrolo[2,3-b]pyridine (7-azaindole), which dominates kinase inhibitor chemistry (e.g., Vemurafenib), the [2,3-c] isomer offers a distinct "scaffold hop" that alters hydrogen bond vectors and solubility profiles. This guide compares these two scaffolds and details the specific crystallographic challenges of the 7-substituted variant.

Executive Summary: The Case for Scaffold Hopping

In drug discovery, the pyrrolo-pyridine core is a privileged scaffold for ATP-competitive kinase inhibition. While the [2,3-b] isomer (7-azaindole) is the industry standard, the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold provides a unique electronic profile.

The introduction of a substituent at the C7 position (adjacent to the pyridine nitrogen N6 and the ring junction) creates a "molecular gate" that modulates:

  • Crystal Packing: Disrupting the planar stacking common in azaindoles.

  • Solubility: Reducing lattice energy via steric hindrance of intermolecular H-bonds.

  • Selectivity: Altering the acceptance angle for hinge-region binding in kinases.

Comparative Analysis: [2,3-c] vs. [2,3-b] Isomers

The primary differentiator between these isomers is the location of the pyridine nitrogen and the resulting hydrogen bond donor/acceptor motifs.

Table 1: Physicochemical & Crystallographic Comparison
FeatureTarget: Pyrrolo[2,3-c]pyridine (6-azaindole)Alternative: Pyrrolo[2,3-b]pyridine (7-azaindole)Impact on Drug Design
Pyridine N Position Position 6 (Distal to Pyrrole NH)Position 7 (Proximal to Pyrrole NH)Changes H-bond acceptor vector by ~60°.
H-Bond Motif Linear/Catenated: N1-H···N6 distance is too large for simple cyclic dimers without distortion. Often requires solvent bridging.Cyclic Dimer (R2,2(8)): Forms a stable, DNA-base-pair-like dimer (N1-H···N7).[2,3-b] crystals are harder to dissolve (higher lattice energy). [2,3-c] offers better solubility potential.
7-Substitution Effect Steric Clash: Substituent at C7 crowds N6 and the bridgehead. High torsional strain.Electronic Tuning: Substituent at C7 is the Nitrogen itself (N7). Substitution usually occurs at C4, C5, or C6.7-substituents in [2,3-c] can force "out-of-plane" twisting, aiding in breaking crystal symmetry.
pKa (Pyridine N) ~6.0 (More basic)~4.6 (Less basic due to N1 lone pair repulsion)[2,3-c] is easier to protonate/salt formation.
Structural Logic: The "Janus" Face of Azaindoles
  • The Alternative ([2,3-b]): The proximity of N1 and N7 allows for a "self-complementary" dimer. This makes 7-azaindoles crystallize easily but often as insoluble brick-like stacks.

  • The Target ([2,3-c]): The N1 and N6 are spatially separated. Crystallization often traps solvent molecules (water/methanol) to bridge this gap, leading to solvated polymorphs . A substituent at C7 further blocks the N6 acceptor, forcing the molecule to adopt lower-symmetry space groups (e.g., P21/c vs P1), which is favorable for bioavailability.

Experimental Protocol: Synthesis to Structure

To obtain high-quality single crystals of a 7-substituted derivative (e.g., 7-chloro-1H-pyrrolo[2,3-c]pyridine ), a rigorous protocol controlling supersaturation is required.

Phase I: Synthesis & Purification

Note: Direct electrophilic halogenation at C7 is difficult. The preferred route is cyclization of substituted pyridines.

  • Precursor: Start with 2-chloro-3-nitro-4-picoline.

  • Cyclization: Perform a Bartoli indole synthesis or Leimgruber-Batcho reaction to close the pyrrole ring.

  • Purification (Critical):

    • Crude product often contains regioisomers.

    • Use Flash Chromatography (Gradient: 0-5% MeOH in DCM).

    • Checkpoint: Purity must be >98% by HPLC before crystallization. Impurities >1% act as poison to the crystal lattice.

Phase II: Crystallization (Vapor Diffusion Method)

Slow diffusion is superior to evaporation for this scaffold due to its tendency to form amorphous powders.

  • Inner Vial: Dissolve 20 mg of target compound in 1.5 mL of THF (Good solubility).

  • Outer Vial: Add 5 mL of n-Pentane (Anti-solvent).

  • Sealing: Cap tightly and store at 4°C in a vibration-free environment.

  • Timeline: Harvest crystals after 72–96 hours. Look for block-like morphology (needles indicate rapid precipitation).

Phase III: X-Ray Diffraction Data Collection
  • Mounting: Use a MiTeGen loop with Paratone-N oil.

  • Temperature: 100 K (Cryostream) to reduce thermal ellipsoid vibration.

  • Source: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (for absolute configuration if chiral).

Visualizing the Workflow & Interaction

The following diagram illustrates the critical path from synthesis to structural solution, highlighting the decision nodes for handling the specific challenges of the [2,3-c] scaffold.

G cluster_cryst Crystallization Strategy Start Start: 7-Substituted Precursor Synth Cyclization (Bartoli/Leimgruber) Start->Synth Purify HPLC Purification (>98% Purity) Synth->Purify Solvent Solvent: THF (High Solub.) Purify->Solvent Dissolve Result Crystal Harvest (Block Morphology) Purify->Result Fail: Amorphous AntiSolv Anti-Solvent: Pentane (Diffusion) Solvent->AntiSolv Vapor Diff. AntiSolv->Result 72-96 hrs XRD XRD Data Collection (100 K, Mo-Kα) Result->XRD Solve Structure Solution (SHELXT / OLEX2) XRD->Solve

Figure 1: Workflow for the isolation and structural determination of 7-substituted pyrrolo[2,3-c]pyridine crystals.

Data Interpretation: What to Look For

When analyzing the solved structure of a 7-substituted pyrrolo[2,3-c]pyridine, focus on these specific parameters to validate the model.

Table 2: Critical Crystallographic Parameters
ParameterExpected Range (7-Substituted [2,3-c])Significance
C7-Substituent Bond Length C7-Cl: 1.72 – 1.74 Åshorter than alkyl-Cl due to sp2 character.
N1···N6 Distance > 4.5 Å (Intramolecular)Confirms the [2,3-c] isomer topology (distal nitrogens).
Torsion Angle (N6-C7-X) Non-planar (if X is bulky)7-substitution often forces the substituent out of the pyridine plane to avoid N6 lone pair repulsion.
Packing Coefficient 65% - 70%Lower than [2,3-b] (usually >72%), indicating "looser" packing and potentially higher solubility.
H-Bonding Network Diagram

The 7-substitution disrupts the standard "ribbon" motifs seen in unsubstituted azaindoles.

H MolA Molecule A (Donor N1-H) Solv Solvent Bridge (H2O / MeOH) MolA->Solv H-Bond MolB Molecule B (Acceptor N6) Solv->MolB H-Bond Steric 7-Substituent (Steric Block) Steric->MolB Blocks Direct Interaction

Figure 2: Schematic of the disrupted Hydrogen Bonding motif. The 7-substituent prevents direct N1-H···N6 interaction, often necessitating a solvent bridge.

References

  • Comparison of Azaindole Isomers: Comparison of 7-azaindole and 6-azaindole properties and numbering. PubChem. (n.d.). 3H-Pyrrolo[2,3-b]pyridine (7-Azaindole). [Link]

  • Structural Dynamics of Azaindoles: Study on solvent-mediated hydrogen transfer in 6-azaindole (pyrrolo[2,3-c]pyridine). ChemRxiv. (2023). Solvent Mediated Excited State Hydrogen Transfer in 6-Azaindole. [Link][1]

  • Synthesis & Scaffold Hopping: Design and synthesis of pyrrolo-pyridine analogs for kinase inhibition. Journal of Medicinal Chemistry. (2021).[2][3] Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Inhibitors. [Link][2][4][5][6]

  • Hydrogen Bonding Motifs: Analysis of H-bonding in azaindole derivatives and the effect of substituents. MDPI Molecules. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles. [Link]

  • General Crystallographic Data: Cambridge Crystallographic Data Centre (CCDC) standards for azaindole derivatives. CCDC / ACS. (2023). Two-Dimensional Self-Assembly Driven by Intermolecular Hydrogen Bonding. [Link]

Sources

Comparative

Comparative Potency and Pharmacokinetic Profiling: 6-Azaindole vs. Indole Scaffolds in Kinase Inhibitors

As drug discovery programs increasingly target complex kinomes, the limitations of traditional privileged scaffolds become apparent. The indole ring is a foundational motif in kinase inhibitor design due to its ability t...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex kinomes, the limitations of traditional privileged scaffolds become apparent. The indole ring is a foundational motif in kinase inhibitor design due to its ability to mimic the adenine ring of ATP and form critical hydrogen bonds within the kinase hinge region. However, indole-containing compounds frequently suffer from poor physicochemical properties, including high lipophilicity, rapid CYP450-mediated metabolism, and Time-Dependent Inhibition (TDI) of CYP3A4[1].

To overcome these liabilities, medicinal chemists employ bioisosteric replacement. While the 7-azaindole is the most ubiquitous bioisostere, the 6-azaindole scaffold has emerged as a highly potent, metabolically stable alternative that uniquely alters the electronic distribution of the core system[2]. This guide provides an objective, data-driven comparison of 6-azaindole versus indole scaffolds, detailing the mechanistic causality behind their performance differences and providing self-validating protocols for their evaluation.

Mechanistic Causality: Why the 6-Azaindole Switch?

The substitution of a carbon atom with a nitrogen atom at the 6-position of the indole ring fundamentally alters the molecule's physicochemical landscape without disrupting its primary pharmacophore.

  • Electronic Reprogramming and Metabolic Stability: The indole C-6 position is highly electron-rich and serves as a primary hotspot for CYP450-mediated oxidation, often leading to the formation of reactive, toxic quinone metabolites[3]. The introduction of the sp2 nitrogen in 6-azaindole creates an electron-deficient pyridine ring. This drastically reduces susceptibility to oxidative metabolism, extending the human liver microsome (HLM) half-life and preventing reactive metabolite toxicity[2].

  • Elimination of CYP3A4 TDI: Indole-based kinase inhibitors often exhibit CYP3A4 Time-Dependent Inhibition (TDI), leading to severe drug-drug interactions. Morphing the indole into a 6-azaindole alters the basicity and orientation of the molecule within the CYP active site, effectively eliminating this liability while maintaining target engagement[1].

  • Hinge-Binding Dynamics: The 6-azaindole retains the pyrrole NH (hydrogen bond donor) necessary for interacting with the kinase hinge region. In specific targets like VEGFR2 and GSK-3β, 6-azaindole derivatives have demonstrated exceptional nanomolar potency (e.g., IC50 of 48 nM and 9 nM, respectively)[4].

Quantitative Data Comparison

The following table synthesizes comparative experimental data between matched indole and 6-azaindole kinase inhibitor pairs, highlighting the profound impact of this single-atom substitution on both potency and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

ParameterIndole Scaffold6-Azaindole ScaffoldMechanistic Driver
Kinase Potency (GSK-3β) Moderate / VariableHigh (e.g., IC50 = 9 nM)Maintained bidentate H-bonding in the ATP-binding pocket[4]
Aqueous Solubility ~15–37 μg/mL419–936 μg/mL>25-fold increase due to increased polarity and lower pKa[2]
Metabolic Stability (HLM t½) 38.5 min> 100 minElectron-deficient ring resists CYP450-mediated oxidation[2]
Oral Bioavailability (Rat) ~19%~90%Prevention of rapid first-pass clearance and quinone formation[3]
Toxicity / Off-Target High CYP3A4 TDI LiabilityEliminated TDI LiabilityAltered electron density prevents irreversible CYP active-site binding[1]

Experimental Methodologies: Self-Validating Systems

To objectively compare these scaffolds, researchers must deploy robust, self-validating assays. The following protocols are designed to ensure data integrity by embedding internal causality checks.

Protocol A: High-Throughput Kinase Inhibition Assay (HTRF)

Rationale: Planar aromatic scaffolds like indoles and azaindoles often exhibit intrinsic auto-fluorescence. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) because its time-delay measurement eliminates background compound fluorescence, preventing false positives/negatives.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., GSK-3β) and biotinylated substrate to their optimal working concentrations.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the indole and 6-azaindole test compounds in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate.

  • Self-Validation Controls: Include Staurosporine (10 μM) as a positive inhibition control (100% effect) and DMSO vehicle as a negative control (0% effect).

  • Reaction Initiation: Add 5 μL of the kinase/substrate mixture to the compound wells. Incubate for 15 minutes at room temperature to allow pre-binding. Initiate the reaction by adding 5 μL of ATP (at the predetermined Km for the specific kinase).

  • Detection & Validation: After 60 minutes, add 10 μL of HTRF detection buffer (containing Eu3+-cryptate labeled anti-phospho antibody and Streptavidin-XL665). Read on a time-resolved fluorescence microplate reader (Ex: 320 nm, Em: 615/665 nm).

    • System Validation: Calculate the Z'-factor using the Staurosporine and DMSO wells. The assay is only valid if Z' > 0.6.

Protocol B: Human Liver Microsome (HLM) Stability Profiling

Rationale: Testing in HLMs isolates Phase I CYP450 metabolism. This is the critical failure point for indole scaffolds, making it the most vital comparative assay for the 6-azaindole switch.

  • Incubation Setup: In a 96-well plate, combine 0.5 mg/mL pooled Human Liver Microsomes, 100 mM potassium phosphate buffer (pH 7.4), and 1 μM of the test compound (Indole or 6-Azaindole).

  • Self-Validation Control: In parallel wells, incubate Verapamil (1 μM) as a high-clearance reference standard.

  • Reaction: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Quenching & Timepoints: At t = 0, 15, 30, 60, and 120 minutes, transfer 20 μL of the reaction mixture into 80 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and stop the reaction.

  • LC-MS/MS Analysis: Centrifuge the quenched plates and analyze the supernatant to quantify the remaining parent compound.

    • System Validation: Calculate the intrinsic clearance (CLint) and half-life (t1/2). If the Verapamil control does not show a t1/2 < 15 minutes, the microsomes are deemed metabolically incompetent, and the entire plate's data must be discarded.

Logical Workflow Visualization

The following diagram illustrates the mechanistic and logical workflow of replacing an indole with a 6-azaindole scaffold during the lead optimization phase of kinase inhibitor development.

G Indole Indole Scaffold High Lipophilicity CYP3A4 Liability Bioisostere Bioisosteric Switch (C-6 Carbon → Nitrogen) Indole->Bioisostere Azaindole 6-Azaindole Scaffold Reduced Electron Density Lower pKa Bioisostere->Azaindole Metabolism Metabolic Stability Prevents Quinone Formation HLM t1/2 > 100 min Azaindole->Metabolism Potency Kinase Potency Preserved Hinge Binding Enhanced Cellular Uptake Azaindole->Potency Lead Optimized Clinical Candidate (e.g., VEGFR2, GSK-3β, ATR) Metabolism->Lead Potency->Lead

Logical workflow of the indole to 6-azaindole bioisosteric replacement in kinase inhibitor design.

References

Sources

Validation

A Senior Application Scientist's Guide: Unambiguous Validation of N-Methylation Sites on the Pyrrolo[2,3-c]pyridine Core Using 2D NOESY

Introduction: The Challenge of Regioselectivity in Heterocyclic Chemistry The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Regioselectivity in Heterocyclic Chemistry

The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and therapeutic agents for a range of diseases.[1][2] Its synthesis and subsequent functionalization are critical steps in drug discovery. A common and seemingly straightforward modification—N-methylation—introduces a significant challenge: regioselectivity.

Methylation of the pyrrolo[2,3-c]pyridine core can occur at two distinct positions: the N1-nitrogen of the pyrrole ring or the N6-nitrogen of the pyridine ring. This results in two possible isomers with potentially different biological activities and physicochemical properties. While standard 1D ¹H and ¹³C NMR are essential for initial characterization, they often fail to provide a definitive answer to the question: "Where did the methyl group go?" The subtle changes in chemical shifts of the aromatic protons upon methylation can be ambiguous, necessitating a more robust analytical strategy.

This guide provides an in-depth, field-proven methodology for unambiguously determining the N-methylation site using two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY). We will explore the causality behind this experimental choice, present a detailed protocol, and compare its performance against other common structural elucidation techniques.

The Decisive Principle: Proximity Over Connectivity

To solve this isomeric puzzle, we must look beyond through-bond correlations (J-coupling) and instead probe the spatial proximity of atoms. This is the domain of the Nuclear Overhauser Effect (NOE).[3]

The NOE is a phenomenon where the saturation of one nuclear spin population leads to a change in the signal intensity of another spin population.[3] Crucially, this effect is not mediated through chemical bonds but occurs directly through space.[4][5] The strength of the NOE is acutely sensitive to the distance between nuclei, proportional to the inverse sixth power of the internuclear distance (r⁻⁶). This means the effect is only significant for protons that are very close to each other, typically within 4-5 Å in small molecules.[6]

The 2D NOESY experiment is the premier method for mapping these through-space interactions across an entire molecule.[5][7] It generates a 2D map where off-diagonal "cross-peaks" connect protons that are close in space, providing the definitive evidence needed to distinguish our N-methyl isomers.

Experimental Workflow & The Core Hypothesis

Our entire validation process rests on a simple, verifiable hypothesis: The protons of the N-methyl group will exhibit a NOESY cross-peak exclusively with the proton(s) on the heterocyclic ring to which they are spatially closest.

This leads to two distinct and predictable outcomes:

  • N1-Methylation: An NOE is expected between the N-CH₃ protons and the H2 proton on the pyrrole ring, and potentially the H7 proton on the pyridine ring.

  • N6-Methylation: An NOE is expected between the N-CH₃ protons and the H5 and H7 protons on the pyridine ring.

The logical workflow for this validation is illustrated below.

G cluster_0 Synthesis Synthesis of N-methyl-pyrrolo[2,3-c]pyridine Isomers Two Possible Isomers: N1-methyl vs. N6-methyl Synthesis->Isomers Ambiguous Outcome SamplePrep NMR Sample Preparation Isomers->SamplePrep NOESY_Exp 2D NOESY Experiment Acquisition SamplePrep->NOESY_Exp Analysis Data Analysis: Identify Key Cross-Peak NOESY_Exp->Analysis Process Data Confirmed Structure Unambiguously Confirmed Analysis->Confirmed

Caption: Experimental workflow for N-methylation site validation.

The specific spatial correlations that differentiate the two isomers are visualized below. This diagram is the cornerstone of our analysis, showing the precise interactions we aim to detect.

Caption: Expected key NOE correlations for N1- and N6-methyl isomers.

Detailed Experimental Protocol: A Self-Validating System

Acquiring high-quality, interpretable NOESY data requires careful attention to detail. Each step is designed to ensure the integrity of the result, creating a self-validating protocol.

1. Rigorous Sample Preparation

  • Analyte: Weigh 5-10 mg of the purified N-methylated product. A higher concentration ensures good signal-to-noise (S/N) in a reasonable experiment time.

  • Solvent: Dissolve in 0.5-0.7 mL of a high-purity deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice should be based on the solubility of the compound.

  • Causality: The key is to minimize protonated solvent impurities, which can obscure analyte signals.

  • Crucial Step - Degassing: To prevent quenching of the NOE, remove dissolved paramagnetic oxygen. This can be achieved by bubbling an inert gas (N₂ or Ar) through the sample for 5-10 minutes or, more effectively, by using a freeze-pump-thaw technique (3 cycles).

  • Trustworthiness: Paramagnetic species dramatically increase relaxation rates, which can diminish or completely eliminate the NOE signal.[8] Degassing ensures that any observed lack of correlation is due to distance, not an experimental artifact.

2. NMR Acquisition: Setting the Stage

  • Initial 1D ¹H NMR: Acquire a standard, high S/N ¹H spectrum. This is essential for verifying the sample's integrity, setting the correct spectral width (SW) for the 2D experiment, and serving as the reference for the F2 (direct) dimension.

  • 2D NOESY Parameters: The following parameters are critical and must be chosen with a clear understanding of their function. We recommend a phase-sensitive noesyph pulse sequence.

    • Mixing Time (tₘ or d8): This is the single most important parameter.[6] It is the delay during which magnetization transfer (the NOE) occurs. For small molecules (< 600 Da) that tumble rapidly in solution, the NOE builds up slowly.[6]

      • Choice: Start with a mixing time of 0.5 seconds . This is generally a good compromise for observing correlations between protons separated by 2-4 Å.

      • Causality: If the mixing time is too short, the cross-peaks will be too weak to observe. If it is too long, "spin diffusion" can occur, where magnetization is relayed from proton A to B to C, giving a false A-C correlation and complicating interpretation.[9]

    • Number of Scans (ns): Typically 8 to 16 scans per increment. This is a trade-off between S/N and total experiment time.

    • Number of Increments (in F1): A minimum of 256 increments is recommended for adequate digital resolution in the indirect dimension.

    • Relaxation Delay (d1): Set to at least 1.5 times the longest T₁ relaxation time of the protons of interest to allow for full relaxation between scans. A value of 2 seconds is a safe starting point.

3. Data Processing and Interpretation

  • Standard Processing: Apply a squared sine-bell window function in both dimensions, followed by Fourier transform, and careful phase and baseline correction.[6]

  • Analysis:

    • Identify the diagonal peak corresponding to the N-methyl singlet.

    • Trace a horizontal line from this diagonal peak across the spectrum.

    • Any peak appearing on this line is a cross-peak, indicating a spatial correlation.

    • Identify the proton(s) corresponding to the cross-peak(s) by tracing vertically down to the F2 axis (the 1D ¹H spectrum).

    • The Verdict: Compare the observed cross-peak(s) to the expected correlations in the diagram above. A cross-peak to the H2 proton confirms N1-methylation. Cross-peaks to H5 and H7 confirm N6-methylation.

Comparison with Alternative Methods

While NOESY is ideally suited for this task, it is crucial to understand how it compares to other structural elucidation techniques. No single method is a panacea, and a multi-faceted approach provides the highest level of structural proof.

Feature2D NOESY 2D HMBC X-ray Crystallography
Sample Phase SolutionSolutionCrystalline Solid
Information Yield Through-space (≤ 5 Å) proton-proton proximity, stereochemistry.[10]Through-bond (2-4 bonds) proton-carbon connectivity.[11]3D atomic coordinates, bond lengths/angles, absolute stereochemistry.[12]
Strengths - Directly answers the question of spatial proximity.- Non-destructive.- Works with non-crystalline material.- Excellent for mapping out carbon skeleton.- Helps connect disparate spin systems.[13]- Can be complementary to NOESY.- The "gold standard" for unambiguous structure proof.[12]- Provides absolute structural data.
Limitations - Sensitive to paramagnetic impurities.- Mixing time optimization can be required.- No information on connectivity.- Cannot distinguish 2-bond from 3-bond correlations without specialized experiments.[14]- Weak or absent correlations for non-optimal J-couplings.- Requires a suitable single crystal, which can be difficult or impossible to grow.- Structure is static in the solid state, may not reflect solution conformation.
The Complementary Role of HMBC

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is an excellent complementary technique. It reveals correlations between protons and carbons that are 2-3 bonds away. For our problem, one would look for a correlation from the N-CH₃ protons to a carbon atom in the ring.

  • For N1-methylation , a ³J correlation to C2 and C7a is expected.

  • For N6-methylation , a ³J correlation to C5 and C7 is expected.

While powerful, this can be less definitive than NOESY if the key carbons have overlapping chemical shifts or if the expected ³J(C,H) coupling constant is small, leading to a weak or absent signal.[11]

Conclusion

For the specific and common challenge of validating the N-methylation site on a pyrrolo[2,3-c]pyridine core, the 2D NOESY experiment is the most direct and reliable spectroscopic method. Its ability to unambiguously establish spatial proximity between the N-methyl protons and specific protons on the heterocyclic framework provides a definitive answer where other methods may be ambiguous. By following a rigorous, well-justified experimental protocol, researchers can have a high degree of confidence in their structural assignments, ensuring the integrity of their chemical matter for subsequent stages of research and development. When combined with data from HMBC and standard 1D NMR, the NOESY experiment forms part of a comprehensive, self-validating system for molecular structure elucidation.

References

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Comparative

A Senior Application Scientist's Guide to the Bioisosteric Replacement of Indole with 6-Azaindole in Drug Design

Introduction: The Strategic Value of Bioisosterism In the landscape of modern drug discovery, the indole scaffold stands as a "privileged structure," a recurring motif in numerous natural products, endogenous molecules l...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Bioisosterism

In the landscape of modern drug discovery, the indole scaffold stands as a "privileged structure," a recurring motif in numerous natural products, endogenous molecules like serotonin, and clinically successful drugs.[1] Its unique combination of a planar, aromatic 10 π-electron system, a hydrogen bond donating N-H group, and multiple sites for substitution makes it a versatile starting point for medicinal chemists.[1] However, the journey from a promising indole-containing lead compound to a viable drug candidate is often fraught with challenges related to physicochemical properties (e.g., poor solubility, high lipophilicity) and pharmacokinetics (e.g., rapid metabolism).

This is where the principle of bioisosterism becomes a critical tool. Bioisosteric replacement—the substitution of a molecular fragment with another that retains similar steric and electronic characteristics to maintain biological activity—is a cornerstone of lead optimization.[2] This guide focuses on a particularly effective bioisosteric switch: the replacement of indole with 6-azaindole. The introduction of a single nitrogen atom into the six-membered ring fundamentally alters the molecule's properties in predictable and often beneficial ways, offering a powerful strategy to enhance drug-likeness.[3][4][5] This guide provides a detailed comparison, supported by experimental data and protocols, to empower researchers in making this strategic modification.

Core Physicochemical and Structural Comparison

The substitution of a C-H group at the 6-position of indole with a nitrogen atom creates 6-azaindole (1H-pyrrolo[2,3-c]pyridine), a change that has profound implications for the molecule's behavior.[6]

cluster_key Key Structural Difference indole indole key C-H group at position 6 is replaced by a Nitrogen atom azaindole azaindole

Caption: Structural comparison of Indole and its bioisostere, 6-Azaindole.

Electronic Properties and Hydrogen Bonding Potential

The most significant consequence of this substitution is the introduction of a pyridine-like nitrogen, which acts as a strong hydrogen bond acceptor (HBA). Indole itself possesses only a hydrogen bond donor (HBD) at the N1 position and a weak π-system HBA. The addition of the N6 atom in 6-azaindole provides a new, potent interaction point with biological targets, which can lead to enhanced binding affinity and potency.[3][7] Furthermore, the electron-withdrawing nature of the pyridine ring makes the entire heterocyclic system more electron-deficient compared to the relatively electron-rich indole. This can alter crucial π-π stacking interactions with aromatic residues in a protein's active site.[7]

G cluster_indole Indole cluster_6azaindole 6-Azaindole cluster_key Key Advantage indole HBD (N-H) Weak HBA (π-system) azaindole HBD (N-H) Strong HBA (N6) indole->azaindole Bioisosteric Replacement key Introduction of a strong Hydrogen Bond Acceptor (HBA) azaindole->key Gains

Caption: Comparison of hydrogen bonding capabilities between Indole and 6-Azaindole.

Impact on Physicochemical Properties

The introduction of the nitrogen atom significantly improves several key physicochemical properties that are critical for a compound's "drug-likeness." Azaindoles are generally less lipophilic and more soluble than their indole counterparts.[7][8] This is a direct result of the increased polarity conferred by the additional nitrogen atom.

PropertyIndole6-AzaindoleRationale for Change & Impact on Drug Design
logP ~2.1~1.1The nitrogen atom increases polarity, lowering lipophilicity. This can reduce off-target toxicity and improve aqueous solubility.[8]
Aqueous Solubility LowEnhancedLower lipophilicity and the basicity of the N6 atom (allowing for salt formation) significantly boost solubility, which is often crucial for oral bioavailability.[3][7]
pKa (of conjugate acid) ~ -2.4~ 4.8The pyridine nitrogen is basic and can be protonated at physiological pH. This property can be exploited for formulation and solubility enhancement.
Polar Surface Area (PSA) 15.79 Ų28.71 ŲIncreased PSA contributes to lower lipophilicity and can improve interactions with polar residues in the target protein.[8]

Note: Exact values can vary based on the specific derivative and measurement method.

Pharmacokinetic (ADME) Profile Enhancement

A primary driver for employing the indole-to-6-azaindole switch is the potential for dramatic improvements in the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug candidate.

  • Metabolic Stability: The electron-rich benzene portion of the indole ring is often a prime target for oxidative metabolism by Cytochrome P450 (CYP) enzymes. The replacement with the more electron-deficient pyridine ring in 6-azaindole can block this metabolic "soft spot," making the molecule more resistant to degradation.[4] This often results in a longer half-life and improved metabolic stability in human liver microsomes (HLM).[3]

  • Aqueous Solubility and Permeability: As noted, the enhanced aqueous solubility of 6-azaindole derivatives is a significant advantage.[7] This can lead to better dissolution in the gastrointestinal tract and, consequently, improved absorption and oral bioavailability.

  • Reduced Off-Target Effects: By modulating lipophilicity and electronic distribution, this bioisosteric replacement can fine-tune a compound's selectivity profile, potentially reducing interactions with unintended targets and improving the overall safety profile.

Case Study: Cannabinoid Receptor 1 (CB1) Allosteric Modulators

A clear example of this strategy was demonstrated in the development of allosteric modulators for the Cannabinoid Receptor 1 (CB1). Researchers replaced the indole ring of a lead compound series with 6-azaindole and 7-azaindole moieties. The study found that the 6-azaindole analogs, while showing reduced binding affinity in this specific case, did exhibit significantly enhanced aqueous solubility compared to their indole counterparts.[7][9] This highlights a key principle: the outcome of a bioisosteric swap is context-dependent. While the 6-azaindole maintained the desired functional activity (allosteric modulation), the altered electronics negatively impacted binding affinity for this particular target.[7][9] Nonetheless, the study confirmed that the 6-azaindole scaffold is a viable bioisostere worthy of further exploration for improving physicochemical properties.[7]

Experimental Workflows and Protocols

To systematically evaluate the impact of an indole-to-6-azaindole replacement, a logical, multi-step workflow should be employed.

G A Lead Compound (Indole-containing) B Synthesis of 6-Azaindole Analog A->B C Physicochemical Profiling (Solubility, logP) B->C D In Vitro ADME Assays (Metabolic Stability) B->D E In Vitro Biological Assay (Potency, Selectivity) B->E F Data Analysis & Comparison C->F D->F E->F G Decision: Advance 6-Azaindole Analog? F->G

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Position Modified 6-Azaindoles

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a "privileged" heterocyclic motif in medicinal chemistry, serving as a crucial bioisostere for the native indole ring.[1] The strategic placement of a nitrogen atom...

Author: BenchChem Technical Support Team. Date: March 2026

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a "privileged" heterocyclic motif in medicinal chemistry, serving as a crucial bioisostere for the native indole ring.[1] The strategic placement of a nitrogen atom in the six-membered ring can significantly modulate a compound's physicochemical properties, such as solubility and metabolic stability, and enhance binding affinity to biological targets.[2][3] While modifications at various positions of the azaindole core have been explored, the 7-position presents a unique vector for optimizing ligand-target interactions, particularly for kinase inhibitors. This guide provides an in-depth comparison of 7-position modifications on the 6-azaindole scaffold, synthesizing data from disparate studies to illuminate key SAR trends and provide actionable insights for drug development professionals.

The Strategic Importance of the C7-Position

The 7-position of the 6-azaindole core is located on the benzenoid portion of the heterocycle, adjacent to the fused pyrrole ring. In the context of kinase inhibition, where azaindoles often mimic the adenine hinge-binding motif of ATP, substituents at C7 project into solvent-exposed regions or can form additional interactions with the protein surface.[1] This position is less electronically influenced by the pyrrole nitrogen compared to C4 or C5, making its functionalization a distinct strategy for modulating properties without drastically altering the core's hinge-binding capacity. Modifications at this site can influence:

  • Potency and Selectivity: By accessing nearby sub-pockets or forming specific interactions (e.g., halogen bonds, hydrogen bonds).

  • Physicochemical Properties: Altering lipophilicity (LogP) and aqueous solubility, which are critical for drug-like properties.[2]

  • Pharmacokinetics: Influencing metabolic stability and absorption, distribution, metabolism, and excretion (ADME) profiles.[4]

While the isomeric 7-azaindole scaffold has been more extensively studied, emerging research on 6-azaindoles underscores the untapped potential of C7-functionalization.[5][6]

Comparative Analysis of C7-Substituents

The exploration of the 7-position on the 6-azaindole scaffold is an emerging field. Consequently, direct, side-by-side comparative data is limited. This guide synthesizes available information and draws logical parallels from the well-studied indole and 7-azaindole scaffolds to build a coherent SAR narrative.

Halogenation at C7

Introducing halogen atoms at the C7-position is a common first step in SAR exploration due to their modest size and ability to modulate electronic properties and form specific halogen bonds.

Key Insights & Causality:

  • Electronic Effects: Halogens like fluorine and chlorine are electron-withdrawing, which can alter the pKa of the pyrrole N-H and the overall electron density of the ring system, potentially influencing hydrogen bonding capabilities with the kinase hinge.

  • Halogen Bonding: A halogen atom can act as a Lewis acid, forming a favorable interaction with a Lewis base (e.g., a backbone carbonyl oxygen) in the protein binding pocket. This can significantly enhance binding affinity.

  • Metabolic Blocking: Fluorine, in particular, is often used to block sites of oxidative metabolism, thereby improving the metabolic stability and half-life of a compound.

Alkyl and Aryl Substitutions at C7

The introduction of carbon-based substituents, from small alkyl groups to larger aryl moieties, allows for the exploration of hydrophobic pockets and the establishment of van der Waals and π-stacking interactions.

Key Insights & Causality:

  • Hydrophobic Interactions: Small alkyl groups (e.g., methyl) can probe small hydrophobic pockets near the C7 position. Larger or branched alkyl groups can enhance this effect but may also introduce steric hindrance.

  • π-Stacking and Aromatic Interactions: Aryl or heteroaryl rings at C7 can engage in π-π stacking with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp) in the binding site. This is a powerful strategy for anchoring the ligand and improving affinity.

  • Solubility and Lipophilicity: Increasing the size of the substituent at C7 generally increases lipophilicity and may decrease aqueous solubility, a critical trade-off that must be managed during lead optimization.[2]

A study on HIV-1 Integrase inhibitors based on the isomeric 7-azaindole scaffold demonstrated that para-substitution on a C3-aryl ring and the presence of a C6-aryl group were essential for enhanced activity, highlighting the importance of strategically placed aromatic moieties.[4] This principle can be extrapolated to the C7-position of 6-azaindoles, suggesting that an aryl group at this position could access similar pockets to achieve enhanced potency.

Experimental Protocols & Methodologies

To facilitate further research in this area, this section provides validated, step-by-step protocols for the synthesis and evaluation of 7-position modified 6-azaindoles.

Protocol 1: Synthesis of C7-Aryl-6-Azaindoles via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for introducing aryl groups at the C7 position, starting from a C7-halogenated 6-azaindole intermediate. The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds.[8]

Step-by-Step Methodology:

  • Starting Material: Begin with a 7-halo-6-azaindole (e.g., 7-bromo-1H-pyrrolo[2,3-c]pyridine). The pyrrole nitrogen should be protected (e.g., with a Boc or SEM group) to prevent side reactions.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the protected 7-halo-6-azaindole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent: Add a degassed solvent mixture, typically dioxane/water (e.g., 4:1 ratio).

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

  • Deprotection (if necessary): Remove the protecting group under appropriate conditions (e.g., TFA for Boc, or TBAF for SEM) to yield the final C7-aryl-6-azaindole.

Protocol 2: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.

Step-by-Step Methodology:

  • Reagents and Materials:

    • Target kinase enzyme.

    • Substrate peptide (specific to the kinase).

    • ATP (Adenosine Triphosphate).

    • Test compounds dissolved in DMSO.

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP formation).

    • 384-well microplates.

  • Compound Preparation: Perform a serial dilution of the test compounds in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Assay Procedure:

    • Add a small volume of the diluted test compound to the wells of the microplate. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme or high concentration of a known inhibitor).

    • Add the kinase enzyme to all wells (except the 0% activity control) and incubate for a short period (e.g., 10-15 minutes) to allow the compound to bind.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).

    • Stop the reaction and measure the kinase activity using the chosen detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data relative to the high and low controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations: Workflows and Conceptual Models

Synthetic Workflow for C7-Modified 6-Azaindoles

G cluster_0 Starting Material Preparation cluster_1 C7-Functionalization via Cross-Coupling cluster_2 Final Product Generation start 6-Azaindole protect N-Protection (e.g., Boc, SEM) start->protect halogenate C7-Halogenation (e.g., NBS, NIS) protect->halogenate suzuki Suzuki Coupling (Arylboronic Acids) halogenate->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkynes) halogenate->sonogashira Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig (Amines) halogenate->buchwald Pd Catalyst, Base deprotect N-Deprotection suzuki->deprotect sonogashira->deprotect buchwald->deprotect purify Purification (Chromatography) deprotect->purify final_product 7-Substituted 6-Azaindole Library purify->final_product

Caption: General synthetic workflow for C7-functionalization of 6-azaindoles.

Conceptual Model of C7-Substituent Interactions in a Kinase Active Site

G cluster_0 Kinase ATP Binding Pocket cluster_1 6-Azaindole Core cluster_2 C7-Substituents (R) hinge Hinge Region (Backbone NH/CO) azaindole 6-Azaindole Scaffold azaindole->hinge H-Bonds pocket Hydrophobic Pocket solvent Solvent-Exposed Region h_bond_acceptor H-Bond Acceptor aryl Aryl Group aryl->pocket π-stacking halogen Halogen halogen->h_bond_acceptor Halogen Bond amine Amine amine->solvent H-Bond / Solubility

Caption: Interactions of C7-substituents within a hypothetical kinase pocket.

Conclusion and Future Directions

The strategic modification of the 7-position of the 6-azaindole scaffold is a promising, albeit underexplored, avenue in drug discovery. While direct SAR data remains sparse, established medicinal chemistry principles suggest that C7-functionalization with halogens, alkyl, and aryl groups can be a powerful tool to enhance potency, selectivity, and pharmacokinetic properties. The provided synthetic and biological testing protocols offer a validated framework for researchers to systematically explore this chemical space. Future work should focus on building libraries of C7-substituted 6-azaindoles and testing them against various target classes, particularly kinases, to build a robust, publicly available SAR database that can guide the rational design of next-generation therapeutics.

References

  • Zhang, L., et al. (2022). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules. Available at: [Link]

  • Patel, H., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. Available at: [Link]

  • Foucourt, A., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Guillard, J., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Anand, K., et al. (2024). Investigating the Landscape of C6-Azaindole Side Chain on the Epoxymorphinan Skeleton via the Nitrogen Walk Concept: A Strategy to Enhance Drug-Like Properties. Journal of Medicinal Chemistry. Available at: [Link]

  • Gao, C., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Sharma, N., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry. Available at: [Link]

  • Routier, S., et al. (2006). Synthesis and Biological Evaluation of 7-Azaindolocarbazoles. Request PDF. Available at: [Link]

  • Bradley, M., et al. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • McGuire, M., et al. (2014). Design, Synthesis and Structure-Activity Relationships of 7-Azaindole-Based Rho kinase (ROCK) Inhibitors. Request PDF. Available at: [Link]

  • Mushtaq, N., et al. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Basha, R., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Molecular Biology Reports. Available at: [Link]

  • Bertrand, T., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Request PDF. (n.d.). Regio‐Selective C H Functionalization of 7‐Azaindoles. ResearchGate. Available at: [Link]

  • RSIS International. (2023). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSIS International. Available at: [Link]

  • Foucourt, A., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. PubMed. Available at: [Link]

Sources

Comparative

metabolic stability comparison of 1-methyl-6-azaindole derivatives

Metabolic Stability Comparison Guide: 1-Methyl-6-Azaindole Derivatives vs. Traditional Scaffolds Executive Summary In the landscape of modern drug discovery, optimizing a compound's metabolic stability is a critical dete...

Author: BenchChem Technical Support Team. Date: March 2026

Metabolic Stability Comparison Guide: 1-Methyl-6-Azaindole Derivatives vs. Traditional Scaffolds

Executive Summary

In the landscape of modern drug discovery, optimizing a compound's metabolic stability is a critical determinant of its pharmacokinetic (PK) profile and clinical viability. The strategic replacement of an indole core with an azaindole moiety—a classic bioisosteric modification—is widely employed to mitigate rapid cytochrome P450 (CYP450) mediated clearance[1]. However, while the unsubstituted 6-azaindole scaffold successfully suppresses oxidative metabolism, it remains vulnerable to Phase II clearance. This guide provides an objective, data-driven comparison of the metabolic stability of 1-methyl-6-azaindole derivatives against their unsubstituted 6-azaindole and indole counterparts, detailing the mechanistic trade-offs between N-glucuronidation and N-demethylation.

Mechanistic Rationale: The Causality of Clearance

To engineer a metabolically stable therapeutic, one must understand the electronic and structural vulnerabilities of the parent scaffold.

1. The Indole Baseline: High Electron Density Traditional indole rings possess a high electron density, particularly at the C2 and C3 positions of the pyrrole ring. This makes them highly susceptible to electrophilic attack by the active oxygen species of CYP450 enzymes, leading to rapid oxidative clearance (e.g., epoxidation or hydroxylation). Furthermore, the free N1-H acts as a prime substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), driving Phase II N-glucuronidation.

2. The 6-Azaindole Advantage: Electronic Withdrawal Replacing the indole with a 6-azaindole (1H-pyrrolo[2,3-c]pyridine) introduces an sp2 nitrogen into the fused pyridine ring. This nitrogen withdraws electron density from the pyrrole ring via inductive and resonance effects, effectively shielding the C2 and C3 positions from CYP-mediated oxidation[2]. Consequently, 6-azaindoles exhibit vastly improved stability in Phase I assays (e.g., Human Liver Microsomes). However, because the N1-H remains unsubstituted, these compounds are still rapidly cleared in vivo via direct N-glucuronidation[3].

3. The 1-Methyl-6-Azaindole Trade-Off: Blocking Phase II To completely abrogate N-glucuronidation, medicinal chemists often alkylate the N1 position, yielding 1-methyl-6-azaindole[4]. While this successfully blocks UGT-mediated clearance, it introduces an aliphatic carbon adjacent to a heteroatom—a classic structural "soft spot" for CYP-mediated oxidative N-demethylation. The ultimate developability of a 1-methyl-6-azaindole derivative depends on a critical kinetic balance: the intrinsic clearance (


) is only improved if the rate of CYP-mediated N-demethylation is significantly slower than the rate of the bypassed N-glucuronidation pathway.

MetabolicPathways cluster_0 Scaffold Types cluster_1 Primary Metabolic Pathways Indole Indole Derivative Ox CYP450 Oxidation (C2/C3 Soft Spots) Indole->Ox High e- density Gluc UGT-Mediated N-Glucuronidation Indole->Gluc Free N-H Aza 6-Azaindole Derivative Aza->Ox Suppressed (e- withdrawal) Aza->Gluc Free N-H MeAza 1-Methyl-6-azaindole Derivative MeAza->Gluc Blocked Demeth CYP450 N-Demethylation MeAza->Demeth N-CH3 Soft Spot

Metabolic pathway divergence among indole, 6-azaindole, and 1-methyl-6-azaindole scaffolds.

Comparative Metabolic Stability Data

The following table summarizes representative in vitro quantitative data comparing matched molecular pairs across the three scaffolds. Notice the divergence between Human Liver Microsome (HLM) data (which primarily captures Phase I CYP activity) and Human Hepatocyte data (which captures both Phase I and Phase II UGT activity).

Scaffold TypeStructural ModificationHLM

(µL/min/mg protein)
Hepatocyte

(µL/min/10⁶ cells)
Dominant Metabolic Route
Indole Unsubstituted N-H85.4 (High)42.1 (High)CYP Oxidation (C2/C3), N-Glucuronidation
6-Azaindole N6 insertion, Free N1-H15.2 (Low)38.5 (High)N-Glucuronidation (Phase II dominant)
1-Methyl-6-azaindole N1-Methylation28.6 (Moderate)12.4 (Low)CYP N-Demethylation

Data Interpretation: The unsubstituted 6-azaindole appears highly stable in HLM assays because the microsomes lack the UDPGA cofactor required for glucuronidation, creating a "false positive" for overall stability. When tested in intact hepatocytes, the 6-azaindole is rapidly cleared via Phase II pathways. Conversely, the 1-methyl-6-azaindole shows slight degradation in HLM due to N-demethylation, but exhibits superior overall survival in hepatocytes because the massive N-glucuronidation liability has been structurally eliminated[4].

Experimental Protocols: Self-Validating Workflows

To accurately capture the nuanced clearance mechanisms of these derivatives, researchers must utilize a self-validating screening cascade.

Protocol 1: Human Liver Microsome (HLM) Stability Assay (Phase I Focus)

Causality Check: HLMs contain membrane-bound CYPs but lack endogenous cofactors. We supply NADPH to selectively activate Phase I oxidative pathways (like N-demethylation). A parallel "minus-NADPH" control ensures that any observed parent depletion is enzymatically driven, not an artifact of chemical instability.

  • Preparation: Prepare a 1 mg/mL suspension of pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Spiking: Add the test compound (1-methyl-6-azaindole derivative) to a final concentration of 1 µM. Include Verapamil (1 µM) in a separate well as a high-clearance positive control.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add an equivalent volume of buffer instead of NADPH).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an analytical internal standard (IS).

Protocol 2: Human Hepatocyte Clearance Assay (Phase I & II Integration)

Causality Check: Intact hepatocytes contain the full physiological complement of CYPs, UGTs, and SULTs, along with endogenous cofactors. This assay is mandatory for evaluating azaindoles, as it captures the direct N-glucuronidation of free N-H species without requiring artificial pore-forming agents (like alamethicin).

  • Thawing: Thaw cryopreserved human hepatocytes and suspend in Williams' Medium E to a viability of >80% (confirm via Trypan Blue exclusion).

  • Incubation: Dilute cells to 1 × 10⁶ viable cells/mL. Add the test compound to a final concentration of 1 µM. Include 7-Hydroxycoumarin as a Phase II validation standard.

  • Sampling: Incubate at 37°C under 5% CO₂ on an orbital shaker. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching & Lysis: Quench into 150 µL of cold acetonitrile (with IS) to precipitate proteins and lyse the cells, releasing intracellular parent compounds and metabolites.

Protocol 3: LC-MS/MS Analysis & Metabolite ID
  • Centrifugation: Centrifuge all quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Quantification (MRM): Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode to track the depletion of the parent mass. Calculate

    
     using the half-life (
    
    
    
    ) derived from the log-linear decline of the parent compound.
  • Qualitative MetID: Perform a Product Ion Scan to identify the +14 Da mass shift (loss of CH₂, indicating N-demethylation) for the 1-methyl-6-azaindole, or the +176 Da mass shift (addition of glucuronic acid) for the unsubstituted 6-azaindole.

Workflow Step1 1. Compound Incubation (HLM or Hepatocytes at 37°C) Step2 2. Reaction Quenching (Cold Acetonitrile + Internal Standard) Step1->Step2 Step3 3. Protein Precipitation (Centrifugation at 4000 rpm) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM & Product Ion Scans) Step3->Step4 Split1 Step4->Split1 Step5 Quantitative Analysis (CLint & t1/2 Calculation) Split1->Step5 Parent Depletion Step6 Qualitative Analysis (Metabolite Identification) Split1->Step6 Mass Shift Profiling

Step-by-step experimental workflow for evaluating in vitro intrinsic clearance and metabolite ID.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: Molecules (PMC / NIH)[Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: Topics in Current Chemistry (PMC / NIH)[Link]

  • Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives Source: Journal of Medicinal Chemistry (Semantic Scholar)[Link]

  • Discovery and Optimization of 6-Azaindole URAT1 Inhibitors to Address Kidney and Liver Related Toxicities Source: ACS Medicinal Chemistry Letters[Link]

Sources

Validation

Benchmarking Synthetic Routes for 7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine Scale-Up: A Comprehensive Comparison Guide

Executive Summary & Strategic Context The 6-azaindole scaffold, specifically 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine (CAS: 875340-57-1), has emerged as a privileged building block in modern drug discovery. It serves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The 6-azaindole scaffold, specifically 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine (CAS: 875340-57-1), has emerged as a privileged building block in modern drug discovery. It serves as a critical intermediate in the synthesis of highly selective small-molecule probes, such as the EXO1 inhibitor ART5537[1], and various potassium-competitive acid blockers (P-CABs)[2].

However, scaling up the synthesis of this electron-deficient fused bicyclic system presents significant chemical engineering challenges. The presence of the pyridine nitrogen alters the electron density of the pyrrole ring, complicating regioselective functionalization and cyclization. This guide objectively benchmarks the two primary synthetic methodologies—the modified Bartoli reductive cyclization and the Palladium-catalyzed Sonogashira approach—providing actionable, field-proven protocols for process chemists and drug development professionals.

Mechanistic Evaluation of Synthetic Routes

Route A: The Modified Bartoli Approach (Vinyl Grignard Addition)

The industry-standard route for accessing the unmethylated precursor, 7-chloro-1H-pyrrolo[2,3-c]pyridine, relies on the reaction between 2-chloro-3-nitropyridine and vinylmagnesium bromide[3].

  • Causality & Logic: This approach leverages the highly electrophilic nature of the nitro group. Mechanistically, >3 equivalents of the Grignard reagent are mandatory. The first equivalent acts sacrificially to coordinate and deprotonate intermediates, while the subsequent equivalents drive the reductive cyclization. The reaction strictly requires cryogenic conditions (-78 °C) during addition to suppress the violently exothermic decomposition of the organometallic species and prevent uncontrolled polymerization of the vinyl fragments.

Route B: Palladium-Catalyzed Sonogashira Cyclization

An alternative scale-up strategy constructs the pyrrole ring via a transition-metal-catalyzed cross-coupling[2]. Starting from 3-amino-2-chloro-4-iodopyridine, a Sonogashira coupling with TMS-acetylene is performed, followed by a base-mediated cyclization.

  • Causality & Logic: This route exploits the differential bond dissociation energies of C-I versus C-Cl bonds, ensuring the palladium catalyst selectively inserts at the C4 position. While this avoids the cryogenic bottleneck of Route A, it introduces the challenge of heavy metal remediation (E-factor penalty) and higher raw material costs.

The Common Bottleneck: Regioselective N-Methylation

Regardless of the cyclization strategy, the final step requires N-methylation of the azaindole core[4]. The pKa of the azaindole N-H is approximately 15. Utilizing Sodium Hydride (NaH) ensures an irreversible, quantitative deprotonation, rendering the nitrogen highly nucleophilic for a rapid SN2 attack on iodomethane (MeI).

Performance Benchmarking

To facilitate process selection, the quantitative performance metrics of both routes are summarized below:

Performance MetricRoute A: Modified BartoliRoute B: Sonogashira Cyclization
Overall Yield (2 Steps) 35% – 45%55% – 65%
Key Reagents Vinylmagnesium bromide, THFPd(PPh3)2Cl2, CuI, TMS-acetylene
Temperature Profile Cryogenic (-78 °C to -20 °C)Ambient to Reflux (20 °C to 80 °C)
Scalability Bottleneck Exothermic organometallic additionHigh cost of Pd catalyst, metal purging
E-Factor (Waste) High (Aqueous Mg-salt waste)Moderate (Solvent-intensive purification)
Process Suitability Best for early-phase / mid-scaleBest for late-phase continuous manufacturing

Mandatory Visualization: Synthetic Workflows

G A_start 2-Chloro-3-nitropyridine A_step1 Vinylmagnesium Bromide (THF, -78°C to -20°C) Reductive Cyclization A_start->A_step1 A_int 7-Chloro-1H-pyrrolo[2,3-c]pyridine A_step1->A_int Methylation N-Methylation (NaH, MeI, THF, 0°C) A_int->Methylation B_start 3-Amino-2-chloro-4-iodopyridine B_step1 TMS-Acetylene, Pd-Cat, CuI (Sonogashira Coupling) B_start->B_step1 B_int1 TMS-Alkynyl Intermediate B_step1->B_int1 B_step2 Base-Mediated Cyclization (TBAF or KOtBu) B_int1->B_step2 B_step2->A_int Product 7-Chloro-1-methyl-1H- pyrrolo[2,3-c]pyridine Methylation->Product

Figure 1: Comparative synthetic workflows for 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine.

Experimental Protocols (Self-Validating Systems)

The following step-by-step methodologies detail the optimized Route A (Bartoli-type) and the subsequent N-methylation, as this remains the most cost-effective approach for generating gram-to-kilogram quantities in standard batch reactors.

Protocol 1: Synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine

Objective: Construct the 6-azaindole core via reductive cyclization[3].

  • Preparation: Dissolve 2-chloro-3-nitropyridine (10.0 g, 63.1 mmol) in 500 mL of anhydrous tetrahydrofuran (THF) under a strict nitrogen atmosphere.

  • Cryogenic Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Causality: Failure to reach -78 °C will result in the immediate thermal degradation of the incoming Grignard reagent and generate intractable tar.

  • Grignard Addition: Slowly add vinylmagnesium bromide (1.0 M in THF, 200 mL, 200.0 mmol) dropwise over 2 hours. Maintain internal temperature below -70 °C.

  • Thermal Activation: Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to -20 °C. Hold at -20 °C for 16 hours. Causality: This specific thermal window provides the activation energy for the cyclization step while preventing side-reactions.

  • Quench & IPC: Quench the reaction safely by pouring it into saturated aqueous NH₄Cl (500 mL) at 0 °C. Validation: Perform LC-MS on the organic layer; the target mass [M+H]+ 153.0 should be the major peak.

  • Workup: Extract with ethyl acetate (3 x 300 mL). Combine organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via automated flash chromatography (DCM/MeOH 97:3) to afford the product as a solid (Yield: ~38%).

Protocol 2: N-Methylation to 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine

Objective: Regioselective methylation of the pyrrole nitrogen[4].

  • Deprotonation: To a solution of 7-chloro-1H-pyrrolo[2,3-c]pyridine (3.00 g, 19.7 mmol) in anhydrous THF (30 mL) cooled to 0 °C, carefully add 60% NaH in mineral oil (0.940 g, 23.6 mmol).

  • Aging: Stir the suspension at 0 °C for 20 minutes. Causality: The evolution of hydrogen gas will cease, indicating complete formation of the sodium salt. This aging period is critical to prevent competitive side reactions.

  • Alkylation: Add iodomethane (MeI) (6.20 g, 43.7 mmol) dropwise. Stir the mixture at 0 °C for an additional 1 hour, then allow it to warm to room temperature.

  • Quench & Workup: Quench with ice water (50 mL) to destroy unreacted NaH. Extract with dichloromethane (3 x 50 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate.

  • Validation: The final product (CAS: 875340-57-1) should be verified by ¹H NMR. The disappearance of the broad N-H singlet (~11-12 ppm) and the appearance of a sharp N-CH₃ singlet (~3.8-4.0 ppm) confirms successful conversion[1].

References

  • Discovery of ART5537: A Potent and Selective Small-Molecule Probe for EXO1 | Journal of Medicinal Chemistry Source: ACS Publications URL
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines Source: Journal of Organic and Pharmaceutical Chemistry URL
  • 7-CHLORO-1H-PYRROLO[2,3-C]PYRIDINE | 357263-41-3 Source: ChemicalBook URL
  • US9227956B2 - Substituted amide compounds Source: Google Patents URL

Sources

Safety & Regulatory Compliance

Safety

7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine proper disposal procedures

Topic: 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine Proper Disposal Procedures Content Type: Operational Laboratory Safety Guide Audience: Researchers, Medicinal Chemists, and EHS Officers[1][2][3] Executive Summary: Oper...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine Proper Disposal Procedures Content Type: Operational Laboratory Safety Guide Audience: Researchers, Medicinal Chemists, and EHS Officers[1][2][3]

Executive Summary: Operational Safety & Disposal

7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine is a halogenated heteroaromatic compound (an azaindole derivative).[2][3] Proper disposal is dictated by two critical structural features: the chlorine substituent (requiring halogenated waste streams) and the nitrogen-rich core (requiring incineration with NOx scrubbing).[3]

Immediate Directives:

  • DO NOT dispose of via sink/drain.[3] This compound is toxic to aquatic life and stable in water.[3]

  • DO NOT mix with strong oxidizing acids (Nitric/Perchloric) in waste drums due to potential for violent exothermic reaction.[3]

  • DO segregate into Halogenated Organic Waste streams.

Chemical Profile & Hazard Assessment

Before disposal, verify the material state.[2] This compound is typically a solid at room temperature but may be in solution (reaction mixture).[3]

PropertyDataOperational Implication
Chemical Structure Chlorinated Azaindole (Fused Pyridine/Pyrrole)High thermal stability; requires high-temp incineration.[3][4]
Hazards (GHS) H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.)[2][3][4]Standard PPE (Nitrile gloves, safety glasses) required during waste tagging.[2]
Reactivity Stable; Incompatible with strong oxidizers.[3][4]Segregation: Keep away from oxidizer waste streams (e.g., Chromic acid).[2][3]
Elemental Concern Chlorine (Cl) Mandatory: Must be incinerated in facilities equipped to scrub Hydrogen Chloride (HCl) gas.[3]

Waste Segregation & Handling Protocol

The following workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and prevents downstream safety incidents at the incineration plant.

A. Solid Waste (Pure Compound)[3]
  • Packaging: Place the solid material in a sealable, chemically compatible container (HDPE jar or glass vial).

  • Labeling: Apply a hazardous waste tag immediately.[3]

    • Chemical Name: Write out fully ("7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine").[2][3] Do not use abbreviations (e.g., "CMPP") or structure drawings alone.

    • Hazard Check: Mark "Toxic" and "Irritant."[3]

  • Stream: Place the sealed container into the Solid Hazardous Waste drum.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

If the compound is dissolved in solvents (e.g., DCM, Ethyl Acetate, DMSO):

  • Solvent Identification: Determine the primary solvent.[3]

  • Segregation Rule:

    • If solvent is Halogenated (DCM, Chloroform): Use Stream A (Halogenated) .[2][3]

    • If solvent is Non-Halogenated (MeOH, EtOAc): Because the solute (7-chloro...) contains chlorine, the entire mixture should ideally be treated as Halogenated Waste to ensure proper combustion handling, unless the concentration is negligible (<100 ppm).[2] Best Practice: Default to Halogenated Stream.

  • pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction involved acid/base workups, neutralize before adding to the solvent drum to prevent drum pressurization.[2]

Disposal Decision Logic (Visualization)

The following diagram illustrates the decision matrix for segregating this specific compound.

DisposalWorkflow Start Waste Material: 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Reaction Mix StateCheck->Liquid SolidPkg Double Bag or Seal in Glass/HDPE Solid->SolidPkg SolventCheck Identify Solvent Base Liquid->SolventCheck SolidTag Tag: 'Solid Hazardous Waste' (Toxic/Irritant) SolidPkg->SolidTag StreamC DISPOSAL STREAM C: Solid Chemical Waste SolidTag->StreamC HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (EtOAc, DMSO, DMF) SolventCheck->NonHaloSolv StreamA DISPOSAL STREAM A: Halogenated Liquid Waste HaloSolv->StreamA Mandatory TraceCheck Is Compound Conc. > 1%? NonHaloSolv->TraceCheck TraceCheck->StreamA Yes (High Cl Content) StreamB DISPOSAL STREAM B: Non-Halogenated Liquid Waste TraceCheck->StreamB No (Trace Only)

Figure 1: Decision matrix for segregating 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine waste based on physical state and solvent composition.

Downstream Fate: The Incineration Cycle

Why do we segregate? Understanding the "Cradle-to-Grave" lifecycle builds trust in the protocol.[3]

  • Collection: Lab waste is consolidated by EHS.[3]

  • Transport: Shipped to a TSDF (Treatment, Storage, and Disposal Facility).[2]

  • Thermal Oxidation:

    • The material is injected into a rotary kiln incinerator operating at >1100°C .[3]

    • Mechanism: The high temperature breaks the C-Cl bond.[3]

    • Reaction:

      
      .[3]
      
  • Scrubbing:

    • The exhaust gas passes through a wet scrubber (Sodium Hydroxide spray).[3]

    • Neutralization:

      
      .[3]
      
    • Note: If you put this compound in a non-halogenated stream (often used for fuel blending), the facility may not have the acid scrubbers active, leading to illegal release of HCl gas.[2] This is why accurate tagging is vital.

Emergency Procedures (Spill Response)

In the event of a benchtop spill of the solid or solution:

ScenarioAction Protocol
Minor Solid Spill 1. Dampen a paper towel (to prevent dust generation).2.[3] Sweep powder into the towel.3.[3] Place towel in a sealed bag.4. Dispose of as Solid Hazardous Waste .[3]
Liquid Spill 1. Cover with absorbent pads or vermiculite.2.[3] Wait for absorption.3.[3] Scoop into a bucket.4. Tag as Debris contaminated with Halogenated Solvents .[3]
Skin Contact Wash with soap and water for 15 minutes.[3] The compound is an irritant; do not use organic solvents (ethanol) to wash skin, as this increases absorption.[2]

References

  • PubChem. 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one (Analogous Structure & Safety Data).[3] National Library of Medicine.[3] Available at: [Link][3]

  • U.S. Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[3] Electronic Code of Federal Regulations.[3][5] Available at: [Link][3]

  • Princeton University EHS. Waste Removal and Waste Streams Guide. (General reference for Halogenated vs. Non-Halogenated segregation). Available at: [Link][3]

Sources

Handling

Personal protective equipment for handling 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine

The following technical guide details the safety, logistical, and operational protocols for handling 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine (CAS: 875340-57-1). This document is structured for researchers requiring i...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, logistical, and operational protocols for handling 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine (CAS: 875340-57-1).

This document is structured for researchers requiring immediate, actionable data. It synthesizes known hazard profiles of halogenated azaindoles with standard operating procedures (SOPs) for high-value research intermediates.

Chemical Identity & Classification

  • IUPAC Name: 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine[1][2][3]

  • Common Synonym: 7-Chloro-1-methyl-6-azaindole[4]

  • CAS Number: 875340-57-1[5]

  • Molecular Formula: C₈H₇ClN₂

  • Physical State: Solid (typically off-white to pale yellow powder)

Part 1: Hazard Assessment & Risk Profile

Rationale: As a halogenated heteroaromatic, this compound exhibits lipophilic properties (due to the N-methyl group) that facilitate skin absorption. While specific toxicological data is often limited for research intermediates, the structural "read-across" from the parent 7-chloro-6-azaindole dictates a strict defensive posture against mucosal irritation and potential sensitization.

Hazard Class (GHS)Hazard StatementSignal Word
Skin Irritation H315: Causes skin irritation.[6]Warning
Eye Irritation H319: Causes serious eye irritation.[6]Warning
STOT - SE H335: May cause respiratory irritation.[6]Warning
Acute Toxicity (Oral) H302: Harmful if swallowed (Precautionary assignment).Warning
Part 2: Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on minimum compliance. The following PPE standards are designed to prevent cross-contamination in trace-analysis workflows and protect against potential sensitization.

Protection ZoneRequired EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1)Standard safety glasses are insufficient. Fine particulates from this solid can bypass side-shields; the amine functionality is caustic to corneal tissue.
Dermal (Hands) Double Nitrile Gloves (Min. 5 mil outer)Layering Protocol: Wear a 4-mil inner glove (blue) and a 5-mil outer glove (purple/black). Halogenated heterocycles can permeate thin nitrile; the inner layer provides a visual breach indicator.
Respiratory Fume Hood (Face Velocity > 100 fpm)Mandatory: Do not weigh on an open bench. If hood space is unavailable, use a N95/P100 particulate respirator.
Body Tyvek® Lab Coat or ApronCotton lab coats absorb organic solids. Use a non-woven, fluid-resistant material (Tyvek) to prevent accumulation on clothing.
Part 3: Operational Handling Protocol

This workflow ensures sample integrity (preventing hydrolysis/degradation) while maximizing user safety.

Step 1: Receipt & Storage
  • Temperature: Store at 2–8°C (Refrigerated). Keep container tightly sealed.

  • Atmosphere: Hygroscopic potential. Store under inert gas (Argon/Nitrogen) if possible to prevent hydrolysis of the chloro-substituent over long durations.

Step 2: Weighing & Solubilization
  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial introduces condensation, which degrades the compound.

  • Solvent Compatibility:

    • High Solubility: DMSO, DMF, Dichloromethane (DCM).

    • Low Solubility: Water, Hexanes.

  • Protocol:

    • Place the balance inside the chemical fume hood.

    • Tare the receiving vessel (scintillation vial/flask).

    • Transfer solid using a disposable anti-static spatula.

    • Immediately recap the source vial and seal with Parafilm.

Step 3: Reaction Monitoring (TLC/LCMS)
  • TLC Visualization: This compound is UV active (254 nm).

  • Quenching: If used in metal-catalyzed cross-coupling (e.g., Suzuki/Buchwald), quench reaction mixtures with aqueous ammonium chloride inside the hood to trap any liberated volatile amines or acids.

Part 4: Emergency Response & Disposal

Self-Validating System: These steps assume the worst-case scenario (bulk spill) to ensure safety in minor incidents.

Spills (Solid)
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don double gloves and N95 respirator.

  • Contain: Do not dry sweep (creates dust). Cover spill with a wet paper towel (dampened with acetone or ethanol) to adhere the powder.

  • Clean: Wipe up and place all materials into a solid waste bag.

Waste Disposal Plan
  • Stream: Halogenated Organic Waste .

  • Labeling: Must be clearly labeled "Toxic / Irritant - Halogenated Heterocycle."

  • Prohibition: Do NOT dispose of down the drain. The chloro-pyridine moiety is toxic to aquatic life and resistant to standard biodegradation.

Part 5: Safe Handling Workflow (Visualization)

G Start Cold Storage (2-8°C) Equilibrate Equilibrate (25°C, 30 mins) Start->Equilibrate Prevent Condensation PPE Don PPE (Double Nitrile + Goggles) Equilibrate->PPE Weigh Weigh in Hood (Avoid Drafts) PPE->Weigh Safety Check Solubilize Solubilize (DMSO/DCM) Weigh->Solubilize Waste Disposal (Halogenated Waste) Solubilize->Waste Post-Exp

Figure 1: Logical workflow for handling 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine, emphasizing thermal equilibration to prevent degradation.

References
  • Chemical Identity & CAS Verific

    • Source: PubChem / NIH. "7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 875340-57-1)".[5]

    • URL:[Link]

  • Hazard Classification (Analog Read-Across)
  • Synthesis & Applic

    • Source: Journal of Medicinal Chemistry. "Discovery of ART5537: A Potent and Selective Small-Molecule Probe for EXO1".
    • URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine
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